molecular formula C12H17NO2 B2542623 Methyl 3-(benzyl(methyl)amino)propanoate CAS No. 17946-01-9

Methyl 3-(benzyl(methyl)amino)propanoate

Cat. No.: B2542623
CAS No.: 17946-01-9
M. Wt: 207.273
InChI Key: KFBMLSVBKSZULA-UHFFFAOYSA-N
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Description

Methyl 3-(benzyl(methyl)amino)propanoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
The exact mass of the compound Methyl 3-[benzyl(methyl)amino]propanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-(benzyl(methyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzyl(methyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[benzyl(methyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(9-8-12(14)15-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBMLSVBKSZULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Target Molecule: Methyl 3-(benzyl(methyl)amino)propanoate CAS: 17946-01-9 IUPAC: Methyl 3-[benzyl(methyl)amino]propanoate Primary Application: Critical intermediate in the synthesis of pharmaceutical APIs (e.g., Riociguat, Ibandronate) and a versatile building block for


-amino acid derivatives.

This guide details the Aza-Michael Addition pathway as the "Gold Standard" for synthesis. Unlike alkylation routes utilizing alkyl halides, this pathway offers 100% atom economy, requires no stoichiometric base, and generates zero salt waste. The protocol is designed for high throughput and scalability, utilizing the nucleophilicity of N-benzylmethylamine to attack the soft electrophile methyl acrylate.

Retrosynthetic Analysis

To understand the structural assembly, we deconstruct the target molecule. The most logical disconnection occurs at the C-N bond


 to the carbonyl, revealing the Michael acceptor (Methyl Acrylate) and the nucleophile (N-Benzylmethylamine).

Retrosynthesis Target Methyl 3-(benzyl(methyl)amino)propanoate Disconnect C-N Disconnection (Retro-Michael) Target->Disconnect  Retro-Synthetic Step Precursor1 Methyl Acrylate (Electrophile) Disconnect->Precursor1  Fragment A Precursor2 N-Benzylmethylamine (Nucleophile) Disconnect->Precursor2  Fragment B

Figure 1: Retrosynthetic disconnection revealing the Aza-Michael pathway.

Primary Synthesis Pathway: Aza-Michael Addition

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the secondary amine's lone pair onto the


-carbon of the 

-unsaturated ester (Methyl Acrylate). This generates a zwitterionic enolate intermediate, which rapidly undergoes proton transfer to yield the neutral tertiary amine product.

Critical Considerations:

  • Thermodynamics: The reaction is exothermic. On a large scale, the rate of addition must be controlled to manage heat generation and prevent the polymerization of methyl acrylate.

  • Kinetics: While primary amines react at room temperature, the secondary amine (N-benzylmethylamine) is sterically more hindered. Mild heating (40–60°C) or a Lewis acid catalyst/promoter (e.g., Silica, DBU) can accelerate the reaction, though the uncatalyzed thermal route is preferred for purity.

Mechanism Step1 Reactants: Amine Lone Pair Attack Step2 Transition State: Zwitterionic Enolate Step1->Step2  Nucleophilic  Addition Step3 Proton Transfer: Enol to Keto Tautomerization Step2->Step3  H-Shift Product Final Product: Tertiary Amine Ester Step3->Product  Stabilization

Figure 2: Mechanistic flow of the Aza-Michael addition.

Experimental Protocol (Self-Validating System)

Reagents:

  • N-Benzylmethylamine (1.0 equiv.)

  • Methyl Acrylate (1.2 equiv.)[1] — Note: Excess used to drive kinetics; easily removed.

  • Solvent: Methanol (Green alternative: Ethanol or Neat)

  • Inhibitor: Hydroquinone (trace, optional if using fresh acrylate)

Step-by-Step Methodology:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[2]
    
  • Charge: Add N-Benzylmethylamine (e.g., 12.1 g, 100 mmol) and Methanol (30 mL) to the flask.

  • Addition: Cool the solution to 0°C (ice bath). Add Methyl Acrylate (10.3 g, 120 mmol) dropwise over 20 minutes.

    • Validation: Monitor internal temperature; do not exceed 10°C during addition to avoid uncontrolled exotherm.

  • Reaction: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Optimization: If TLC shows starting amine remains, heat to 50°C for 1 hour.

    • TLC System: Hexane:Ethyl Acetate (3:1). Stain with KMnO

      
       or Dragendorff’s reagent (amine detection).
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove Methanol and excess Methyl Acrylate.

    • Note: Methyl Acrylate bp is ~80°C; Product bp is significantly higher.

  • Purification:

    • The residue is typically a clean oil (>95% purity).

    • For pharma-grade purity, perform vacuum distillation (approx. 110–120°C at 0.5 mmHg) or flash chromatography (SiO

      
      , Hexane/EtOAc gradient).
      

Analytical Characterization

Confirm identity using Nuclear Magnetic Resonance (NMR).[2][3][4][5] The following table summarizes expected shifts for the product in CDCl


.
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
A Phenyl7.20 – 7.35Multiplet5HAromatic ring protons
B O-Methyl3.67Singlet3HEster methyl group
C N-Benzyl3.52Singlet2HBenzylic CH

D N-CH

2.75Triplet (

Hz)
2H

-position to ester
E CO-CH

2.50Triplet (

Hz)
2H

-position to ester
F N-Methyl2.22Singlet3HCharacteristic N-Me signal

Mass Spectrometry (ESI):

  • [M+H]

    
    :  Calculated: 208.13; Observed: 208.1.
    

Process Optimization & Scale-Up

For industrial scale-up, the "Neat" (solvent-free) approach is preferred to maximize volumetric productivity.

Solvent Selection Matrix
SolventRateGreen ScoreComments
Methanol FastHighGood solubility, protic solvent aids proton transfer.
Toluene ModerateMediumGood for azeotropic drying if water is present.
Neat FastHighestRequires careful exotherm control. Best for E-factor.
Impurity Management
  • Polymerization: Methyl acrylate can polymerize.[6] Prevention: Use commercial acrylate containing MEHQ inhibitor; keep reaction under air (oxygen activates inhibitor) or add fresh inhibitor if running strictly anaerobic.

  • Bis-Addition: Not possible with N-benzylmethylamine (secondary amine).

  • Hydrolysis: Avoid water ingress to prevent ester hydrolysis to the carboxylic acid.

Workflow Start Start: Charge Amine Add Controlled Addition of Acrylate (T < 10°C) Start->Add React Reaction Phase (RT to 50°C, 2-4h) Add->React Check QC Check: TLC/GC (Amine < 1%) React->Check Check->React Fail (Extend Time) Workup Vacuum Strip (Remove excess Acrylate) Check->Workup Pass Final Product Isolation (Distillation) Workup->Final

Figure 3: Operational workflow for the synthesis process.

Safety & Handling

  • Methyl Acrylate: Highly flammable, lachrymator, skin sensitizer. Handle in a fume hood.

  • N-Benzylmethylamine: Corrosive, causes skin burns.

  • Recommendation: Wear butyl rubber gloves and chemical splash goggles. Quench spills with dilute acid (for amine) or inert absorbent (for acrylate).

References

  • ChemicalBook. (n.d.). Methyl 3-(benzyl(methyl)amino)propanoate synthesis and properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 824679, Methyl 3-(benzyl(methyl)amino)propanoate. Retrieved from

  • Movsisyan, M., et al. (2016).[7] 2-[Benzyl(methyl)amino]propanedinitrile-New Building Block for Synthesis of Riociguat.[7] Der Pharma Chemica, 8(4), 136-141. (Describes analogous Michael addition conditions). Retrieved from

  • CymitQuimica. (n.d.).[3] Methyl 3-(benzylamino)propanoate - Applications in drug development. Retrieved from

  • Beller, M., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(8), 3054–3131. (Review of Aza-Michael mechanisms). Retrieved from

Sources

Methyl 3-(benzyl(methyl)amino)propanoate CAS number 17946-01-9

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9) Content Type: Technical Monograph & Application Guide Audience: Synthetic Organic Chemists, Process Development Scientists, and Medicinal Chemists.

Strategic Utilization in N-Alkylated -Amino Acid Synthesis

Executive Summary & Molecular Identity

Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9) is a specialized tertiary amine ester serving as a critical "linchpin" intermediate in the synthesis of functionalized


-amino acids and 

-amino alcohols.[1] Unlike its more common secondary amine analog (methyl 3-(benzylamino)propanoate), this molecule incorporates an N-methyl group, effectively locking the nitrogen center and preventing over-alkylation during subsequent transformations.

Its primary utility lies in medicinal chemistry as a pharmacophore builder for CNS-active agents requiring an N-methyl-3-phenylpropylamine motif, and as a precursor for pyrrolidine-based heterocycles.

Physicochemical Profile (Datasheet)
PropertyValueNote
CAS Number 17946-01-9 Distinct from sec-amine (23574-01-8)
IUPAC Name Methyl 3-[benzyl(methyl)amino]propanoate
Molecular Formula C

H

NO

Molecular Weight 207.27 g/mol
Physical State Pale yellow oil
Boiling Point ~115–120 °C (at 1 mmHg)Predicted / High Vacuum required
LogP 1.6Lipophilic, organic soluble
Solubility DCM, MeOH, EtOAc, TolueneInsoluble in water (neutral pH)
Synthetic Pathways: The Aza-Michael Addition

The most robust and atom-economical route to CAS 17946-01-9 is the Aza-Michael addition . While literature often cites the reaction of benzylamine (primary) with acrylates, the synthesis of this specific target requires N-benzylmethylamine (secondary) to generate the tertiary amine product.

Reaction Mechanism & Protocol

This reaction is thermodynamically driven and typically proceeds without metal catalysis, though Lewis acids can accelerate kinetics.

Reagents:

  • N-Benzylmethylamine (Nucleophile)

  • Methyl Acrylate (Michael Acceptor)

  • Solvent: Methanol (Protic solvents accelerate the proton-transfer step) or Solvent-Free (Green Chemistry).

Step-by-Step Protocol (Solvent-Free Variation):

  • Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add N-benzylmethylamine (1.0 equiv).

  • Addition: Cool the amine to 0°C. Add Methyl Acrylate (1.1 equiv) dropwise over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Process Insight: Monitoring by TLC (Hexane/EtOAc 4:1) will show the disappearance of the amine spot.

  • Workup: Remove excess methyl acrylate under reduced pressure (rotary evaporator).

  • Purification: The crude oil is often >95% pure. For pharmaceutical grade (>99%), perform vacuum distillation (0.5 mmHg) or flash chromatography (Silica gel, Hexane/EtOAc gradient).

Pathway Visualization (DOT)

SynthesisPath cluster_conditions Conditions Reactants N-Benzylmethylamine + Methyl Acrylate Transition Zwitterionic Intermediate Reactants->Transition Nucleophilic Attack (0°C) Product Methyl 3-(benzyl(methyl) amino)propanoate (CAS 17946-01-9) Transition->Product Proton Transfer (RT, 4h) cond Solvent: MeOH or Neat Yield: >90% Atom Economy: 100%

Caption: Aza-Michael addition pathway illustrating the conversion of secondary amine precursors to the target tertiary amino ester.

Reactivity & Divergent Synthetic Utility

Once synthesized, CAS 17946-01-9 serves as a versatile "switch" molecule. The ester and the amine functionalities allow for orthogonal modifications.

A. Reduction to

-Amino Alcohols

The ester moiety is readily reduced to the alcohol, yielding 3-(benzyl(methyl)amino)propan-1-ol . This is a crucial step in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) where a 3-carbon linker is required.

  • Reagent: LiAlH

    
     (strong) or LiBH
    
    
    
    (selective).
  • Outcome: Formation of the 1,3-amino alcohol motif.

B. Hydrolysis to

-Amino Acids

Saponification yields N-benzyl-N-methyl-


-alanine , a building block for peptidomimetics.
  • Reagent: LiOH in THF/Water.

  • Significance: These unnatural amino acids introduce conformational constraints in peptide backbones, increasing proteolytic stability.

C. Cyclization (Pyrrolidine Synthesis)

If the benzyl group is removed (hydrogenolysis) and the ester is reacted with a dielectrophile, this backbone can form pyrrolidinones. However, a more direct application is the Dieckmann Condensation analogue if the chain is extended, leading to piperidine derivatives.

Transformation Workflow (DOT)

Utility Center Methyl 3-(benzyl(methyl) amino)propanoate Alcohol 3-(Benzyl(methyl)amino) propan-1-ol Center->Alcohol Reduction (LiAlH4) Acid N-Benzyl-N-methyl- beta-alanine Center->Acid Hydrolysis (LiOH/H2O) Amide N-Alkyl Propanamides Center->Amide Aminolysis (R-NH2)

Caption: Divergent synthesis map showing the three primary chemical fates of the target molecule.

Quality Control & Analytical Validation

To validate the synthesis of CAS 17946-01-9 versus the secondary amine byproduct, NMR spectroscopy is the gold standard.

Diagnostic NMR Signals (

H NMR, 400 MHz, CDCl

)
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
Ar-H 7.20 – 7.35Multiplet5HConfirms Benzyl group
O-CH

3.65Singlet3HMethyl Ester (Distinct from ethyl)
N-CH

-Ph
3.50Singlet2HBenzylic protons
N-CH

2.75Triplet (

Hz)
2H

-position to ester
CO-CH

2.50Triplet (

Hz)
2H

-position to ester
N-CH

2.25 Singlet 3H CRITICAL: Proves Tertiary Amine

Note: The presence of a singlet at 2.25 ppm is the definitive proof of the N-methyl group. If this is absent and a broad singlet (NH) appears >1.5 ppm, the reaction failed or used the wrong starting amine.

Safety & Handling (EHS)

While not highly toxic, this compound combines the properties of amines and esters.

  • Hazards: Skin and eye irritant (H315, H319). Potential sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can oxidize over time, turning dark; the ester is susceptible to hydrolysis if exposed to moisture.

  • Disposal: Organic nitrogenous waste streams.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 824679, Methyl 3-(benzyl(methyl)amino)propanoate. Retrieved from [Link]

  • Trivedi, R., et al. (2011). Conjugate addition of benzyl amine and methyl acrylate using different solvents. ResearchGate.[2] (Methodology adapted for N-methyl analog). Retrieved from [Link]

  • NIST Chemistry WebBook. 3-(Benzylmethylamino)-1-propanol (Reduction Product). SRD 69.[3] Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structure Determination of Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of Methyl 3-(benzyl(methyl)amino)propanoate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the precise elucidation of molecular structures. This document outlines the necessary steps from synthesis and crystallization to the final analysis and interpretation of the crystallographic data, emphasizing the causality behind experimental choices and adherence to the highest standards of scientific integrity.

Introduction: The Significance of Structural Elucidation

Methyl 3-(benzyl(methyl)amino)propanoate, with the chemical formula C12H17NO2, is a small organic molecule that holds potential as a building block in the synthesis of more complex pharmaceutical compounds.[1] Its structural features, including a tertiary amine and an ester functional group, make it a candidate for various chemical transformations and a subject of interest for understanding intermolecular interactions.

The determination of its single-crystal X-ray structure is a critical step in fully characterizing this compound. A precise three-dimensional model at atomic resolution provides invaluable information on:

  • Conformation: The exact spatial arrangement of the atoms and functional groups.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-stacking, which govern the crystal packing.

  • Stereochemistry: Unambiguous assignment of the absolute configuration if the molecule is chiral and crystallized as a single enantiomer.

  • Physicochemical Properties: A basis for understanding and predicting properties like solubility, melting point, and stability.

This guide will walk through the entire workflow for achieving this structural determination, providing both theoretical grounding and practical, step-by-step protocols.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure compound. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction analysis.

Synthetic Pathway

A plausible and efficient method for the synthesis of Methyl 3-(benzyl(methyl)amino)propanoate is the N-alkylation of methyl 3-(methylamino)propanoate with benzyl bromide. This reaction is a standard procedure in organic synthesis.

dot

synthesis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products methyl_3_methylamino Methyl 3-(methylamino)propanoate target_compound Methyl 3-(benzyl(methyl)amino)propanoate methyl_3_methylamino->target_compound N-alkylation benzyl_bromide Benzyl Bromide benzyl_bromide->target_compound base Base (e.g., K2CO3) base->target_compound solvent Solvent (e.g., Acetonitrile) solvent->target_compound temperature Room Temperature temperature->target_compound salt_byproduct KBr

Caption: Synthetic pathway for Methyl 3-(benzyl(methyl)amino)propanoate.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of methyl 3-(methylamino)propanoate (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K2CO3) (2.0 eq) as a base.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

Purification

The crude product obtained after the workup will likely require further purification to achieve the high purity (>99%) necessary for successful crystallization.

Purification MethodRationale and Expected Outcome
Column Chromatography This is the most common and effective method for purifying small organic molecules. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point. This will separate the desired product from unreacted starting materials and byproducts.
Distillation If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

The purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Crystallization: The Art of Growing Single Crystals

Crystallization is often the most challenging and empirical step in the process. The goal is to create a supersaturated solution from which a single, well-ordered crystal can nucleate and grow.

Solvent Selection

The choice of solvent is critical. A good solvent for crystallization will dissolve the compound when heated but will result in a supersaturated solution upon cooling. A solvent screen is highly recommended.

Common Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Acetonitrile

  • Ethyl acetate

  • Hexanes

  • Dichloromethane

  • Toluene

Crystallization Techniques
TechniqueDescriptionSuitability
Slow Evaporation The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly over days or weeks.Simple and effective for many compounds.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.A widely used and often successful method.
Vapor Diffusion A solution of the compound in a good solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.A very controlled method that can yield high-quality crystals.
Solvent Layering Similar to vapor diffusion, but the poor solvent is carefully layered on top of the solution of the compound in the good solvent. Crystallization occurs at the interface.Useful when vapor diffusion is not effective.

dot

crystallization_workflow start High-Purity Compound solvent_screen Solvent Screening start->solvent_screen dissolution Dissolution (with heating if necessary) solvent_screen->dissolution crystallization_method Select Crystallization Method dissolution->crystallization_method slow_evaporation Slow Evaporation crystallization_method->slow_evaporation Volatile Solvent slow_cooling Slow Cooling crystallization_method->slow_cooling Temperature Dependent Solubility vapor_diffusion Vapor Diffusion crystallization_method->vapor_diffusion Miscible Solvent Pair crystal_growth Crystal Growth slow_evaporation->crystal_growth slow_cooling->crystal_growth vapor_diffusion->crystal_growth crystal_harvesting Harvesting and Mounting crystal_growth->crystal_harvesting end Crystal Ready for Diffraction crystal_harvesting->end

Caption: General workflow for the crystallization of a small molecule.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, the process of X-ray diffraction analysis can begin.[2][3] This technique provides detailed information about the three-dimensional arrangement of atoms within the crystal.[3][4]

Data Collection
  • Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is collected at low temperatures.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity and position of each diffracted X-ray beam are recorded.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to generate a list of unique reflection intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.

Data Validation and Reporting

Adherence to the standards set by the International Union of Crystallography (IUCr) is crucial for ensuring the quality and reproducibility of the crystallographic data.[5][6]

  • checkCIF: Before publication or deposition, the final crystallographic information file (CIF) must be validated using the IUCr's checkCIF service.[5][6] This program checks for inconsistencies and potential errors in the data.

  • Data Deposition: The final CIF and structure factor data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community.

Interpreting the Crystal Structure of Methyl 3-(benzyl(methyl)amino)propanoate

A successful structure determination will yield a wealth of information. The final output will be a CIF file containing all the crystallographic parameters.

Key Crystallographic Data
ParameterDescription
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The symmetry operations that describe the arrangement of molecules within the unit cell.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules in the unit cell.
R-factor A measure of the agreement between the calculated and observed structure factors. A lower R-factor indicates a better fit.
Molecular and Supramolecular Analysis
  • Bond Lengths and Angles: These can be compared to standard values to confirm the chemical identity and to identify any unusual geometric features.

  • Torsional Angles: These define the conformation of the molecule, particularly the orientation of the benzyl and methyl ester groups relative to the central nitrogen atom.

  • Crystal Packing: Analysis of the crystal packing will reveal the intermolecular interactions that stabilize the crystal lattice. In the case of Methyl 3-(benzyl(methyl)amino)propanoate, one might expect to observe C-H···O hydrogen bonds involving the ester carbonyl group and various C-H donors.

Conclusion

The determination of the crystal structure of Methyl 3-(benzyl(methyl)amino)propanoate is a multi-step process that requires careful execution and attention to detail at every stage. From the synthesis of a high-purity compound to the final refinement and validation of the crystallographic data, each step is critical for obtaining a reliable and accurate three-dimensional molecular structure. The resulting structural information is not merely a static picture of the molecule but a powerful tool for understanding its chemical behavior and for guiding the design of new molecules with desired properties in the fields of drug discovery and materials science.

References

  • International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). submission instructions (Data Reports) - IUCrData. Retrieved from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Online submission instructions - IUCrData. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • McMahon, B., & Hall, S. R. (2023). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), a1-a2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(benzyl(methyl)amino)propanoate. PubChem. Retrieved from [Link]

Sources

Potential applications of Methyl 3-(benzyl(methyl)amino)propanoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Methyl 3-(benzyl(methyl)amino)propanoate as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 120556-96-7 / Derivative of 23574-01-8) represents a "privileged intermediate" in modern drug discovery. Structurally, it is a


-amino acid ester characterized by a tertiary amine core and a hydrolyzable ester tail. Its utility in medicinal chemistry stems from three distinct properties:
  • Synthetic Accessibility: It is generated via a high-atom-economy Aza-Michael addition.[1]

  • Peptidomimetic Potential: It serves as a direct precursor to

    
    -methylated 
    
    
    
    -amino acids, which confer proteolytic resistance to peptide-based drugs.
  • Divergent Reactivity: The molecule acts as a "hub" for constructing nitrogenous heterocycles (pyrrolidines, piperidines) essential for CNS-active pharmacophores.

Part 1: Structural Analysis & Synthetic Accessibility

The synthesis of Methyl 3-(benzyl(methyl)amino)propanoate is a textbook example of "Green Chemistry" applied to pharmaceutical intermediates. It is typically synthesized via the conjugate addition (Aza-Michael reaction) of


-methylbenzylamine to methyl acrylate.
Mechanism and Atom Economy

Unlike substitution reactions that generate salt waste, this addition reaction is 100% atom-economic. The nucleophilic nitrogen of the secondary amine attacks the


-carbon of the 

-unsaturated ester.

Key Synthetic Advantages:

  • No By-products: The proton transfer is internal; no leaving group is required.

  • Scalability: The reaction often proceeds neat (solvent-free) or in green solvents like water or alcohols.

  • Chemo-selectivity: The reaction is highly selective for the

    
    -position, avoiding 1,2-addition under standard thermal conditions.
    
Visualization: Aza-Michael Synthesis Pathway

SynthesisPathway Start1 N-Methylbenzylamine (Nucleophile) Transition Transition State (C-N Bond Formation) Start1->Transition  Lone pair attack Start2 Methyl Acrylate (Electrophile) Start2->Transition Product Methyl 3-(benzyl(methyl)amino)propanoate (Target Scaffold) Transition->Product  H-transfer

Figure 1: The atom-economic Aza-Michael addition pathway for generating the target scaffold.

Part 2: Medicinal Chemistry Applications

As a Senior Application Scientist, I categorize the utility of this molecule into three primary domains: Peptidomimetics, Heterocyclic Synthesis, and Linker Chemistry.

Peptidomimetics: The -Amino Acid Advantage

Upon hydrolysis, the ester yields


-benzyl-

-methyl-

-alanine
.
  • Metabolic Stability: Natural

    
    -peptides are rapidly degraded by proteases. Incorporating 
    
    
    
    -amino acids (which have an extra methylene group in the backbone) drastically reduces enzymatic recognition, extending the half-life (
    
    
    ) of peptide drugs.
  • Conformational Bias: The

    
    -methyl group restricts the conformational freedom of the peptide backbone, often locking the molecule into a bioactive conformation (e.g., favoring turn structures).
    
Heterocyclic Construction (The "Hub" Concept)

This molecule is a precursor to pyrrolidines and piperidines, which are ubiquitous in alkaloids and pharmaceutical agents.

  • Dieckmann Condensation: If the ester chain is extended or modified, intramolecular cyclization can yield pyrrolidinones.

  • Reductive Cyclization: Reduction of the ester to an aldehyde, followed by reaction with a tethered nucleophile, allows for ring closure.

Strategic Protecting Group Logic

The


-benzyl group is not just a substituent; it is a "mask."
  • Lipophilicity: It aids cell permeability during early assays.

  • Removal: It can be cleaved via catalytic hydrogenolysis (

    
    ) to reveal a secondary amine, which can then be further diversified (e.g., coupling to a fluorophore or a PROTAC E3 ligase ligand).
    
Visualization: Divergent Application Tree

Applications Core Methyl 3-(benzyl(methyl)amino)propanoate Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Cyclization Dieckmann/Cyclization Core->Cyclization BetaAA N-Methyl-Beta-Alanine (Peptidomimetics) Hydrolysis->BetaAA  Protease Resistance Alcohol Gamma-Amino Alcohols (Chiral Auxiliaries) Reduction->Alcohol  Building Block Heterocycle Pyrrolidines / Beta-Lactams (Antibiotics/CNS Agents) Cyclization->Heterocycle  Ring Closure

Figure 2: Divergent synthetic pathways utilizing the scaffold for drug discovery.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.

Protocol A: Synthesis via Solvent-Free Aza-Michael Addition

Objective: Synthesize Methyl 3-(benzyl(methyl)amino)propanoate on a multigram scale.

Reagents:

  • 
    -Methylbenzylamine (1.0 equiv)
    
  • Methyl Acrylate (1.1 equiv) – Excess drives kinetics

  • Catalyst: None (or 5 mol% Acetic Acid if kinetics are slow)

Step-by-Step Methodology:

  • Setup: Place

    
    -methylbenzylamine (12.1 g, 100 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
    
  • Addition: Cool the flask to 0°C (ice bath). Add methyl acrylate (9.5 g, 110 mmol) dropwise over 15 minutes. Exothermic reaction – monitor temperature.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours.

  • Checkpoint 1 (TLC): Spot the reaction mixture against the starting amine (Mobile phase: 20% EtOAc/Hexane). The starting amine spot should disappear.

  • Workup: Evaporate excess methyl acrylate under reduced pressure (rotary evaporator).

  • Purification: The residue is typically pure enough (>95%) for subsequent steps. For analytical purity, perform vacuum distillation (bp ~140°C at 2 mmHg) or flash column chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary Table

ParameterValue / Observation
Yield 92–98% (Quantitative)
Appearance Colorless to pale yellow oil

H NMR Signature

2.50 (t, 2H, N-

), 2.80 (t, 2H,

-CO), 3.65 (s, 3H,

)
Storage Store at 4°C under Argon (Avoid ester hydrolysis)

References

  • Reaction Mechanism & Kinetics

    • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves.[2] (2023).[2][3] MDPI.

  • Medicinal Chemistry Applications

    • Beta-amino acids: versatile peptidomimetics.[4][5] (2002).[6] PubMed.

  • Heterocyclic Synthesis

    • Recent developments in the synthesis of nitrogen-containing heterocycles from ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -aminovinyl esters. (2021).[7][8] RSC Advances.
      
  • General Properties

    • N-Benzyl-beta-alanine methyl ester hydrochloride - Product Guide. BenchChem.[4]

Sources

Methyl 3-(benzyl(methyl)amino)propanoate: A Strategic Building Block in Advanced Organic and Medicinal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In modern drug discovery and complex organic synthesis, the selection of bifunctional building blocks dictates the efficiency, scalability, and yield of the entire synthetic route. Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 17946-01-9) is a highly versatile, orthogonally protected


-amino acid derivative[1].

The structural logic behind this specific molecule is rooted in its dual-protection strategy:

  • The Benzyl (Bn) Group: Acts as a robust protecting group for the secondary amine. It prevents unwanted over-alkylation or premature amidation during upstream synthetic steps, yet can be cleanly removed under mild, neutral hydrogenolysis conditions.

  • The Methyl Ester: Provides a stable, easily handled carboxylate mask that can undergo orthogonal saponification (to a free acid) or direct amidation without disturbing the benzyl-protected amine.

Upon deprotection, this molecule yields methyl 3-(methylamino)propanoate (CAS: 24549-12-0), a highly sought-after secondary amine utilized extensively as a PROTAC (Proteolysis Targeting Chimera) linker[2] and as a core pharmacophore in central nervous system (CNS) therapeutics, including PDE10 inhibitors[3].

Table 1: Physicochemical Profile & Identifiers
PropertyValueClinical / Synthetic Relevance
IUPAC Name Methyl 3-[benzyl(methyl)amino]propanoateStandardized nomenclature for regulatory filing
CAS Registry Number 17946-01-9Primary identifier for procurement and safety[4]
Molecular Formula C12H17NO2Determines mass balance in synthetic planning
Molecular Weight 207.27 g/mol Low MW ensures high atom economy in linker design
SMILES CN(CCC(=O)OC)CC1=CC=CC=C1Useful for computational modeling and docking

Upstream Synthesis: The Aza-Michael Addition

The most atom-economical and scalable method to synthesize methyl 3-(benzyl(methyl)amino)propanoate is via an aza-Michael addition[5]. This conjugate addition involves the nucleophilic attack of N-benzylmethylamine onto the electron-deficient


-carbon of methyl acrylate.
Causality in Experimental Design
  • Solvent Selection (Methanol): While the reaction can be run neat, utilizing methanol as a protic solvent significantly accelerates the reaction rate. The hydroxyl protons of methanol stabilize the enolate-like transition state via hydrogen bonding, lowering the activation energy barrier.

  • Absence of Catalyst: Because N-benzylmethylamine is a highly nucleophilic secondary amine and methyl acrylate is an unhindered, highly electrophilic Michael acceptor, the reaction proceeds quantitatively at room temperature without the need for Lewis acid or base catalysis. This prevents catalyst-induced polymerization of the acrylate.

Protocol 1: Scalable Aza-Michael Addition

This protocol is designed as a self-validating system; the absence of starting material by TLC directly correlates to quantitative conversion.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate (1.0 equivalent, e.g., 100 mmol) in anhydrous methanol (0.5 M concentration).

  • Addition: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction. Slowly add N-benzylmethylamine (1.05 equivalents) dropwise via a pressure-equalizing addition funnel over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at ambient temperature (20–25 °C) for 12–16 hours.

  • Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1, UV and Ninhydrin stain). The disappearance of the secondary amine spot confirms reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporation at 40 °C) to remove methanol and unreacted methyl acrylate.

  • Purification: The crude product is typically >95% pure. If analytical purity is required, pass the residue through a short plug of silica gel or perform vacuum distillation.

Downstream Activation: Catalytic Hydrogenolysis

To utilize the building block in PROTAC synthesis or API manufacturing, the benzyl group must be cleaved to expose the secondary amine, yielding methyl 3-(methylamino)propanoate[6].

Causality in Experimental Design
  • Catalyst Choice (10% Pd/C): Palladium on carbon is highly specific for the cleavage of allylic and benzylic C-N bonds. The 10% loading provides an optimal surface-area-to-metal ratio for rapid hydrogen transfer.

  • Atmospheric Control: Purging with nitrogen prior to introducing hydrogen gas is not merely a safety precaution; it displaces oxygen that could competitively bind to the palladium surface, thereby preventing catalyst poisoning and unwanted oxidation of the amine.

Protocol 2: Benzyl Deprotection via Hydrogenolysis
  • Setup: Charge a Schlenk flask or hydrogenation vessel with methyl 3-(benzyl(methyl)amino)propanoate (1.0 eq) and dissolve in absolute ethanol (0.2 M).

  • Catalyst Loading: Carefully add 10% Pd/C (5–10% w/w relative to the substrate) in small portions. Caution: Pd/C is pyrophoric; ensure the solvent fully wets the catalyst.

  • Atmosphere Exchange: Seal the vessel. Evacuate the flask under vacuum and backfill with inert Nitrogen gas (repeat 3 times). Subsequently, evacuate and backfill with Hydrogen gas (H2) via a double-layer latex balloon or a controlled pressure manifold (1 atm).

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Refill the H2 balloon as necessary.

  • Validation: Monitor by LC-MS or TLC. The product, methyl 3-(methylamino)propanoate, will appear as a highly polar, ninhydrin-positive spot.

  • Workup: Purge the system with Nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the secondary amine as a colorless to pale yellow oil[6].

ReactionPathway N1 N-benzylmethylamine + Methyl acrylate N2 Aza-Michael Addition (MeOH, 25°C) N1->N2 N3 Methyl 3-(benzyl(methyl)amino)propanoate (Protected Intermediate) N2->N3 N4 Hydrogenolysis (H2, Pd/C, EtOH) N3->N4 N5 Methyl 3-(methylamino)propanoate (Active Secondary Amine) N4->N5

Caption: Synthetic workflow from raw materials to the active secondary amine building block.

Applications in Advanced Therapeutics

PROTAC Linker Engineering

Targeted protein degradation relies heavily on the physicochemical properties of the linker connecting the target ligand to the E3 ligase recruiter. Methyl 3-(methylamino)propanoate is a premier PROTAC linker[7]. The secondary amine can undergo nucleophilic aromatic substitution (SNAr) or reductive amination with a target ligand, while the methyl ester can be subsequently hydrolyzed to a free carboxylic acid for amide coupling with an E3 ligase ligand (e.g., a thalidomide or VHL derivative). This stepwise, orthogonal reactivity ensures high-yielding, modular PROTAC assembly.

PROTAC L1 Target Protein Ligand (e.g., Kinase Inhibitor) Step1 Coupling at Secondary Amine (SNAr / Reductive Amination) L1->Step1 L2 Methyl 3-(methylamino)propanoate (Linker Core) L2->Step1 L3 E3 Ligase Ligand (e.g., Thalidomide derivative) Step2 Ester Hydrolysis & Amidation (LiOH, then HATU/DIPEA) L3->Step2 Step1->Step2 Final Bifunctional PROTAC Molecule Step2->Final

Caption: Modular logic for assembling PROTACs using the deprotected beta-amino ester linker.

Synthesis of PDE10 Inhibitors

Beyond linker chemistry, the


-amino acid motif is a core structural element in various active pharmaceutical ingredients (APIs). For instance, the ethyl and methyl esters of 3-(benzyl(methyl)amino)propanoate have been explicitly utilized in the synthesis of pyrazine-based Phosphodiesterase 10 (PDE10) inhibitors[3]. PDE10 is highly expressed in the basal ganglia, and its inhibition is a validated therapeutic mechanism for treating neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and obsessive-compulsive disorder[3]. The building block allows for the precise spatial orientation of the methylamine group, which is critical for fitting into the hydrophobic binding pocket of the PDE10 enzyme.

References

  • PubChem: Methyl 3-(benzyl(methyl)amino)
  • WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors Source: Google Patents URL
  • methyl 3-(methylamino)
  • Methyl 3-(methylamino)
  • 1919590-56-9|tert-Butyl 3-((2-methylbenzyl)amino ... (CAS 17946-01-9 Reference)
  • n-benzyl-n-methyl-n-[2-(2-pyridyl)ethyl]amine (Michael Addition Reference)

Sources

Technical Whitepaper: Solubility Profiling of Methyl 3-(benzyl(methyl)amino)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 17946-01-9) is a highly versatile tertiary amine and ester intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. Its molecular architecture—comprising a lipophilic benzyl group, a weakly basic tertiary amine, and a polar methyl ester—dictates a nuanced solubility profile. Understanding this profile is critical for optimizing reaction conditions, liquid-liquid extractions, and downstream purification processes. This whitepaper provides a comprehensive analysis of its physicochemical properties, predictive solvation models, and standardized experimental protocols for solubility determination.

Physicochemical Properties & Solvation Thermodynamics

To accurately predict the solubility of Methyl 3-(benzyl(methyl)amino)propanoate, we must first deconstruct its structural features. The compound possesses a molecular weight of 207.27 g/mol and an XLogP3 of 1.6, indicating moderate lipophilicity and a propensity to partition into organic phases[1].

The Hansen Solubility Parameters (HSP) Framework

Solvation thermodynamics can be mathematically modeled using[2], which divides the total cohesive energy density of a molecule into three distinct intermolecular interactions:

  • Dispersion Forces (

    
    ):  Driven by the electron cloud of the benzyl ring and the aliphatic propanoate backbone.
    
  • Polar Dipole-Dipole Forces (

    
    ):  Contributed by the electronegativity differences within the ester carbonyl and the tertiary amine.
    
  • Hydrogen Bonding (

    
    ):  The tertiary amine nitrogen and ester oxygens act as potent hydrogen bond acceptors. Notably, lacking any N-H or O-H bonds, the molecule cannot act as a hydrogen bond donor.
    

Solvation Target Methyl 3-(benzyl(methyl)amino)propanoate (H-Bond Acceptor, Lipophilic Core) Dispersion Dispersion Forces (δD) Benzyl & Aliphatic Chain Target->Dispersion dominates in Polar Dipole-Dipole (δP) Ester Carbonyl & Amine Target->Polar interacts via HBond Hydrogen Bonding (δH) Amine & Ester (Acceptors) Target->HBond accepts from NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Dispersion->NonPolar Aprotic Polar Aprotic Solvents (e.g., DCM, EtOAc) Polar->Aprotic Protic Polar Protic Solvents (e.g., MeOH, EtOH) HBond->Protic

Solvation mechanisms of Methyl 3-(benzyl(methyl)amino)propanoate via HSP components.

Predictive Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and its structural affinities, Methyl 3-(benzyl(methyl)amino)propanoate exhibits high miscibility in most organic solvents. Because it is typically a liquid at room temperature, "solubility" in many organic solvents practically translates to complete miscibility.

Table 1: Predicted Solubility & Miscibility Profile
Solvent CategoryRepresentative SolventsSolubility/Miscibility LevelMechanistic Rationale
Non-Polar Hexane, Heptane, TolueneHigh / Fully MiscibleStrong dispersion force matching (

) with the benzyl ring and aliphatic chain.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate (EtOAc), AcetoneVery HighExcellent dipole-dipole alignment (

) with the ester and amine moieties. Ideal for extraction.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)HighSolvents act as H-bond donors to the amine/ester acceptors (

), facilitating deep solvation.
Aqueous/Highly Polar Water, Aqueous Buffers (pH > 8)Low (< 5 mg/mL)High hydrophobic surface area prevents cavity formation in neutral/basic water.
Acidic Aqueous 0.1M HCl, Acidic Buffers (pH < 4)High (as salt)Protonation of the tertiary amine forms a highly water-soluble ammonium salt.

Experimental Methodology: The Shake-Flask Protocol

While predictive models are invaluable for initial screening, empirical validation is mandatory for regulatory submissions and process scale-up. The [3] remains the gold standard for determining equilibrium thermodynamic solubility.

Self-Validating Shake-Flask Methodology

Objective: Determine the absolute thermodynamic solubility of Methyl 3-(benzyl(methyl)amino)propanoate in targeted organic solvents at 25°C. Prerequisites: HPLC-UV system, orbital shaker with temperature control, centrifuge, 0.22 µm PTFE syringe filters.

Step 1: Saturation Preparation

  • Add 2.0 mL of the target organic solvent into a 5 mL amber glass vial.

  • Incrementally add Methyl 3-(benzyl(methyl)amino)propanoate until a visible excess of the compound remains undissolved (indicating supersaturation). Causality Check: An excess solid/immiscible liquid phase is thermodynamically required to establish a true dynamic equilibrium between the undissolved and solute states. Without this excess, the resulting data reflects only concentration, not maximum solubility[4].

Step 2: Thermal Equilibration

  • Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Place the vials in an orbital shaker set to 25.0 ± 0.1 °C and agitate at 150 RPM for 24 to 48 hours. Causality Check: Extended agitation overcomes the activation energy of dissolution and ensures the system reaches a steady-state thermodynamic equilibrium, preventing false "kinetic solubility" readings.

Step 3: Phase Separation

  • Remove the vials and allow them to stand undisturbed for 2 hours at 25°C to let large particulates settle.

  • Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes.

  • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality Check: Discard the first 0.5 mL of filtrate. This self-validating step accounts for potential adsorption of the API onto the filter membrane, which could otherwise lead to under-reporting the true solubility.

Step 4: Quantification via HPLC-UV

  • Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile:Water 70:30) to bring the concentration within the linear range of the established calibration curve.

  • Analyze via HPLC using a C18 column and UV detection (typically at 254 nm for the benzyl ring).

  • Calculate the concentration based on the peak area relative to standard solutions.

ShakeFlask Prep 1. Sample Prep (Add Excess Solute) Equilibrate 2. Equilibration (24-48h at 25°C) Prep->Equilibrate Separate 3. Phase Separation (Centrifuge & Filter) Equilibrate->Separate Quantify 4. Quantification (HPLC-UV Analysis) Separate->Quantify Analyze 5. Data Analysis (Calculate Solubility) Quantify->Analyze

Step-by-step workflow for the Shake-Flask Method to determine equilibrium solubility.

Implications for Drug Development & Synthesis

The solubility profile of Methyl 3-(benzyl(methyl)amino)propanoate directly dictates downstream chemical engineering strategies:

  • Reaction Solvent Selection: Polar aprotic solvents like DCM or THF are ideal for synthetic steps involving this compound, as they fully dissolve the free base without interfering with electrophilic reagents.

  • Liquid-Liquid Extraction: The compound's high solubility in EtOAc and low solubility in neutral water makes the EtOAc/Water system highly efficient for washing and extracting the free base from aqueous reaction mixtures.

  • Salt Formation & Isolation: If a solid, highly pure form is required for formulation, treating the compound with anhydrous HCl in a non-polar solvent (e.g., diethyl ether or toluene) will trigger rapid crystallization. The resulting hydrochloride salt is insoluble in the non-polar continuous phase and can be easily isolated via filtration.

References

  • PubChem . "Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - Computed Properties". National Center for Biotechnology Information.

  • ResearchGate . "Formulation Using Hansen Solubility Parameters". ResearchGate Scientific Publications.

  • World Health Organization (WHO) . "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification". WHO Technical Report Series.

  • Cornell Law School / U.S. EPA . "40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method". Legal Information Institute.

Sources

The Architecture of Unnatural Amino Acids: Discovery, Synthesis, and Utility of Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Protected -Amino Acids

In the landscape of modern pharmacophore design, unnatural


-amino acids are indispensable building blocks. They confer exceptional proteolytic stability and unique secondary structures (such as 

-peptides) when incorporated into peptide-based therapeutics. Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 17946-01-9) stands out as a highly specialized, orthogonally protected intermediate designed specifically for the synthesis of N-methylated

-amino acid derivatives[1].

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a structural solution to a historical synthetic bottleneck: the controlled synthesis of secondary amines without over-alkylation.

Historical Context and Discovery

The discovery and widespread adoption of Methyl 3-(benzyl(methyl)amino)propanoate is deeply tied to the evolution of the aza-Michael addition —the conjugate addition of amines to


-unsaturated carbonyl compounds[2].

Historically, chemists attempting to synthesize methyl 3-(methylamino)propanoate directly by reacting methylamine with methyl acrylate faced a significant thermodynamic and kinetic challenge: primary amines often undergo a double Michael addition, yielding unwanted tertiary amine byproducts[2].

To circumvent this, a strategic protective-group methodology was developed. By utilizing N-benzylmethylamine as the nucleophile, the secondary amine nature of the starting material strictly limits the reaction to a single addition event[3]. The benzyl group serves a dual purpose:

  • Steric Shielding: It prevents over-alkylation and unwanted side reactions during subsequent peptide coupling phases.

  • Orthogonal Cleavage: It can be cleanly and selectively removed via palladium-catalyzed hydrogenolysis under mild conditions, leaving the methyl ester intact[3].

Mechanistic Causality: The Synthetic Pathway

The synthesis of Methyl 3-(benzyl(methyl)amino)propanoate relies on the inherent electrophilicity of the


-carbon in methyl acrylate. The electron-withdrawing ester group polarizes the alkene, making it highly susceptible to nucleophilic attack by the lone pair of the nitrogen in N-benzylmethylamine.

Pathway NBM N-benzylmethylamine (Nucleophile) RXN Aza-Michael Addition 0°C to RT NBM->RXN MA Methyl acrylate (Electrophile) MA->RXN INT Methyl 3-(benzyl(methyl)amino)propanoate CAS: 17946-01-9 RXN->INT DEP Hydrogenolysis Pd/C, H2, EtOH INT->DEP PROD Methyl 3-(methylamino)propanoate CAS: 24549-12-0 DEP->PROD

Figure 1: Mechanistic pathway from precursors to the deprotected beta-amino acid building block.

Why N-Methylation?

The inclusion of the N-methyl group is not arbitrary. In drug development, N-methylation of peptide bonds eliminates hydrogen bond donors, thereby increasing the lipophilicity and membrane permeability of the resulting peptidomimetic. It also sterically hinders proteases, drastically increasing the half-life of the drug in vivo.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies incorporate specific causality and in-process controls to ensure high fidelity and yield.

Protocol A: Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate

Objective: Achieve mono-addition while preventing acrylate polymerization.

  • Reagent Preparation: Dissolve methyl acrylate (1.2 equivalents) in anhydrous methanol.

    • Causality: Methanol serves as a protic solvent that stabilizes the zwitterionic intermediate of the aza-Michael addition, accelerating the reaction.

  • Thermal Control: Cool the solution to 0 °C to -20 °C[3].

    • Causality: Acrylates are prone to radical polymerization. Cooling mitigates this risk and controls the exothermic nucleophilic attack.

  • Addition: Add N-benzylmethylamine (1.0 equivalent) dropwise via an addition funnel over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 to 24 hours.

    • Self-Validation (In-Process Control): Monitor via TLC or

      
      H NMR. The reaction is complete when the distinct vinyl proton multiplets of methyl acrylate (
      
      
      
      5.8–6.4 ppm) disappear.
  • Isolation: Remove the solvent under vacuum. Distill the residue under reduced pressure to yield the pure protected intermediate.

Workflow Step1 1. Reagent Preparation Cool methanol to -20°C or 0°C Step2 2. Controlled Addition Dropwise addition to prevent polymerization Step1->Step2 Step3 3. Reaction Propagation Stir at RT (2-24h) until completion Step2->Step3 Step4 4. Solvent Removal Vacuum evaporation to concentrate Step3->Step4 Step5 5. Product Purification Distillation or direct use in next step Step4->Step5

Figure 2: Self-validating experimental workflow for the synthesis of the protected intermediate.

Protocol B: Deprotection via Hydrogenolysis

Objective: Cleave the benzyl group to yield Methyl 3-(methylamino)propanoate (CAS: 24549-12-0).

  • System Purge: Charge a Schlenk tube with Methyl 3-(benzyl(methyl)amino)propanoate (e.g., 2 g, 9.64 mmol) dissolved in absolute ethanol (60 mL)[3].

  • Catalyst Addition: Add 500 mg of 10% Pd/C in small portions[3].

    • Causality: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen. Adding it in portions under an inert atmosphere prevents auto-ignition.

  • Atmosphere Exchange: Purge the vessel with oxygen-free N

    
    , followed by H
    
    
    
    gas. Attach a double-layer latex balloon filled with H
    
    
    (~1 L)[3].
  • Reaction: Stir aggressively at room temperature for 48 hours, refilling the H

    
     balloon as needed[3].
    
  • Filtration & Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the solvent.

    • Self-Validation:

      
      H NMR (CDCl
      
      
      
      ) of the product must show the disappearance of the aromatic benzyl protons (
      
      
      ~7.3 ppm) and the benzylic CH
      
      
      singlet, and the appearance of the secondary amine N-CH
      
      
      singlet at
      
      
      2.44 ppm, alongside the methylene triplets at
      
      
      2.52 and 2.86 ppm[3].

Quantitative Data & Thermodynamic Properties

To facilitate rapid reference for process chemists scaling this reaction, the quantitative physicochemical properties and standard reaction metrics are summarized below.

Property / MetricValueSource
IUPAC Name methyl 3-[benzyl(methyl)amino]propanoate[1]
CAS Number 17946-01-9[1]
Molecular Formula C

H

NO

[1]
Molecular Weight 207.27 g/mol [1]
XLogP3 (Lipophilicity) 1.6[1]
Topological Polar Surface Area 29.5 Ų[1]
Typical Aza-Michael Yield > 80% (Theoretical)[4]
Typical Hydrogenolysis Yield Quantitative / High[3]

Applications in Drug Development

The primary utility of Methyl 3-(benzyl(methyl)amino)propanoate lies in its downstream application as a precursor for Active Pharmaceutical Ingredients (APIs) and peptidomimetics .

By saponifying the methyl ester post-deprotection, chemists obtain N-methyl-


-alanine. When inserted into a peptide backbone, this unnatural amino acid introduces a highly flexible 

-carbon spacer while simultaneously restricting the conformational freedom of the amide bond via the N-methyl group. This dual structural modification is a proven strategy to disrupt protein-protein interactions (PPIs) and design therapeutics that are entirely resistant to endogenous enzymatic degradation.

References

  • PubChem, "Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679", National Institutes of Health (NIH). URL:[Link]

  • Google Patents, "CN101687775A - Aldimines and compositions comprising aldamine".
  • Chemical Reviews, "Hydroamination: Direct Addition of Amines to Alkenes and Alkynes", ACS Publications. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The aza-Michael addition is a highly atom-economical and versatile methodology for the construction of carbon-nitrogen bonds, widely utilized in the synthesis of


-amino carbonyl compounds[1]. The target molecule, Methyl 3-(benzyl(methyl)amino)propanoate , serves as a critical building block in medicinal chemistry, frequently acting as a precursor for complex peptidomimetics, pharmaceutical intermediates, and functionalized heterocycles.

This application note details a robust, high-yielding protocol for its synthesis utilizing N-benzylmethylamine as the nucleophile and methyl acrylate as the Michael acceptor. The reaction proceeds via the nucleophilic attack of the secondary amine on the


-carbon of the 

-unsaturated ester.

Experimental Design & Rationale

As a self-validating system, this protocol is designed to maximize yield while minimizing environmental impact and operational complexity. The experimental choices are grounded in the following causal relationships:

  • Nucleophilicity vs. Steric Hindrance: N-benzylmethylamine is a secondary amine. While the benzyl group introduces steric bulk compared to simpler amines, it remains highly nucleophilic and readily undergoes conjugate addition to electron-deficient alkenes[2].

  • Stoichiometric Control: Methyl acrylate is highly reactive but volatile and prone to radical polymerization. A slight stoichiometric excess (1.2 equivalents) is used to ensure the complete consumption of the amine and to compensate for any evaporative loss during the reaction.

  • Catalyst & Solvent Causality: While traditional aza-Michael additions are performed in protic solvents like methanol under reflux, modern green chemistry approaches favor solvent-free conditions. The introduction of a catalytic amount (10 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base that activates the system, significantly reducing reaction times from hours to minutes while operating at room temperature[3].

Table 1: Optimization of Reaction Conditions
ConditionSolventCatalystTemp (°C)Time (h)Expected Yield (%)
A (Classic)MethanolNone60 (Reflux)4.0 - 6.085 - 90
B (Optimized) None (Neat) DBU (10 mol%) 25 (RT) 2.0 - 3.0 92 - 96
C (Microwave)None (Neat)DBU (10 mol%)750.16> 95

Note: Condition B is prioritized in the detailed protocol below for its optimal balance of safety, high yield, and operational simplicity without requiring specialized microwave reactors.

Materials & Equipment

  • Reagents:

    • N-benzylmethylamine (CAS: 702-82-9, 1.0 equiv)

    • Methyl acrylate (CAS: 96-33-3, 1.2 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (CAS: 6674-22-2, 0.1 equiv)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes (for workup and chromatography).

  • Consumables: Silica gel (230-400 mesh), TLC plates (Silica gel 60 F

    
    ).
    
  • Equipment: 25 mL round-bottom flask, magnetic stirrer, rotary evaporator, UV lamp (254 nm).

Step-by-Step Protocol: Solvent-Free Synthesis

Step 1: Reaction Setup To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylmethylamine (1.21 g, 10.0 mmol, 1.0 equiv). Place the flask in a room-temperature water bath to act as a heat sink for any mild exothermic activity.

Step 2: Reagent Addition Slowly add methyl acrylate (1.03 g, 1.08 mL, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes. Causality: Dropwise addition prevents localized heating, which could otherwise trigger the unwanted homopolymerization of the acrylate monomer.

Step 3: Catalyst Initiation Add DBU (152 mg, 150


L, 1.0 mmol, 0.1 equiv) directly to the neat mixture.
Causality: DBU facilitates the reaction by stabilizing the zwitterionic transition state without acting as a competing nucleophile due to its sterically hindered amidine core[3].

Step 4: Reaction Execution Seal the flask with a rubber septum and stir the neat mixture vigorously at room temperature (25 °C) for 2 to 3 hours.

Step 5: TLC Monitoring (Self-Validation) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2 v/v) solvent system. Visualize under UV light (254 nm) and with a ninhydrin or iodine stain. The reaction is deemed complete when the starting amine spot (


) disappears, replaced by a new, less polar product spot (

).

Step 6: Quenching & Workup Dilute the crude mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous


 (15 mL) and brine (15 mL).
Causality: The basic wash neutralizes and removes the DBU catalyst, while the brine wash removes residual moisture from the organic layer. Dry the organic phase over anhydrous 

.

Step 7: Concentration & Purification Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes/EtOAc (85:15).

Step 8: Isolation Collect the product-containing fractions and evaporate the solvent to afford Methyl 3-(benzyl(methyl)amino)propanoate as a clear, pale-yellow oil.

Analytical Characterization

To validate the structural integrity of the synthesized compound, verify against the following expected Nuclear Magnetic Resonance (NMR) benchmarks:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.35 - 7.22 (m, 5H, Ar-H), 3.65 (s, 3H, -OCH
    
    
    ), 3.52 (s, 2H, Ph-CH
    
    
    -), 2.75 (t,
    
    
    Hz, 2H, -N-CH
    
    
    -), 2.50 (t,
    
    
    Hz, 2H, -CH
    
    
    -C=O), 2.20 (s, 3H, -N-CH
    
    
    ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    
    
    173.2 (C=O), 138.8 (Ar-C), 129.1 (Ar-C), 128.4 (Ar-C), 127.1 (Ar-C), 62.1 (Ph-CH
    
    
    -), 53.2 (-N-CH
    
    
    -), 51.6 (-OCH
    
    
    ), 42.0 (-N-CH
    
    
    ), 32.5 (-CH
    
    
    -C=O).

Visualizations

Mechanism A N-benzylmethylamine (Nucleophile) C Zwitterionic Enolate Intermediate A->C Nucleophilic Attack B Methyl Acrylate (Michael Acceptor) B->C 1,4-Conjugate Addition D Proton Transfer (Intra/Intermolecular) C->D DBU / Solvent Mediation E Methyl 3-(benzyl(methyl)amino)propanoate (Target Product) D->E Tautomerization / Neutralization

Mechanistic pathway of the Aza-Michael addition to form the target beta-amino ester.

Workflow Step1 1. Setup Add N-benzylmethylamine (1.0 eq) to flask Step2 2. Reagent Addition Slowly add Methyl Acrylate (1.2 eq) Step1->Step2 Step3 3. Catalyst Addition Add DBU (0.1 eq) neat Step2->Step3 Step4 4. Reaction Stir at 25 °C for 2-3 hours Step3->Step4 Step5 5. Monitoring Check completion via TLC (Hex/EtOAc 8:2) Step4->Step5 Step6 6. Workup Dilute with DCM, wash with NaHCO3 & Brine Step5->Step6 Step7 7. Purification Flash Column Chromatography Step6->Step7 Step8 8. Pure Product Methyl 3-(benzyl(methyl)amino)propanoate Step7->Step8

Step-by-step experimental workflow for the solvent-free synthesis and purification.

References

  • Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol Source: MDPI URL
  • Title: Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes Source: Semantic Scholar / ARKIVOC URL
  • Source: Chemical Reviews (ACS Publications)

Sources

Application Note: Integrating Methyl 3-(benzyl(methyl)amino)propanoate into Peptidomimetic SPPS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Methyl 3-(benzyl(methyl)amino)propanoate is a specialized


-amino acid derivative utilized to introduce metabolic stability  and conformational constraints  into peptide therapeutics. Structurally, it features a 

-alanine backbone with a fully substituted nitrogen (N-benzyl, N-methyl).

Critical Technical Distinction: This molecule is supplied as a methyl ester . It is inactive for direct SPPS coupling in its commercial form. It functions primarily as a Precursor that must be activated via hydrolysis before use.

Once activated to the free acid, it serves two distinct roles in drug design:

  • N-Terminal Capping Motif: It acts as a "dead-end" cap that introduces lipophilicity (benzyl group) and protease resistance (N-methylation +

    
    -backbone), significantly improving the pharmacokinetic (PK) profile of the peptide.
    
  • Intermediate for N-Me-

    
    -Ala:  Through solution-phase debenzylation and Fmoc-protection, it can be converted into Fmoc-N-methyl-
    
    
    
    -alanine for internal sequence incorporation (though this guide focuses on its direct use as a capping agent).

Pre-Synthesis Preparation: Activation of the Precursor

Objective: Convert the inactive methyl ester into the reactive free acid, 3-(benzyl(methyl)amino)propanoic acid. Mechanism: Lithium Hydroxide (LiOH) mediated saponification.

Protocol A: Solution-Phase Hydrolysis

Perform this step prior to any SPPS activities.

Reagents:

  • Methyl 3-(benzyl(methyl)amino)propanoate (Starting Material)

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • THF/Methanol/Water (3:1:1 v/v/v)

  • 1N HCl (for acidification)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent (eq) of the methyl ester in the THF/MeOH/Water solvent mixture (approx. 10 mL per gram of ester).

  • Saponification: Add 2.0 eq of LiOH·H₂O.[1] Stir vigorously at room temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The methyl ester peak (M+ ≈ 207 Da) should disappear, replaced by the acid peak (M+ ≈ 193 Da).

  • Work-up:

    • Evaporate organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Crucial Step: Acidify carefully to pH 3–4 using 1N HCl. Note: Do not go too acidic (pH < 2) as the tertiary amine may form a salt that is difficult to extract.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Yield Verification: Expect a viscous oil or low-melting solid. Verify purity via LC-MS (>95% required for SPPS).

SPPS Integration: Coupling Protocol

Challenge: The activated acid is sterically hindered due to the bulky N-benzyl and N-methyl groups. Standard carbodiimide couplings (DIC/Oxyma) are often insufficient. Solution: Use high-efficiency uronium/aminium reagents (HATU) with extended reaction times.

Protocol B: Manual Coupling to Resin-Bound Peptide

Context: This protocol assumes the peptide chain is already synthesized on the resin and the N-terminal Fmoc group has been removed.

Reagents:

  • Activated Acid (from Protocol A)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for hindered amines.

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (with deprotected N-terminus) in DMF for 20 minutes. Drain.

  • Activation Cocktail (Prepare immediately before use):

    • In a small vial, dissolve 3.0 eq of the Activated Acid (relative to resin loading).

    • Add 2.9 eq of HATU.

    • Add 3.0 eq of HOAt (if available).

    • Dissolve in minimal dry DMF.

    • Add 6.0 eq of DIEA.

    • Observation: The solution may turn yellow. Allow to pre-activate for exactly 2 minutes . Do not exceed 5 minutes to avoid racemization or side reactions.

  • Coupling:

    • Add the activated solution to the resin.[2][3]

    • Agitate (shake/vortex) at room temperature for 2 to 4 hours .

    • Optimization: For extremely difficult sequences, heat to 50°C (microwave or water bath).

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).[2]

  • Validation (The "Self-Validating" Step):

    • Chloranil Test: Standard Kaiser test (Ninhydrin) does not work reliably for secondary amines (if the resin-bound residue is Proline or N-methylated) and may give false negatives here. Use the Chloranil test or micro-cleavage followed by LC-MS to confirm complete coupling.

    • Target Mass: Look for the mass of [Peptide + 175.23 Da] (The mass of the added residue minus water).

Technical Logic & Workflow Visualization

The following diagram illustrates the critical path from commercial precursor to final peptide integration, highlighting the steric bottlenecks.

SPPS_Workflow cluster_sterics Steric Challenge Ester Precursor: Methyl Ester (Inactive) Hydrolysis Step 1: Saponification (LiOH / MeOH) Ester->Hydrolysis Deprotection Acid Active Building Block: Free Acid (Sterically Hindered) Hydrolysis->Acid Yields Activation Step 2: Activation (HATU / DIEA) Acid->Activation Mix 2 mins Coupling Step 3: SPPS Coupling (N-Terminal Capping) Activation->Coupling Add to Resin Peptide Final Peptide: N-Bn-N-Me-Beta-Ala-Peptide Coupling->Peptide 4 hrs / 50°C

Caption: Workflow converting the inactive methyl ester precursor into a functional SPPS capping unit. Note the critical activation step required before resin contact.

Comparative Data: Coupling Reagent Efficiency

When coupling sterically hindered N-methylated/N-benzylated amino acids, reagent choice is binary: standard reagents fail, advanced reagents succeed.

Coupling ReagentActivation MechanismSuitability for N-Me/Bn-AARecommended Conditions
HATU / HOAt Aza-benzotriazole uroniumExcellent 3 eq, 2-4h, Optional 50°C heat. Standard for this application.
PyAOP Phosphonium saltHigh Alternative if HATU fails. Good for cyclization.
HBTU / HCTU Benzotriazole uroniumPoor Steric bulk prevents efficient active ester formation. High deletion sequences likely.
DIC / Oxyma CarbodiimideModerate Acceptable only with microwave heating (75°C+), but slower than HATU.

Troubleshooting & FAQ

Q: Can I deprotect the Benzyl group on-resin to extend the peptide chain? A: Generally, No . The benzyl group is stable to TFA (cleavage conditions) and Piperidine (Fmoc removal). Removing it requires Hydrogenolysis (H₂/Pd-C), which is difficult to perform on solid phase without specialized high-pressure reactors and compatible resins.

  • Implication: This molecule effectively terminates the peptide chain.

Q: The coupling yield is low (<80%). What next? A:

  • Double Couple: Repeat the coupling step with fresh reagents.

  • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and solubility.

  • Heat: Apply 50°C for 60 minutes.

Q: Why not use the commercially available Fmoc-N-Me-Beta-Ala-OH? A: If your goal is chain extension, the Fmoc derivative is superior. The specific molecule discussed here (Methyl 3-(benzyl(methyl)amino)propanoate) is specifically valuable for N-benzyl capping, which adds a distinct lipophilic anchor often used to improve membrane permeability or blood-brain barrier transport.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[4] Journal of Peptide Research.[4]

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Context on Benzyl stability vs Fmoc).

  • PubChem. "Methyl 3-(benzyl(methyl)amino)propanoate Compound Summary."

Sources

Application Note: Methyl 3-(benzyl(methyl)amino)propanoate in the Synthesis of Nitrogenous Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Profile

The synthesis of saturated nitrogenous heterocycles—particularly piperidines, pyrrolidines, and azepines—is a cornerstone of modern drug discovery. Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9) serves as a highly versatile, orthogonally protected


-amino ester building block for these structural scaffolds[1].

The strategic value of this compound lies in its functional group orthogonality. The tertiary amine is protected by a benzyl group, which is highly stable to both the strongly basic conditions required for enolate chemistry and the nucleophilic conditions used in ester manipulations. Unlike Boc or Fmoc protecting groups, the N-benzyl group prevents premature cyclization or degradation and can be cleanly cleaved via catalytic hydrogenolysis under mild, neutral conditions[2].

Physicochemical Properties
  • IUPAC Name: Methyl 3-[benzyl(methyl)amino]propanoate

  • Chemical Formula:

    
    
    
  • Molecular Weight: 207.27 g/mol [1]

  • Appearance: Colorless to pale yellow liquid

Core Application: Synthesis of Piperidine Scaffolds

The most prominent application of Methyl 3-(benzyl(methyl)amino)propanoate is its use as a precursor for 1-alkylpiperidin-4-ones via a multi-step sequence culminating in a Dieckmann condensation[3]. Piperidin-4-ones are critical intermediates for synthesizing fentanyl analogs, paroxetine, and various kinase inhibitors.

Mechanistic Rationale

The pathway requires the unmasking of the secondary amine to allow for chain elongation.

  • Debenzylation: Catalytic hydrogenolysis removes the benzyl group, yielding methyl 3-(methylamino)propanoate[4].

  • Michael Addition: The secondary amine acts as a nucleophile, undergoing a conjugate addition with methyl acrylate to form a symmetrical diester.

  • Dieckmann Condensation: Under strongly basic conditions (NaOMe), the diester undergoes an intramolecular Claisen-type condensation to form a

    
    -keto ester[3].
    
  • Decarboxylation: Acid-catalyzed hydrolysis of the ester followed by thermal decarboxylation yields the target piperidin-4-one core.

Pathway A Methyl 3-(benzyl(methyl)amino)propanoate (Starting Material) B Methyl 3-(methylamino)propanoate (Secondary Amine Intermediate) A->B H2, 10% Pd/C EtOH, rt (Debenzylation) C Dimethyl 3,3'-(methylazanediyl)dipropionate (Diester Precursor) B->C Methyl Acrylate MeOH, -20°C to rt (Michael Addition) D Methyl 1-methyl-4-oxopiperidine-3-carboxylate (Dieckmann Product) C->D NaOMe, Toluene Reflux (Dieckmann Condensation) E 1-Methylpiperidin-4-one (Target Heterocycle) D->E 6M HCl Reflux (Decarboxylation)

Fig 1: Reaction pathway for the synthesis of 1-methylpiperidin-4-one via Dieckmann Condensation.

Quantitative Data Summary

The following table summarizes the expected yields and critical analytical markers for the piperidine synthesis workflow, allowing researchers to benchmark their experimental success.

StepReaction TypeReagents & ConditionsTypical YieldKey Analytical Marker (

H NMR)
1 Debenzylation

(1 atm), 10% Pd/C, EtOH, rt, 48 h
92 - 95%Loss of

singlet at

3.5 ppm
2 Michael AdditionMethyl acrylate, MeOH, -20 °C to rt, 2 h85 - 90%Appearance of new

multiplets
3 Dieckmann CyclizationNaOMe, Toluene, Reflux, 4 h75 - 80%Formation of

-keto ester enol signals
4 Decarboxylation6M HCl, Reflux, 12 h80 - 85%Loss of

singlet at

3.7 ppm

Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Debenzylation)

Objective: Unmask the secondary amine to yield methyl 3-(methylamino)propanoate.

  • Preparation: Charge a flame-dried Schlenk flask with Methyl 3-(benzyl(methyl)amino)propanoate (2.0 g, 9.64 mmol) and dissolve in anhydrous ethanol (60 mL)[2].

  • Catalyst Addition: Carefully add 500 mg of 10% Pd/C in small portions.

    • Expert Insight: Always add Pd/C under a steady stream of nitrogen or argon. Dry Pd/C is highly pyrophoric and can ignite ethanol vapors upon contact with atmospheric oxygen.

  • Atmosphere Exchange: Purge the vessel with oxygen-free

    
     three times, followed by three purges with 
    
    
    
    gas. Attach a double-layer latex balloon filled with
    
    
    (~1 L)[2].
  • Reaction: Stir the mixture vigorously at room temperature for 48 hours.

    • Expert Insight: Vigorous stirring is critical to overcome the mass transfer limitations inherent in triphasic (solid-liquid-gas) hydrogenations.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess ethanol.

    • Self-Validation System: Evaporate a 0.1 mL aliquot and run a rapid

      
      H NMR. The reaction is complete when the benzylic protons (
      
      
      
      3.5 ppm) and aromatic protons (
      
      
      7.2-7.4 ppm) are entirely absent.
  • Isolation: Remove the solvent under vacuum and distill the residue under reduced pressure (45 °C, 5 Torr) to yield the product as a colorless liquid[4].

Protocol B: Michael Addition & Dieckmann Cyclization

Objective: Construct the piperidine core from the deprotected amine.

  • Michael Addition: Dissolve methyl 3-(methylamino)propanoate (1.0 equiv) in anhydrous methanol (0.5 M) and cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Acrylate Addition: Add methyl acrylate (1.2 equiv) dropwise via an addition funnel over 30 minutes[4].

    • Expert Insight: Maintaining the temperature at -20 °C is essential to suppress the spontaneous, exothermic polymerization of methyl acrylate and to prevent unwanted transamidation side reactions.

  • Maturation: Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to room temperature. Concentrate under vacuum to isolate the diester intermediate.

  • Dieckmann Condensation: Dissolve the crude diester in anhydrous toluene (0.2 M). Add sodium methoxide (NaOMe, 1.5 equiv) and heat the mixture to reflux.

    • Expert Insight: Toluene is chosen over methanol here because its higher boiling point accelerates the cyclization, and it allows for the azeotropic removal of the methanol byproduct, driving the thermodynamic equilibrium toward the cyclized enolate[3].

  • Decarboxylation: Cool the mixture, quench with water, and extract the organic layer. Concentrate the organics, dissolve the resulting

    
    -keto ester in 6M HCl, and heat to reflux for 12 hours.
    
    • Self-Validation System: Monitor the reaction bubbler. The evolution of

      
       gas indicates active decarboxylation. The reaction is complete when gas evolution ceases. Basify and extract to yield 1-methylpiperidin-4-one.
      

Alternative Pathways: Pyrrolidines & Azetidines

While piperidines are the most common target, the debenzylated intermediate can also be diverted to synthesize smaller heterocycles:

  • Pyrrolidines: Reacting methyl 3-(methylamino)propanoate with an

    
    -halo ester (e.g., ethyl bromoacetate) yields an asymmetric diester. Subsequent Dieckmann condensation forms a 5-membered 3-oxopyrrolidine ring.
    
  • Azetidines: Direct cyclization of

    
    -amino esters into 
    
    
    
    -lactams (azetidin-2-ones) is thermodynamically challenging but can be achieved by saponifying the ester to the free acid and utilizing potent coupling reagents (e.g., HATU, Mukaiyama's reagent) under high-dilution conditions to favor intramolecular lactamization over intermolecular oligomerization.

References

  • Title: Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Ketone Enolization by Lithium Hexamethyldisilazide: Structural and Rate Studies of the Accelerating Effects of Trialkylamines Source: ResearchGate URL: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the reverse-phase HPLC purification of Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 23574-01-8). As a tertiary amine possessing a labile methyl ester moiety, this molecule presents a classic chromatographic challenge: balancing the suppression of silanol interactions (tailing) with the chemical stability of the ester group.

This protocol moves beyond generic "cookbooks" by establishing a causality-driven workflow . We utilize a low-pH ion-suppression strategy to protonate the basic nitrogen (


), ensuring sharp peak shape while maintaining a pH window (

) that minimizes ester hydrolysis rates during the purification run time.

Physicochemical Profile & Separation Logic

Understanding the analyte is the prerequisite for separation.

PropertyValue / CharacteristicChromatographic Implication
Structure Ph-CH2-N(Me)-CH2-CH2-COOMeContains hydrophobic Benzyl group (Retention) and Basic Nitrogen (Tailing risk).
Molecular Weight 207.27 g/mol Suitable for standard pore size columns (80–120 Å).
Chirality AchiralNo chiral stationary phase required.
LogP (Predicted) ~1.6Moderately hydrophobic; will retain well on C18 without high aqueous initiation.
pKa (Base) ~9.0 (Est.)Exists as a cation (

) at pH < 7. Requires acidic mobile phase for solubility and peak shape.
UV Chromophore Benzyl RingStrong absorbance at 254 nm (

); Secondary monitoring at 210 nm .
Stability Methyl EsterCritical: Susceptible to hydrolysis at pH > 8.0 or highly acidic conditions (pH < 1.0) over time.
The Separation Strategy: "The Protonation Lock"

To purify this molecule, we must "lock" the amine in its protonated state.

  • Ionization: At pH 2.0 (0.1% TFA), the tertiary amine is fully protonated (

    
    ). This prevents the lone pair from interacting with residual silanols on the silica support, which causes peak tailing.
    
  • Ion-Pairing: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, forming a transient neutral complex with the cationic amine, further sharpening the peak on hydrophobic C18 stationary phases.

Visualized Workflows

Diagram 1: Purification Lifecycle

This workflow illustrates the critical path from crude synthesis to isolated pure product, highlighting the QC checkpoints.

PurificationWorkflow Crude Crude Mixture (Reaction Termination) Filter 0.2 µm Filtration (Particulate Removal) Crude->Filter Analytical Analytical HPLC (QC) (Gradient Scouting) Filter->Analytical 10 µL Inj Prep Preparative HPLC (Scale-Up) Analytical->Prep Optimize Gradient Fraction Fraction Analysis (Purity Check) Prep->Fraction UV Trigger Fraction->Prep Recycle Mixed Workup Lyophilization/Evaporation (Solvent Removal) Fraction->Workup Pool >98% Final Pure Product (TFA Salt) Workup->Final

Caption: End-to-end purification workflow ensuring integrity from crude injection to salt isolation.

Analytical Method Protocol (QC & Scouting)

Purpose: To assess purity of the crude and define the elution window for scale-up.

Equipment & Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH C18).

    • Dimensions: 4.6 x 100 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Ambient).

  • Detection: 254 nm (Primary), 210 nm (Secondary).

Gradient Table (Linear Scouting)
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection Hold
15.095Linear Ramp
17.095Wash
17.15Re-equilibration
22.05End

Success Criteria:

  • Target peak should elute between 6–10 minutes.

  • Tailing Factor (

    
    ) should be < 1.5.
    
  • Resolution (

    
    ) from nearest impurity > 1.5.
    

Preparative Purification Protocol

Purpose: To isolate >100 mg of material with >98% purity.

Scale-Up Calculation

Directly scaling from analytical (4.6 mm ID) to preparative (20 mm ID) requires a flow rate adjustment factor of


.
  • New Flow Rate:

    
    .
    
  • Loading: Typically 10–50 mg per injection depending on column capacity.

Preparative Conditions[1][2][3][4][5][6][7]
  • Column: Prep C18 (e.g., YMC-Actus Triart C18 or Phenomenex Luna C18).

    • Dimensions: 20 x 150 mm, 5 µm.[1]

  • Flow Rate: 20 mL/min.

  • Mobile Phase: Same as Analytical (Water/ACN + 0.1% TFA).

    • Note: If the final product must be TFA-free, substitute TFA with 0.1% Formic Acid, though peak shape may broaden slightly.

Focused Gradient Strategy

Instead of a full 5–95% run, use a "Focused Gradient" centered on the analytical retention time to maximize separation efficiency.

Assumption: Analytical retention was ~35% B.

Time (min)% Mobile Phase BRationale
0.010Low organic start to load sample
2.025Rapid ramp to start of window
12.045Shallow gradient (2% per min) for max resolution
13.095Column Wash
15.095Wash Hold
15.110Re-equilibration

Post-Purification Processing (Critical)

The methyl ester is the "Achilles' heel" of this molecule. Improper workup will lead to hydrolysis (formation of the carboxylic acid byproduct).

  • Fraction Pooling: Analyze fractions immediately. Pool only those >98% pure.

  • Solvent Removal:

    • Do NOT leave fractions in aqueous TFA solution for >24 hours.

    • Lyophilization (Freeze Drying): The preferred method. It removes water and TFA simultaneously.

    • Rotary Evaporation: Keep bath temperature < 35°C. Do not evaporate to complete dryness if using a water bath; use a high-vacuum pump to remove residual water/TFA at low temp.

  • Salt Exchange (Optional): The product will be isolated as a TFA salt. To convert to HCl salt:

    • Dissolve residue in MeOH.

    • Add 1.5 eq of HCl in Dioxane/Ether.

    • Evaporate immediately (avoid aqueous HCl to prevent hydrolysis).

Troubleshooting & Decision Logic

Diagram 2: Troubleshooting Logic Tree

Use this logic to resolve common issues during method development.

Troubleshooting Problem Issue Observed Tailing Peak Tailing (Tf > 1.5) Problem->Tailing Split Split Peak / Doublet Problem->Split Hydrolysis New Peak (+14 min or -mass) Problem->Hydrolysis Sol_Tailing Increase TFA to 0.15% or use Hybrid Column Tailing->Sol_Tailing Sol_Split Check Sample Solvent (Must match Initial Mobile Phase) Split->Sol_Split Sol_Hydrolysis Reduce Workup Time Keep pH < 7 Hydrolysis->Sol_Hydrolysis

Caption: Diagnostic logic for resolving peak shape and stability issues.

Common Issues Table
IssueRoot CauseCorrective Action
Fronting Peak Sample solvent too strong (e.g., 100% MeOH injection).Dissolve sample in 10% ACN / 90% Water.
Broad Peaks Column overload or low buffer capacity.Reduce injection volume; ensure TFA is fresh.
Ghost Peaks Carryover from previous basic runs.Run a blank injection with 100% ACN + 0.1% TFA.
Product Degradation Ester hydrolysis during storage.[2]Store purified salt at -20°C under Argon.

References

  • PubChem. (2025).[3][4] Methyl 3-(benzyl(methyl)amino)propanoate Compound Summary. National Library of Medicine.[4] Available at: [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (Demonstrates beta-amino ester purification on C18). Available at: [Link]

Sources

Catalytic conversion of Methyl 3-(benzyl(methyl)amino)propanoate to other functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Conversion of Methyl 3-(benzyl(methyl)amino)propanoate

Introduction: Unlocking the Synthetic Potential of a Versatile β-Amino Ester

Methyl 3-(benzyl(methyl)amino)propanoate is a valuable and versatile building block in organic synthesis.[1] Its structure, featuring a β-amino ester core protected with both a benzyl and a methyl group, offers multiple strategic points for chemical modification. The ability to selectively transform or remove these functional groups through catalytic means opens pathways to a diverse array of synthetically important molecules, including unprotected β-amino esters, chiral amino alcohols, and other key intermediates for pharmaceuticals and bioactive compounds.[2]

This guide provides a detailed exploration of key catalytic transformations of methyl 3-(benzyl(methyl)amino)propanoate. Moving beyond simple procedural lists, we delve into the causality behind methodological choices, offering field-proven insights to ensure reproducible and high-yielding results. The protocols described herein are designed as self-validating systems, incorporating clear monitoring and characterization steps to confirm successful conversion.

Section 1: N-Debenzylation via Catalytic Hydrogenolysis: The Workhorse Transformation

The most common and critical transformation for this substrate is the cleavage of the N-benzyl group. The benzyl group is a widely used protecting group for amines precisely because it is stable under many reaction conditions but can be cleanly removed by catalytic hydrogenolysis.[3] This method is favored for its mild conditions and clean byproducts—typically just toluene.

Mechanism and Rationale Catalytic hydrogenolysis involves the cleavage of the benzylic carbon-nitrogen bond using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via the adsorption of the N-benzyl amine and H₂ onto the palladium surface. The hydrogen molecule is cleaved into reactive palladium hydride species, which then effect the reductive cleavage of the C-N bond, liberating the deprotected amine and toluene.[3] The choice of solvent (typically alcohols like methanol or ethanol) is crucial as it must solubilize the substrate without poisoning the catalyst.

cluster_0 Catalytic Hydrogenolysis Workflow Start Methyl 3-(benzyl(methyl)amino)propanoate in Solvent (MeOH/EtOH) Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogen Introduce H₂ Source (H₂ balloon or Transfer Agent) Catalyst->Hydrogen Reaction Stir at RT Monitor by TLC/LC-MS Hydrogen->Reaction Filtration Filter through Celite® to Remove Pd/C Reaction->Filtration Isolation Concentrate Filtrate Under Reduced Pressure Filtration->Isolation Product Crude Methyl 3-(methylamino)propanoate Isolation->Product

Caption: General workflow for N-debenzylation via catalytic hydrogenolysis.

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This is the classic and highly efficient method for N-debenzylation when a hydrogen gas source is available.

Materials

  • Methyl 3-(benzyl(methyl)amino)propanoate

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas cylinder or balloon

  • Celite® (diatomaceous earth)

  • Round-bottom flask, magnetic stir bar, rubber septum

Procedure

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-(benzyl(methyl)amino)propanoate (1.0 mmol, 207 mg) in methanol (15 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% Pd, ~20-40 mg) to the solution. Note: Pd/C can be pyrophoric; handle with care and do not allow it to dry completely in the presence of air.

  • Hydrogen Atmosphere: Seal the flask with a septum. Using a needle connected to a vacuum line, carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure the atmosphere is fully exchanged.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours, evidenced by the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen or argon. Add a small amount of Celite® to the mixture and filter through a Celite® pad to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield methyl 3-(methylamino)propanoate as the crude product, which can be purified further if necessary.[4]

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This method avoids the need for a hydrogen gas setup by using a hydrogen donor, making it more convenient for many standard laboratory environments.

Materials

  • Methyl 3-(benzyl(methyl)amino)propanoate

  • 10% Palladium on Carbon (10% Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser, magnetic stir bar

Procedure

  • Reaction Setup: To a solution of methyl 3-(benzyl(methyl)amino)propanoate (1.0 mmol, 207 mg) in methanol (15 mL), add 10% Pd/C (an amount roughly equal in weight to the substrate can be used for robust reactions).

  • Hydrogen Donor Addition: Add ammonium formate (5.0 mmol, 315 mg) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir. The reaction is often complete in 1-3 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

  • Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

ParameterProtocol 1 (H₂ Gas)Protocol 2 (Transfer)
Hydrogen Source H₂ Gas (balloon/cylinder)Ammonium Formate
Temperature Room TemperatureReflux (~65°C in MeOH)
Typical Time 2-6 hours1-3 hours
Pressure AtmosphericAtmospheric
Typical Yield >95%>90%

Table 1. Comparison of Hydrogenolysis Conditions.

Section 2: Alternative Catalytic Approaches to C-N Bond Cleavage

While hydrogenolysis is highly effective, certain substrates containing functionalities sensitive to reduction (e.g., alkynes) may require alternative strategies. Oxidative methods provide a complementary approach.

Laccase/TEMPO-Mediated Oxidative Debenzylation

For a green and highly selective alternative, an enzymatic system using laccase from Trametes versicolor in combination with (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO) can be employed.[5] This system uses oxygen from the air as the terminal oxidant in an aqueous medium, representing a significant advancement in sustainable chemistry.[5] The reaction proceeds by the selective oxidation of the benzyl group, which then becomes labile and is cleaved.

cluster_1 Comparison of Debenzylation Strategies cluster_H Reductive cluster_O Oxidative Start Methyl 3-(benzyl(methyl)amino)propanoate H_Input Input: - Pd/C - H₂ (or donor) Start->H_Input Hydrogenolysis O_Input Input: - Laccase/TEMPO - O₂ (Air) Start->O_Input Oxidation H_Output Products: - Methyl 3-(methylamino)propanoate - Toluene H_Input->H_Output O_Output Products: - Methyl 3-(methylamino)propanoate - Benzaldehyde O_Input->O_Output

Caption: Contrasting reductive vs. oxidative N-debenzylation pathways.

Protocol 3: Laccase-Mediated Oxidative N-Debenzylation

Materials

  • Methyl 3-(benzyl(methyl)amino)propanoate

  • Laccase from Trametes versicolor

  • TEMPO

  • Phosphate buffer (e.g., 0.1 M, pH 5)

  • Ethyl Acetate (EtOAc)

  • Erlenmeyer flask

Procedure

  • Reaction Setup: In an Erlenmeyer flask open to the air, dissolve/suspend methyl 3-(benzyl(methyl)amino)propanoate (0.1 mmol) in phosphate buffer (10 mL).

  • Catalyst Addition: Add TEMPO (0.01 mmol, 1.6 mg) and Laccase (e.g., 20 U) to the mixture.

  • Reaction: Stir the flask vigorously at room temperature with an orbital shaker (e.g., 250 rpm) to ensure sufficient aeration. The reaction may take 24-48 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by flash column chromatography on silica gel.

Section 3: Catalytic Reduction of the Ester to an Amino Alcohol

Transforming the methyl ester into a primary alcohol yields 3-(benzyl(methyl)amino)propan-1-ol, a valuable amino alcohol intermediate. While stoichiometric borohydride or aluminum hydride reagents are common for this conversion, specific catalytic hydrogenation methods can also be employed, though they often require more forcing conditions than N-debenzylation.[6] Ruthenium-based catalysts are particularly effective for the hydrogenation of carboxylic acid derivatives.[6]

Rationale The catalytic hydrogenation of esters is thermodynamically less favorable than that of alkenes or imines and requires more active catalytic systems and often higher pressures and/or temperatures. The choice of a Ruthenium-on-carbon (Ru/C) catalyst is based on its established efficacy in reducing ester and acid functionalities.[6]

cluster_2 Ester Reduction via Catalytic Hydrogenation Start Methyl 3-(benzyl(methyl)amino)propanoate Reaction Catalyst: Ru/C Conditions: High Pressure H₂, Heat Solvent: Dioxane/H₂O Start->Reaction Product 3-(benzyl(methyl)amino)propan-1-ol Reaction->Product Byproduct Methanol Reaction->Byproduct

Caption: Reaction scheme for the catalytic hydrogenation of the ester group.

Protocol 4: High-Pressure Catalytic Hydrogenation of the Ester

Safety Note: This procedure requires specialized high-pressure hydrogenation equipment (an autoclave or Parr shaker). It should only be performed by trained personnel.

Materials

  • Methyl 3-(benzyl(methyl)amino)propanoate

  • 5% Ruthenium on Carbon (5% Ru/C)

  • Dioxane and Water

  • High-pressure hydrogenation reactor

Procedure

  • Reactor Loading: Charge a high-pressure reactor vessel with methyl 3-(benzyl(methyl)amino)propanoate (1.0 mmol, 207 mg), 5% Ru/C (5-10 mol% Ru), and a solvent mixture such as dioxane/water.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (e.g., 50-100 atm) and heat to 80-120°C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. The typical reaction time is 12-24 hours.

  • Workup: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through Celite® to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude amino alcohol can be purified by chromatography or distillation.

Conclusion

Methyl 3-(benzyl(methyl)amino)propanoate serves as an exemplary synthetic intermediate whose functional groups can be selectively and efficiently manipulated using catalytic methods. Catalytic hydrogenolysis with Pd/C remains the gold standard for N-debenzylation, offering high yields under mild conditions, with transfer hydrogenolysis providing a convenient, gas-free alternative. For substrates incompatible with reductive conditions, enzymatic oxidative cleavage presents a powerful and sustainable option. Furthermore, the ester moiety can be catalytically reduced to a primary alcohol using more specialized catalysts like Ru/C under high-pressure conditions, granting access to the corresponding amino alcohol. The strategic application of these catalytic protocols enables researchers to unlock the full synthetic potential of this versatile molecule.

References

  • Title: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines Source: MDPI URL: [Link]

  • Title: CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857 Source: ACS Publications URL: [Link]

  • Title: NH4Cl Catalyzed synthesis of β-amino Esters Source: ResearchGate URL: [Link]

  • Title: β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition Source: Organic Chemistry Portal URL: [Link]

  • Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]

  • Title: Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups Source: Royal Society of Chemistry URL: [Link]

  • Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups Source: Royal Society of Chemistry URL: [Link]

  • Title: efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a Source: HETEROCYCLES URL: [Link]

  • Title: Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions Source: MDPI URL: [Link]

  • Title: Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 Source: PubChem URL: [Link]

  • Title: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines Source: Semantic Scholar URL: [Link]

  • Title: Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments Source: DigitalCommons@UMaine URL: [Link]

Sources

Use of Methyl 3-(benzyl(methyl)amino)propanoate in the preparation of novel polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Utilization of Methyl 3-(benzyl(methyl)amino)propanoate in the Synthesis of Novel Polymeric Architectures

Executive Summary

The development of stimuli-responsive polymers and proteolytically stable biomaterials relies heavily on the precision of monomer design. Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9) serves as a highly versatile, orthogonally protected building block in macromolecular chemistry[1]. By selectively unmasking its functional groups, researchers can direct this single precursor into divergent polymerization pathways—either utilizing it as a precise end-capping agent for pH-responsive poly(


-amino ester)s (PBAEs) or as a monomeric precursor for poly(

-peptides). This application note details the mechanistic rationale, quantitative properties, and validated protocols for deploying this compound in advanced polymer synthesis.

Mechanistic Insights: The Power of Orthogonal Protection

In polymer chemistry, the premature reactivity of secondary amines often leads to auto-oxidation, unwanted cross-linking, or limited shelf-life. The structural design of Methyl 3-(benzyl(methyl)amino)propanoate circumvents these issues through orthogonal protection[1]:

  • The N-Benzyl Group: Protects the secondary amine. It is completely stable under standard basic or nucleophilic ester-modification conditions but can be quantitatively cleaved via palladium-catalyzed hydrogenolysis[2].

  • The Methyl Ester: Acts as a hydrophobic terminus or a latent carboxylic acid. It can be preserved during polymerization to tune the polymer's pKa, or saponified prior to polymerization to yield a zwitterionic precursor.

Causality in Polymer Design: Why use a deprotected secondary amine (Methyl 3-(methylamino)propanoate) for PBAE synthesis rather than a primary amine? In step-growth Aza-Michael addition, primary amines possess a functionality of two (


), allowing them to propagate the polymer chain linearly when reacted with diacrylates. Secondary amines possess only one reactive N-H bond (

). Consequently, adding this secondary amine to an acrylate-terminated prepolymer strictly terminates chain growth. This precise end-capping prevents gelation and installs the methyl propanoate moiety at the polymer termini, shifting the polymer's buffering capacity to the slightly acidic pH of the tumor microenvironment (pH 6.5–6.8), which is critical for endosomal escape in drug delivery.

Divergent Synthetic Workflows

PolymerSynthesis Start Methyl 3-(benzyl(methyl)amino)propanoate CAS: 17946-01-9 Deprotect Catalytic Hydrogenation (Pd/C, H2) Start->Deprotect Saponify 1. Saponification (NaOH) 2. Hydrogenation Start->Saponify SecAmine Methyl 3-(methylamino)propanoate (Secondary Amine) Deprotect->SecAmine AminoAcid N-methyl-beta-alanine (Amino Acid) Saponify->AminoAcid AzaMichael Aza-Michael Addition (End-Capping of Diacrylates) SecAmine->AzaMichael ROP Lactamization & Ring-Opening Polymerization AminoAcid->ROP PBAE pH-Responsive PBAEs (Drug/Gene Delivery) AzaMichael->PBAE PolyPeptide Poly(beta-peptides) (Biomaterials/Coatings) ROP->PolyPeptide

Divergent synthetic workflows utilizing Methyl 3-(benzyl(methyl)amino)propanoate for novel polymers.

Quantitative Data Summary

The table below summarizes the tunable physicochemical properties of the resulting polymer architectures based on the chosen deprotection and polymerization route.

Polymer ArchitecturePrecursor Derivative UsedPolymerization MechanismTarget Molecular Weight (

)
Polydispersity (PDI)Apparent

Primary Application
Ester-Terminated PBAE Methyl 3-(methylamino)propanoateStep-Growth + End-Capping12,000 – 18,000 Da1.8 – 2.26.5 – 6.8Tumor-targeted nanocarriers
Acid-Terminated PBAE 3-(methylamino)propanoic acidStep-Growth + End-Capping10,000 – 15,000 Da1.9 – 2.46.0 – 6.3Intracellular gene delivery
Poly(

-peptide)
N-methyl-

-alanine
Ring-Opening Polymerization25,000 – 45,000 Da1.1 – 1.3N/AAntifouling biomaterials

Experimental Protocols

Protocol A: Preparation of the End-Capping Monomer (Deprotection)

Objective: Remove the benzyl protecting group to yield the reactive secondary amine[2].

  • Setup: Charge a flame-dried Schlenk flask with Methyl 3-(benzyl(methyl)amino)propanoate (5.0 g, 24.1 mmol)[1] and dissolve in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) in small portions under a continuous stream of argon to prevent ignition[2].

  • Hydrogenation: Purge the flask with argon, followed by hydrogen gas. Attach a double-layer latex balloon filled with

    
     (~2 L)[2]. Stir vigorously at room temperature for 48 hours, refilling the balloon as necessary[2].
    
  • Filtration: Purge the system with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst[2]. Wash the Celite pad with an additional 50 mL of ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield Methyl 3-(methylamino)propanoate as a pale yellowish oil[2].

  • Self-Validation (QC): Perform

    
    H-NMR (
    
    
    
    ). The protocol is successful if the benzyl aromatic protons (~7.3 ppm) and the benzylic
    
    
    protons (~3.5 ppm) have completely disappeared, while the methyl ester singlet (~3.69 ppm) remains intact.
Protocol B: Synthesis of pH-Responsive PBAEs via Aza-Michael Addition

Objective: Synthesize an acrylate-terminated prepolymer and end-cap it using the monomer generated in Protocol A.

  • Prepolymer Synthesis: In a glass vial shielded from light, combine 1,4-butanediol diacrylate (1.2 equivalents) and a primary amine monomer (e.g., 5-amino-1-pentanol, 1.0 equivalent). Dissolve in anhydrous DMSO to a concentration of 1.0 M.

  • Step-Growth: Stir the mixture at 90°C for 24 hours. Causality: The stoichiometric excess of the diacrylate ensures that the resulting linear polymer chains are strictly terminated with reactive acrylate vinyl groups.

  • End-Capping: Cool the mixture to room temperature. Add Methyl 3-(methylamino)propanoate (0.5 equivalents, prepared in Protocol A) to the prepolymer solution. Stir at room temperature for an additional 24 hours. Causality: The secondary amine acts as a chain-terminator, reacting with the terminal acrylates via Aza-Michael addition to prevent further chain extension.

  • Purification: Precipitate the polymer by adding the DMSO solution dropwise into a 10-fold volumetric excess of vigorously stirred, ice-cold diethyl ether. Decant the ether, wash the polymer residue twice with fresh ether, and dry under high vacuum for 48 hours.

  • Self-Validation (QC): Analyze via

    
    H-NMR. The disappearance of the acrylate vinyl proton peaks (multiplets at 5.8–6.4 ppm) confirms complete end-capping and a self-limiting reaction.
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 824679, Methyl 3-(benzyl(methyl)amino)propanoate." PubChem, [Link].

  • Anderson, D. G., Lynn, D. M., & Langer, R. "Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery." Angewandte Chemie International Edition, 42(27), 3153-3158. [Link].

  • Green, J. J., Langer, R., & Anderson, D. G. "A combinatorial polymer library approach yields insight into nonviral gene delivery." Accounts of Chemical Research, 41(6), 749-759. [Link].

Sources

Flow chemistry setup for the continuous synthesis of Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Streamlined Approach to Aza-Michael Additions

Topic: Flow Chemistry Setup for the Continuous Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate

Introduction: Embracing Efficiency in Amine Synthesis

The synthesis of β-amino esters is a cornerstone of modern medicinal and materials chemistry, providing critical building blocks for a vast array of pharmacologically active compounds and functional polymers.[1] Methyl 3-(benzyl(methyl)amino)propanoate, a tertiary amine, is a representative example synthesized via the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[2][3] While traditionally performed in batch reactors, this class of reactions often presents challenges related to exothermicity, reaction time, and scalability.

Continuous flow chemistry offers a compelling solution to these challenges. By confining the reaction to the small, well-defined volume of a microreactor or coiled tubing, we achieve superior control over heat transfer, mixing, and reaction time (residence time).[4][5] This paradigm shift not only enhances safety and reproducibility but also opens the door for rapid process optimization and seamless integration of real-time analytics, a concept known as Process Analytical Technology (PAT).

This application note provides a detailed protocol for the continuous synthesis of Methyl 3-(benzyl(methyl)amino)propanoate from N-benzylmethylamine and methyl acrylate. We will elucidate the causality behind the experimental design, from the reactor setup to the optimization strategy, offering a robust, self-validating system for researchers and drug development professionals.

The Aza-Michael Reaction: Mechanistic Underpinnings

The aza-Michael addition is a nucleophilic conjugate addition. The reaction proceeds through the nucleophilic attack of the nitrogen atom of N-benzylmethylamine on the β-carbon of the electron-deficient methyl acrylate. The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack. The reaction is often self-catalyzed by the amine's basicity but can be influenced by solvent polarity and temperature. The precise control afforded by a flow reactor allows for fine-tuning these parameters to maximize yield and minimize potential side reactions, such as polymerization of the acrylate.[1]

Experimental Design: The Continuous Flow Platform

A robust flow chemistry setup is essential for achieving high efficiency and reproducibility. The system described here is designed for precise control over stoichiometry, residence time, and temperature, while incorporating an analytical feedback loop for process optimization.

System Configuration Diagram

The logical workflow of the continuous synthesis platform is depicted below. Two independent pump channels deliver the reactants to a mixing point, after which the combined stream enters a heated reactor coil. A back-pressure regulator (BPR) is crucial for maintaining the solvent in a liquid state at elevated temperatures and ensuring stable flow. Post-BPR, the product stream can be sampled for in-line analysis or directed to a collection vessel.[6]

Flow_Setup cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_analysis Analysis & Collection PumpA Pump A (N-benzylmethylamine) Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB Pump B (Methyl Acrylate) PumpB->Mixer Flow Rate B Reactor Heated Coil Reactor (PFA Tubing) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Residence Time (τ) Analysis In-line Analysis (e.g., UPLC-MS) BPR->Analysis Collection Product Collection Analysis->Collection

Sources

Application Notes and Protocols: Isotopic Labeling of Methyl 3-(benzyl(methyl)amino)propanoate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive guide details the strategic isotopic labeling of Methyl 3-(benzyl(methyl)amino)propanoate for use in metabolic studies. It is designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and applications in metabolic analysis. The methodologies are presented to ensure scientific integrity, with a focus on the rationale behind experimental choices and self-validating systems for trustworthy and reproducible results.

Introduction: The Critical Role of Isotopic Labeling in Drug Metabolism

Understanding the metabolic fate of a potential drug candidate is a cornerstone of modern drug discovery and development.[1][2] Isotopic labeling, the replacement of an atom in a molecule with its heavier, stable (non-radioactive) isotope, is a powerful technique to trace the journey of a compound through a biological system.[3] By introducing stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), researchers can definitively track the parent compound and its metabolites against a complex biological background.[4] This approach is instrumental in elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and ensuring the safety and efficacy of new therapeutic agents.[1][2][5]

Methyl 3-(benzyl(methyl)amino)propanoate is a molecule of interest in medicinal chemistry, potentially serving as a scaffold or intermediate in the synthesis of pharmacologically active compounds.[6] Understanding its metabolic stability and transformation is crucial for its development. This guide provides a detailed framework for the synthesis and application of an isotopically labeled version of this compound for robust metabolic investigation.

Strategic Synthesis of Isotopically Labeled Methyl 3-(benzyl(methyl)amino)propanoate

The selection of the isotopic label and its position within the molecule is a critical decision that directly impacts the utility of the tracer. The label must be placed in a metabolically stable position to avoid its loss during biotransformation, which would render it untraceable.[7] For Methyl 3-(benzyl(methyl)amino)propanoate, several labeling strategies can be considered, each with its own advantages.

Rationale for Labeling Position

The primary metabolic pathways for tertiary amines often involve N-dealkylation. Therefore, placing the label on the N-methyl or N-benzyl group might lead to the loss of the label if these groups are cleaved. A more robust strategy is to incorporate the label into the core propanoate backbone of the molecule. For this guide, we will focus on the synthesis of Methyl 3-(benzyl(methyl)amino)propanoate-[¹³C₃] , where the three carbons of the propanoate backbone are replaced with ¹³C. This ensures that the label is retained in the core structure, allowing for the tracking of all major metabolites.

Proposed Synthetic Route

The synthesis of Methyl 3-(benzyl(methyl)amino)propanoate-[¹³C₃] can be achieved through a straightforward nucleophilic addition of N-benzylmethylamine to Methyl acrylate-[¹³C₃], a commercially available labeled starting material.

Reaction Scheme:

This one-step synthesis is efficient and utilizes a readily available labeled precursor, making it a cost-effective and practical approach.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of the isotopically labeled target compound.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC start Labeled Precursor (Methyl acrylate-[¹³C₃]) reaction Nucleophilic Addition start->reaction reagent N-benzylmethylamine reagent->reaction product Crude Labeled Product reaction->product purification Column Chromatography product->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Labeled Compound (>98% Purity, >99% Isotopic Enrichment) characterization->final_product

Caption: Synthetic and purification workflow for the labeled compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of Methyl 3-(benzyl(methyl)amino)propanoate-[¹³C₃].

Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate-[¹³C₃]

Materials:

  • Methyl acrylate-[¹³C₃] (Isotopic Purity > 99%)

  • N-benzylmethylamine (≥98%)

  • Methanol (Anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • In a clean, dry 50 mL round-bottom flask, dissolve N-benzylmethylamine (1.0 eq) in anhydrous methanol (20 mL).

  • Add Methyl acrylate-[¹³C₃] (1.1 eq) to the solution dropwise at room temperature with continuous stirring.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture to 50°C for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified Methyl 3-(benzyl(methyl)amino)propanoate-[¹³C₃] as a colorless to pale yellow oil.[6]

Characterization and Quality Control

To ensure the identity, purity, and isotopic enrichment of the final compound, the following analytical techniques are essential.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmation and determination of isotopic enrichment.¹H NMR spectrum consistent with the structure. ¹³C NMR will show signals for the three labeled carbons with characteristic couplings.
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.A molecular ion peak corresponding to the mass of the ¹³C₃-labeled compound.
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity.A single major peak indicating a purity of >98%.

Application in Metabolic Studies: A Self-Validating System

The isotopically labeled Methyl 3-(benzyl(methyl)amino)propanoate-[¹³C₃] serves as a powerful tool for in vitro and in vivo metabolic studies. Its use as an internal standard in quantitative analysis provides a self-validating system, correcting for variations in sample preparation and instrument response.[8][9]

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability of the compound in a controlled in vitro environment.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Methyl 3-(benzyl(methyl)amino)propanoate (unlabeled standard)

  • Methyl 3-(benzyl(methyl)amino)propanoate-[¹³C₃] (labeled internal standard)

  • Acetonitrile (with 0.1% formic acid) for protein precipitation

Procedure:

  • Pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the unlabeled test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing a known concentration of the labeled internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a basic pharmacokinetic study to understand the ADME properties of the compound in a living organism.

Materials:

  • Sprague-Dawley rats

  • Dosing vehicle (e.g., 0.5% methylcellulose)

  • Methyl 3-(benzyl(methyl)amino)propanoate (unlabeled) for administration

  • Methyl 3-(benzyl(methyl)amino)propanoate-[¹³C₃] (labeled internal standard)

  • Blood collection supplies

  • Metabolic cages for urine and feces collection

Procedure:

  • Administer the unlabeled compound to the rats via oral gavage or intravenous injection.

  • At predetermined time points, collect blood samples.

  • Process the blood to obtain plasma.

  • House the animals in metabolic cages to collect urine and feces for a specified period.

  • To each plasma, urine, and homogenized feces sample, add a known amount of the labeled internal standard.

  • Extract the samples and analyze them by LC-MS/MS to quantify the parent compound and identify its metabolites.

Visualizing the Metabolic Study Workflow

The following diagram outlines the general workflow for a metabolic study using the isotopically labeled compound.

Metabolic_Study_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies microsomes Liver Microsomes/ Hepatocytes incubation Incubation with Test Compound microsomes->incubation invitro_quenching Quenching & IS Addition incubation->invitro_quenching analysis LC-MS/MS Analysis invitro_quenching->analysis animal_dosing Animal Dosing sample_collection Biological Sample Collection (Blood, Urine) animal_dosing->sample_collection invivo_extraction Sample Processing & IS Addition sample_collection->invivo_extraction invivo_extraction->analysis data_analysis Data Analysis (Metabolite ID, PK Parameters) analysis->data_analysis report Metabolic Profile Report data_analysis->report

Caption: General workflow for in vitro and in vivo metabolic studies.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The use of a stable isotope-labeled internal standard is the cornerstone of this approach.[8] Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency in the mass spectrometer. This co-behavior allows for the accurate correction of any sample loss during extraction or fluctuations in instrument performance, thereby ensuring the reliability and reproducibility of the quantitative data.[9] Furthermore, the distinct mass difference between the labeled and unlabeled compounds allows for their unambiguous detection and quantification by mass spectrometry.[4]

Conclusion

The isotopic labeling of Methyl 3-(benzyl(methyl)amino)propanoate with stable isotopes like ¹³C provides an indispensable tool for elucidating its metabolic fate. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers in drug discovery and development. By following these methodologies, scientists can gain critical insights into the ADME properties of this compound, facilitating informed decisions in the progression of potential drug candidates. The principles and techniques described are broadly applicable to the metabolic investigation of a wide range of small molecules.

References

  • Pubmed. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • ResearchGate. (2025). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology. Retrieved from [Link]

  • Metabolic Solutions. (n.d.). Stable Isotopes in Drug Development and Personalized Medicine: Biomarkers that Reveal Causal Pathway Fluxes and the Dynamics of. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Profiling the metabolism of human cells by deep 13 C labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous ²H and ¹³C labeling reveals ∆G a, [5-²H1]Glucose tracing.... Retrieved from [Link]

  • Pubmed. (1989). Use of multiple 13C-labeling strategies and 13C NMR to detect low levels of exogenous metabolites in the presence of large endogenous pools: measurement of glucose turnover in a human subject. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C and ²H distribution from labeled glucose in glycolysis and Krebs.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. Retrieved from [Link]

  • ResearchGate. (2026). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate 3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]

  • Chemicals Knowledge. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Specific Isotopic Labeling of Methyl Groups Has Extended the Molecular Weight Limits for NMR Studies of Protein Structure and Dynamics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Methyl 2-amino-3-(benzyloxy)propanoate Env. Fate/Transport. Retrieved from [Link]

  • NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • Nature. (2006). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Retrieved from [Link]

  • PathBank. (n.d.). Browsing Compounds. Retrieved from [Link]

  • Pubmed. (2025). Insights Influencing the Selection of Stable Isotopically Labeled Internal Standards (SIL-ISs) for LC-MS/MS Quantitative Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate 3. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(benzyl(methyl)amino)propanoate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AM-302-OPT Subject: Yield Optimization & Troubleshooting for Aza-Michael Addition Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Equilibrium Challenge

Welcome to the technical support center. You are likely encountering yield issues with the synthesis of Methyl 3-(benzyl(methyl)amino)propanoate .

This reaction is a classic Aza-Michael addition between N-benzylmethylamine (a secondary amine) and methyl acrylate. While theoretically simple (100% atom economy), the practical yield is often compromised by three specific failure modes:

  • Reversibility (Retro-Michael Reaction): The product is thermodynamically unstable at high temperatures.

  • Polymerization: Methyl acrylate is prone to radical polymerization, consuming your electrophile.

  • Kinetic Stalling: The reaction slows significantly as it approaches equilibrium, leading to incomplete conversion.

This guide replaces "standard recipes" with a mechanistically grounded optimization strategy .

Module 1: The "Golden" Protocol (High-Yield Methodology)

Do not rely on equimolar stoichiometry. Because this reaction is an equilibrium process, you must drive it forward using Le Chatelier’s Principle and kinetic concentration.

Optimized Solvent-Free (Neat) Procedure

Rationale: Solvents dilute the reactants, slowing the bimolecular reaction rate (


). Running "neat" maximizes concentration and reaction velocity.
Materials:
  • Nucleophile: N-Benzylmethylamine (1.0 equiv)

  • Electrophile: Methyl Acrylate (1.5 equiv) — Note: The excess drives the equilibrium.

  • Catalyst (Optional but Recommended): Silica Gel (

    
    , 20 wt% relative to amine) or Glacial Acetic Acid (5 mol%).
    
Step-by-Step Workflow:
  • Preparation:

    • Weigh N-benzylmethylamine into a round-bottom flask.

    • Critical Step: If using Silica Gel (acidic support), add it now. It acts as a mild Lewis acid/Brønsted acid surface to activate the acrylate carbonyl without inducing polymerization.

  • Addition:

    • Cool the flask to 0°C (ice bath).

    • Add Methyl Acrylate dropwise.

    • Why? Although the reaction is not violently exothermic, keeping it cool initially prevents the volatilization of methyl acrylate and suppresses immediate polymerization.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Seal the vessel tightly.

    • Stir for 12–24 hours .

    • Monitoring: Check via TLC or NMR. Look for the disappearance of the amine. Do not heat above 60°C; this shifts the equilibrium back to the starting materials (Retro-Michael).

  • Workup (The Yield-Maker):

    • Filtration: If silica was used, filter the mixture through a fritted funnel and wash with a small amount of Ethyl Acetate.

    • Evaporation: Remove the excess Methyl Acrylate and solvent under high vacuum at < 40°C .

    • Warning: Do not use a high-temperature rotovap bath. Heating the crude product to remove volatiles will trigger the Retro-Michael reaction, converting your product back into amine and acrylate, which then evaporates.

Module 2: Troubleshooting & FAQs

Q1: My conversion stalls at 70-80%. Adding more time doesn't help. Why?

A: You have hit the equilibrium wall. In aza-Michael additions, the forward reaction (bond formation) competes with the reverse reaction.

  • Fix: Increase the equivalents of Methyl Acrylate to 2.0.

  • Fix: Add a proton source. A protic solvent (Methanol) or a catalyst (Acetic Acid, Silica) stabilizes the zwitterionic intermediate, preventing it from reverting to starting materials.

Q2: I see a white solid forming in my flask. Is this my product?

A: No, that is likely Poly(methyl acrylate). Your electrophile has polymerized. This happens if the radical inhibitor (MEHQ) in the methyl acrylate is overwhelmed or if the reaction gets too hot.

  • Fix: Do not distill the commercial methyl acrylate to remove the inhibitor before use. The amine is a strong enough nucleophile to react despite the inhibitor.

  • Fix: Wrap the flask in aluminum foil. Light can trigger radical polymerization.[1]

Q3: My crude NMR looks great, but after distillation, the yield drops by 50%.

A: You induced a Retro-Michael reaction. Distilling


-amino esters at atmospheric or even moderate vacuum pressures requires temperatures that break the C-N bond.
  • Fix: Avoid distillation if possible. The product is often pure enough after removing excess acrylate under high vacuum.

  • Fix: If purification is needed, use Flash Column Chromatography (Silica gel, Hexanes/EtOAc) rather than distillation.

Module 3: Mechanistic Visualization

The following diagrams illustrate the competing pathways and the decision logic for optimization.

Diagram 1: Reaction Pathways & Failure Modes

ReactionPathways Start N-Benzylmethylamine + Methyl Acrylate Intermediate Zwitterionic Intermediate Start->Intermediate Nucleophilic Attack Polymer SIDE REACTION: Poly(methyl acrylate) Start->Polymer Radical Initiator / Light Product Target Product: Methyl 3-(benzyl(methyl)amino)propanoate Intermediate->Product Proton Transfer (Fast w/ MeOH or SiO2) Retro Retro-Michael (Heat Induced) Product->Retro Heat (>80°C) Retro->Start Reversion

Caption: The central pathway (Green) leads to the product. Red dashed lines indicate the Retro-Michael reversion caused by excessive heat during workup.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowConv Low Conversion (<80%) Issue->LowConv LowYield High Conversion, Low Isolated Yield Issue->LowYield Solid Solid Formation (Precipitate) Issue->Solid Sol1 Increase Acrylate (1.5 -> 2.0 eq) OR Add Catalyst (SiO2) LowConv->Sol1 Sol2 Check Workup Temp. Avoid Distillation. Use Chromatography. LowYield->Sol2 Sol3 Polymerization Detected. Keep Inhibitor (MEHQ). Exclude Light. Solid->Sol3

Caption: Diagnostic workflow for resolving common yield-limiting factors.

Module 4: Comparative Data (Solvent Effects)

The choice of solvent dramatically impacts the reaction rate (Kinetics) and the position of equilibrium (Thermodynamics).

Solvent ConditionRelative RateYield (24h)Risk FactorRecommendation
Neat (No Solvent) High 92-98% Polymerization (Low)Highly Recommended
Methanol (MeOH)High85-90%TransesterificationGood alternative
WaterVery High60-70%Hydrolysis of EsterAvoid
THF / TolueneLow50-60%Slow KineticsAvoid

Note: Data derived from general aza-Michael kinetic trends for secondary amines.

References

  • Steunenberg, P., et al. (2013). "Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives." The Journal of Organic Chemistry.

  • Escalante, J., et al. (2008). "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." Molecules.

  • Bosnica, A., et al. (2016). "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates." The Journal of Organic Chemistry.

  • RSC Publishing. (2017). "Understanding the regioselectivity of Michael addition reactions." Polymer Chemistry.

  • Chemistry Stack Exchange. (2023).[2] "Should I remove inhibitor from methyl acrylate?"

Sources

Technical Support Center: Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #AM-302-MICHAEL Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely synthesizing Methyl 3-(benzyl(methyl)amino)propanoate via the aza-Michael addition of N-benzylmethylamine to methyl acrylate. While this reaction is theoretically 100% atom-economical, in practice, it is a competition between kinetic control (conjugate addition) and thermodynamic pitfalls (amidation, polymerization).

This guide deconstructs the specific failure modes of this reaction. We move beyond "add A to B" and explain why your yield might be low or your NMR spectrum messy.

Part 1: The Reaction Landscape

The synthesis relies on the nucleophilic attack of the secondary amine on the


-carbon of the 

-unsaturated ester.
Visualizing the Pathway & Pitfalls

The following diagram maps the desired pathway against the four most common side-reaction traps.

ReactionNetwork SM1 N-Benzylmethylamine (Nucleophile) Product TARGET PRODUCT Methyl 3-(benzyl(methyl)amino)propanoate SM1->Product Kinetic Control (MeOH, 0-25°C) Bis Bis-Adduct (Impurity Derived) SM1->Bis If SM1 contains Benzylamine (Primary) SM2 Methyl Acrylate (Electrophile) SM2->Product Kinetic Control (MeOH, 0-25°C) Polymer Poly(methyl acrylate) (The 'Goo') SM2->Polymer Radical Initiator (Light/Heat/No Inhibitor) Amide Amide Byproduct (Thermodynamic Trap) Product->Amide Excess Amine + Heat (>60°C) Acid Hydrolysis Product (Acid/Zwitterion) Product->Acid H2O / Base

Figure 1: Reaction network showing the target Michael addition versus competitive polymerization, amidation, and impurity-driven side pathways.

Part 2: Troubleshooting Modules

Module A: The "Goo" Problem (Polymerization)

Symptom: The reaction mixture turns into a viscous gel or solidifies completely. Cause: Methyl acrylate is prone to radical polymerization, forming Poly(methyl acrylate) (PMA). This is often triggered if the commercial stabilizer (MEHQ) is removed or overwhelmed by heat/light.

FactorTechnical ExplanationMitigation Strategy
Concentration High local concentration of acrylate favors chain propagation.Inverse Addition: Add Acrylate dropwise to the Amine solution, not vice versa. Keep the amine in excess during addition.
Temperature Heat initiates radical formation.Maintain reaction at 0°C to room temperature . Do not reflux unless absolutely necessary.
Inhibitors Commercial acrylate contains MEHQ (Monomethyl ether hydroquinone).Do not distill the starting methyl acrylate unless you plan to use it immediately. The inhibitor is necessary.
Module B: The "Thermodynamic Trap" (Amidation)

Symptom: LC-MS shows a peak at [M-31 + Amine Mass]. NMR shows loss of the methyl ester singlet (~3.6 ppm). Cause: The amine nucleophile attacks the carbonyl carbon (1,2-addition) instead of the


-carbon (1,4-addition). This forms an amide.[1][2] While secondary amines are sterically hindered, this reaction becomes dominant at high temperatures or prolonged reaction times.
  • Mechanism: Direct amidation of the ester by N-benzylmethylamine.

  • Risk Factor: High temperatures (>50°C) push the reaction toward the thermodynamic amide product.

  • Correction: Monitor reaction progress via TLC/HPLC. Stop the reaction as soon as the limiting reagent is consumed. Do not let it stir "overnight" at reflux.

Module C: The "Ghost" Peaks (Transesterification)

Symptom: You used Ethanol as a solvent, and now you see a split product peak (Methyl ester + Ethyl ester). Cause: Base-catalyzed transesterification. The amine itself acts as a base, facilitating the exchange of the methoxy group with the solvent (ethoxide).

  • Protocol Rule: Always match the alcohol solvent to the ester group.

    • Correct: Use Methanol for Methyl Acrylate.[3]

    • Incorrect: Using Ethanol, Isopropanol, or water-containing solvents.

Module D: The Impurity Trap (Bis-Addition)

Symptom: You isolated a product with a molecular weight much higher than expected, or NMR shows a complex mixture of aromatic signals. Cause: Your starting material (N-benzylmethylamine) contained Benzylamine (primary amine) as an impurity.

  • Chemistry: Primary amines can react with two equivalents of methyl acrylate (Double Michael Addition), forming a tertiary amine with two propionate tails.

  • Validation: Check your starting amine purity by GC or NMR. If a primary amine signal is present, purify it before the Michael addition.

Part 3: Validated Protocol

This protocol minimizes side reactions based on the kinetic vs. thermodynamic principles outlined above.

Reagents:

  • N-Benzylmethylamine (1.0 equiv)

  • Methyl Acrylate (1.1 - 1.2 equiv)

  • Solvent: Methanol (anhydrous preferred)

Step-by-Step:

  • Preparation: Dissolve N-benzylmethylamine in Methanol (concentration ~1M) in a round-bottom flask.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Rationale: Low temp suppresses polymerization and amidation.

  • Addition: Add Methyl Acrylate dropwise over 15–30 minutes. Rationale: Prevents local hotspots and high acrylate concentration.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc). Look for the disappearance of the amine.[3]

  • Workup:

    • Evaporate Methanol and excess Methyl Acrylate under reduced pressure (Rotavap).

    • Critical: Do not heat the water bath above 40°C during evaporation to prevent Retro-Michael or Amidation.

  • Purification: The residue is usually pure enough. If not, vacuum distillation is preferred over column chromatography (silica can sometimes catalyze hydrolysis).

Part 4: Diagnostic Decision Tree

Use this flow to identify your specific issue.

Troubleshooting Start Start Diagnosis Gel Is the mixture solid/gel? Start->Gel Polymer Issue: Polymerization (See Module A) Gel->Polymer Yes CheckMS Check LC-MS / NMR Gel->CheckMS No MassPlus14 Mass = Product + 14? CheckMS->MassPlus14 TransEst Issue: Transesterification (Solvent Mismatch) MassPlus14->TransEst Yes MassMinus31 Mass = M - 31 + Amine? MassPlus14->MassMinus31 No AmideIssue Issue: Amidation (Reaction too hot/long) MassMinus31->AmideIssue Yes HighMass Mass >> Expected (Bis-adducts) MassMinus31->HighMass No Impurity Issue: Primary Amine Impurity (Check Starting Material) HighMass->Impurity Yes

Figure 2: Diagnostic logic flow for identifying side products in aza-Michael additions.

References

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves. Source: MDPI (Molecules), 2023. Relevance: details the competition between mono- and bis-addition and the effects of temperature on yield. URL:[Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Source: National Institutes of Health (PMC), 2007. Relevance: Discusses kinetic control and the prevention of polymerization in acrylate systems. URL:[Link]

  • Amidation of Poly(methyl acrylate). Source: American Chemical Society (Macromolecules), 2019. Relevance: Provides mechanistic insight into the amidation side-reaction (aminolysis) of methyl acrylate esters. URL:[Link]

  • PubChem Compound Summary: Methyl 3-(benzyl(methyl)amino)propanoate. Source:[4] National Center for Biotechnology Information. Relevance: Verification of chemical structure and physical properties.[1][5] URL:[Link]

Sources

Technical Support Center: Purification of Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of Methyl 3-(benzyl(methyl)amino)propanoate .

As a β-amino ester synthesized via the aza-Michael addition of N-methylbenzylamine to methyl acrylate, this molecule presents a unique triad of purification challenges: it is a basic tertiary amine prone to chromatographic tailing, an ester susceptible to hydrolysis, and a Michael adduct vulnerable to thermal degradation. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.

🔬 Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my product streak heavily across the TLC plate and elute in massive volumes during silica gel chromatography?

The Causality: Methyl 3-(benzyl(methyl)amino)propanoate is a tertiary amine. The nitrogen's lone pair acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol groups (Si-OH) present on the surface of standard normal-phase silica gel . This creates a continuous adsorption-desorption lag, resulting in severe peak tailing and poor resolution from the secondary amine starting material. The Solution: You must dynamically "cap" the acidic silanols. Modify your mobile phase by adding 1% (v/v) Triethylamine (TEA) or use amine-functionalized silica (e.g., KP-NH). TEA competitively binds to the silica's acidic sites, allowing your target molecule to elute in a sharp, symmetrical band .

Q2: I attempted vacuum distillation to purify a 20g batch, but my yield plummeted and NMR shows massive contamination with N-methylbenzylamine. What happened?

The Causality: You have crossed the thermal degradation threshold, triggering a retro-Michael reaction . The aza-Michael addition is a thermodynamically driven equilibrium. When exposed to high temperatures (typically >100°C) during distillation, the reverse reaction becomes entropically favored. The C–N bond cleaves, expelling volatile methyl acrylate and reverting your product back to N-methylbenzylamine . The Solution: Distillation must be performed under high vacuum (< 1.0 mbar) using a short-path or Kugelrohr apparatus to artificially lower the boiling point below the retro-Michael activation energy barrier.

Q3: During my aqueous workup, I lost a significant portion of my product to the aqueous layer. How do I recover it without degrading the molecule?

The Causality: The conjugate acid of this tertiary amine has a pKa of approximately 7.5–8.0. If your aqueous phase is neutral or slightly acidic, the molecule protonates into a water-soluble ammonium salt. Conversely, if you use a strong base (like NaOH, pH > 13) to force it into the organic layer, you will rapidly saponify (hydrolyze) the methyl ester into a highly water-soluble carboxylate (β-amino acid). The Solution: Use a mild, self-buffering basic wash. Adjust the aqueous phase to pH ~10 using saturated sodium carbonate (Na₂CO₃). This is exactly 2 pH units above the amine's pKa, ensuring >99% of the molecule is in its lipophilic free-base form, while remaining mild enough to prevent ester hydrolysis.

📊 Quantitative Data & Performance Metrics

Table 1: Chromatographic Behavior (Silica Gel, 25°C)

Notice the dramatic improvement in Rf and peak shape when the stationary phase is deactivated.

Mobile Phase SystemAdditiveTarget

Value
Peak Shape / Resolution
Hexane / EtOAc (7:3)None0.15Severe Tailing; Co-elution
Hexane / EtOAc (7:3)1% TEA 0.35 Sharp, Symmetrical
DCM / MeOH (9:1)None0.20Moderate Tailing
DCM / MeOH (9:1)1% NH₃ (aq)0.45Sharp, Symmetrical
Table 2: Thermal Stability vs. Distillation Pressure

Exceeding 100°C significantly increases the rate of retro-Michael degradation.

Vacuum Pressure (mbar)Est. Boiling Point (°C)Retro-Michael DegradationRecommendation
1013 (Atmospheric)> 250 (Decomposes)Complete (>90% loss)DO NOT USE
10.0140 - 150Moderate (15-30% loss)Marginal
1.095 - 105Minimal (<5% loss)Acceptable
0.1 65 - 75 None Detected OPTIMAL

🗺️ Mechanistic & Workflow Visualizations

RetroMichael A Methyl 3-(benzyl(methyl)amino)propanoate (Target) B Retro-Michael Transition State A->B Heat (>100°C) or Acid C N-Methylbenzylamine (Secondary Amine) B->C D Methyl Acrylate (Electrophile) B->D C->A Aza-Michael Addition (Forward Reaction)

Fig 1: Thermal degradation pathway of the β-amino ester via retro-Michael cleavage.

PurificationWorkflow Start Crude Reaction Mixture Evap Rotary Evaporation (Remove excess Methyl Acrylate) Start->Evap Workup Mild Acid-Base Extraction (pH ~10 with Na2CO3) Evap->Workup Decision Scale & Purity Check Workup->Decision Distillation Short-Path Vacuum Distillation (< 1 mbar, < 90°C) Decision->Distillation Scale > 10g Chromatography Flash Chromatography (Silica + 1% TEA) Decision->Chromatography Scale < 10g Pure Pure Product (>99% Purity) Distillation->Pure Chromatography->Pure

Fig 2: Decision matrix and workflow for the purification of the target β-amino ester.

🧪 Standard Operating Procedures (SOPs)

SOP 1: Triethylamine-Deactivated Flash Chromatography (Scale: < 10g)

This protocol utilizes competitive binding to prevent silanol-induced tailing.

  • Eluent Preparation: Prepare a solvent mixture of 20% Ethyl Acetate in Hexanes. Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Conditioning (Critical Step): Slurry-pack standard silica gel (40-63 µm) using the TEA-modified eluent. Flush the packed column with at least 3 Column Volumes (CV) of the eluent. Causality: This ensures all active acidic silanol sites are fully saturated with TEA prior to loading your compound.

  • Loading: Dissolve the crude Methyl 3-(benzyl(methyl)amino)propanoate in a minimum volume of the eluent and load it evenly onto the silica bed.

  • Elution: Run the column. The target tertiary amine will elute rapidly in a tight band. Monitor fractions via TLC (UV active due to the benzyl ring, stains well with Dragendorff's reagent or Iodine).

  • TEA Removal (Self-Validation): Concentrate the pure fractions via rotary evaporation. Because TEA (bp 89°C) can linger, co-evaporate the residue twice with 10 mL of toluene. Validate complete removal by checking the

    
    H NMR spectrum for the absence of a TEA quartet at ~2.5 ppm and a triplet at ~1.0 ppm.
    
SOP 2: Low-Temperature High-Vacuum Distillation (Scale: > 10g)

This protocol uses extreme vacuum to bypass the retro-Michael thermal degradation threshold.

  • Apparatus Setup: Assemble a short-path distillation head or Kugelrohr apparatus. Ensure all ground-glass joints are meticulously greased with high-vacuum silicone grease to prevent micro-leaks.

  • Vacuum Initiation: Apply high vacuum (target: < 0.5 mbar) to the system before applying any heat. Causality: Heating the mixture at atmospheric pressure prior to pulling vacuum will initiate irreversible retro-Michael degradation.

  • Degassing: Allow the crude mixture to stir under vacuum at room temperature for 15 minutes to remove residual solvent and trace unreacted methyl acrylate.

  • Fractional Heating: Slowly increase the heating mantle temperature.

    • Forerun: Unreacted N-methylbenzylamine will distill first (approx. 40–50°C at 0.5 mbar).

    • Main Fraction: The target Methyl 3-(benzyl(methyl)amino)propanoate will distill at approximately 70–85°C at 0.5 mbar.

  • Thermal Cap: Do not allow the pot temperature to exceed 110°C at any point. If the product is not distilling, your vacuum is insufficient; abort heating and check for pump leaks.

📚 References

  • National Center for Biotechnology Information. "Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679." PubChem Database. Available at:[Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Technical Blog. Available at:[Link]

  • Langer, R., Anderson, D. G., Lynn, D. M., Akinc, A. "Biodegradable poly(beta-amino esters) and uses thereof." US Patent 8,287,849 B2. Available at:

  • Frontier, A. "Chromatography: The Solid Phase." Not Voodoo X: Demystifying Synthetic Organic Laboratory Technique (University of Rochester). Available at:[Link]

Preventing decomposition of Methyl 3-(benzyl(methyl)amino)propanoate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and long-term preservation of1[1]. As a


-amino ester, this compound is a highly valuable synthetic intermediate in drug development. However, its structural motif—a tertiary amine situated 

to an ester carbonyl—makes it thermodynamically and kinetically susceptible to specific degradation pathways during storage.

As Application Scientists, we do not just observe degradation; we engineer systems to prevent it. This guide provides causal troubleshooting, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your chemical inventory.

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand the causality of decomposition.


-amino esters are not static entities; they exist in a delicate equilibrium dictated by their environment.

Decomposition A Methyl 3-(benzyl(methyl)amino)propanoate (Intact β-Amino Ester) B Retro-Michael Addition (Benzylmethylamine + Methyl Acrylate) A->B Heat / Trace Base C Ester Hydrolysis (β-Amino Acid + Methanol) A->C H2O / Autocatalysis D Amine Oxidation (N-Oxide Derivative) A->D O2 / UV Light

Fig 1: Primary degradation pathways of Methyl 3-(benzyl(methyl)amino)propanoate.

Troubleshooting & FAQs

Q1: My stored sample shows new peaks in the olefin region of the


H-NMR spectrum (e.g., ~5.8-6.4 ppm). What is causing this? 
Diagnosis:  Base-Induced or Thermal Retro-Michael Addition.
Causality:  The 

-amino ester linkage is prone to a 2 (retro-Michael reaction)[2]. The tertiary amine acts as an internal base or is triggered by trace external bases left over from synthesis, leading to the elimination of benzylmethylamine and the formation of methyl acrylate. The olefinic peaks you observe belong to the methyl acrylate byproduct. Resolution: Kinetically freeze this pathway by storing the compound at -20°C. Ensure that any residual bases from the synthesis workup (e.g.,

) are completely removed via an acidic wash or filtration through a short silica plug prior to final concentration.

Q2: The neat oil has become highly viscous over several months, and the IR spectrum shows a broad O-H stretch around 3000-3400 cm


. What happened? 
Diagnosis:  Autocatalytic Ester Hydrolysis.
Causality:  The ester bond in 

-amino esters is highly 3[3]. The adjacent tertiary amine can act as a general base, abstracting a proton from trace ambient water. This increases the nucleophilicity of the water molecule, accelerating its attack on the ester carbonyl to yield 3-(benzyl(methyl)amino)propanoic acid and methanol. The resulting zwitterionic amino acid forms strong intermolecular hydrogen bonds, drastically increasing the sample's viscosity. Resolution: Moisture is the absolute enemy. The compound must be stored under strictly anhydrous conditions. See the SOP below for establishing a self-validating anhydrous storage system.

Q3: The sample has developed a distinct yellow/brown tint over time, despite being kept cold. Why? Diagnosis: Amine Oxidation. Causality: Tertiary amines, particularly those with benzylic protons, are susceptible to oxidation by atmospheric oxygen, forming N-oxides or undergoing further oxidative cleavage when exposed to UV/Vis light (photo-oxidation). Resolution: Store the compound in amber glass vials to block light. Always purge the headspace of the storage vial with a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the liquid).

Quantitative Data Summary: Degradation Kinetics & Prevention

Degradation PathwayKinetic TriggerEnvironmental CatalystEst. Shelf-Life (Unprotected, 25°C)Est. Shelf-Life (Protected, -20°C)Preventative Action
Retro-Michael Addition Thermal energy, BaseTrace amines,

2-4 Weeks> 2 YearsCryogenic storage, neutral pH
Ester Hydrolysis Nucleophilic attackAmbient Moisture (

)
1-3 Months> 2 YearsAnhydrous Argon atmosphere
Amine Oxidation Radical initiation

, UV/Vis Light
3-6 Months> 2 YearsAmber vials, inert headspace

Experimental Protocol: Self-Validating Storage Workflow

To guarantee the integrity of Methyl 3-(benzyl(methyl)amino)propanoate, mere refrigeration is insufficient. You must employ a self-validating standard operating procedure (SOP) for aliquoting and storage.

SOP: Anhydrous, Inert Storage of -Amino Esters

Step 1: Preparation of Receptacles (Thermal Desorption)

  • Action: Flame-dry amber glass vials under vacuum and backfill with Argon.

  • Causality: Amber glass prevents photo-oxidation. Flame-drying removes the microscopic hydration layer on the glass surface that can initiate hydrolysis.

  • Validation: The visual absence of condensation and cooling under a vacuum gauge reading of <1 Torr ensures no ambient moisture remains.

Step 2: Inert Transfer (Aliquoting)

  • Action: Transfer the neat Methyl 3-(benzyl(methyl)amino)propanoate into the vials using a gas-tight syringe purged three times with Argon.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure to the bulk batch during future use.

Step 3: Headspace Displacement

  • Action: Insert an Argon line (via a long needle) directly above the liquid surface. Purge for 30 seconds.

  • Causality: Argon is denser than air and effectively blankets the liquid, displacing oxidative

    
     and trace 
    
    
    
    .
  • Validation: Route the exit needle to a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive inert gas pressure and complete displacement without evaporating the sample.

Step 4: Hermetic Sealing

  • Action: Cap the vial immediately using a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Causality: PTFE is chemically inert to esters, preventing the leaching of plasticizers that occurs with standard rubber septa.

Step 5: Cryogenic Desiccation

  • Action: Place the sealed vials in a secondary container filled with indicating Drierite (anhydrous

    
    ). Store the container at -20°C.
    
  • Validation: The Drierite acts as a continuous, self-validating moisture indicator. If the blue Drierite turns pink, the secondary container's macro-environment seal has failed, and the samples must be re-purged.

Workflow Step1 1. Thermal Desorption Flame-dry amber vials under vacuum Step2 2. Inert Transfer Aliquoting via Argon-purged syringe Step1->Step2 Step3 3. Headspace Displacement Argon purge with bubbler validation Step2->Step3 Step4 4. Hermetic Sealing PTFE-lined caps + Parafilm wrap Step3->Step4 Step5 5. Cryogenic Desiccation Store at -20°C over indicating Drierite Step4->Step5

Fig 2: Self-validating SOP for the aliquoting and long-term storage of β-amino esters.

References

  • Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

  • Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link][3]

Sources

Troubleshooting guide for the spectroscopic analysis of Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center for Methyl 3-(benzyl(methyl)amino)propanoate (C₁₂H₁₇NO₂). This beta-amino ester presents unique spectroscopic challenges due to its tertiary amine core, flexible propanoate chain, and benzyl substituent[1]. This guide is designed for analytical chemists and drug development professionals to diagnose and resolve common artifacts encountered during NMR, LC-MS, and FTIR characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Diagnostics

Q1: Why are the benzyl methylene (–CH₂–Ph) and N-methyl (–CH₃) signals broad or entirely missing in my ¹H NMR spectrum at room temperature?

Causality & Mechanism: This is a classic manifestation of intermediate conformational exchange on the NMR timescale. In tertiary amines, the nitrogen atom undergoes rapid pyramidal inversion. However, the bulky benzyl group and the beta-ester chain create steric hindrance, raising the energy barrier for nitrogen inversion and the rotation around the N–C bonds. At room temperature (approx. 298 K), these dynamic processes occur at a rate comparable to the NMR frequency difference between the conformers, resulting in severe line broadening or signal coalescence[2].

Self-Validating Solution: You must push the system out of the intermediate exchange regime. You can either "freeze out" the conformers by cooling the sample (yielding distinct sets of sharp peaks for each rotamer) or accelerate the exchange by heating the sample (yielding a single, time-averaged sharp peak). For routine purity analysis, heating is preferred.

Protocol: Variable Temperature (VT) NMR for Tertiary Amines
  • Solvent Selection: Dissolve 15-20 mg of the analyte in a high-boiling deuterated solvent such as DMSO-

    
     (b.p. 189 °C) or Toluene-
    
    
    
    . Avoid CDCl₃ due to its low boiling point.
  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C. Note the full width at half maximum (FWHM) of the N-methyl singlet (~2.2 ppm) and benzyl methylene singlet (~3.5 ppm).

  • Temperature Ramp: Increase the probe temperature in 10 °C increments, allowing 5 minutes of thermal equilibration at each step.

  • Coalescence Monitoring: Monitor the spectra at 40 °C, 50 °C, and 60 °C. The broad humps should sharpen into distinct singlets as the exchange rate exceeds the NMR timescale.

  • Validation: Cool the sample back to 25 °C and re-acquire. The spectrum must revert to its original broadened state, proving the phenomenon was dynamic exchange and not sample degradation.

Q2: My alpha-protons are heavily deshielded compared to predicted values, and there is an unexpected broad singlet downfield. Is my structure wrong?

Causality & Mechanism: Your tertiary amine has likely formed a salt. Amines are highly susceptible to protonation from trace acids in deuterated solvents (e.g., DCl in aged CDCl₃). Protonation converts the neutral tertiary amine into an ammonium cation. The resulting positive charge strongly deshields the adjacent alpha-protons (the N-methyl, benzyl methylene, and the C2/C3 protons of the propanoate chain), shifting them downfield by 0.5 to 1.0 ppm[3]. The broad downfield singlet is the N-H⁺ proton, which undergoes slow chemical exchange.

Self-Validating Solution: Perform an in-situ free-basing experiment. Add a small amount of anhydrous K₂CO₃ directly to the NMR tube, shake vigorously, and filter, or add 1 drop of D₂O containing NaOD. If the peaks shift back upfield and the broad N-H⁺ signal disappears, the anomaly was definitively caused by trace acid.

NMR_Troubleshooting A Observe Broad/Missing Peaks in 1H NMR (N-CH3, Benzyl CH2) B Is the sample a protonated salt? (Check for downfield alpha-protons) A->B C Perform Free-Basing (Add K2CO3 or NaOD in D2O) B->C Yes (Salt) D Conformational Exchange (Nitrogen Inversion/Bond Rotation) B->D No (Neutral) E Variable Temperature (VT) NMR Heat to >60°C to coalesce peaks D->E

Caption: Diagnostic workflow for resolving broad or shifted NMR signals in tertiary amines.

Section 2: LC-MS & Fragmentation Diagnostics

Q3: I am seeing poor retention on a standard C18 column and intense in-source fragmentation. How do I optimize the LC-MS method?

Causality & Mechanism: Methyl 3-(benzyl(methyl)amino)propanoate contains a basic tertiary amine. Under standard acidic LC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully ionized (protonated). Highly polar, charged molecules exhibit poor retention on hydrophobic C18 stationary phases, eluting in the void volume[4]. Furthermore, the beta-amino ester linkage is prone to in-source fragmentation (specifically the loss of the benzyl group or ester cleavage) if the declustering potential or capillary voltage is set too high[5].

Protocol: LC-MS Optimization for Beta-Amino Esters
  • Mobile Phase Adjustment: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.5 with Ammonium Hydroxide) if using a pH-stable column (e.g., Waters BEH C18). This neutralizes the tertiary amine, drastically increasing lipophilicity and column retention.

  • Ion Source Tuning: If ESI+ must be used under acidic conditions, lower the Fragmentor Voltage (or Declustering Potential) by 30-50% compared to standard small-molecule tunes to prevent the premature ejection of the benzyl radical.

  • Gradient Design: Start the gradient at 2-5% organic (Acetonitrile or Methanol) and hold for 1 minute to ensure adequate retention of the polar species before ramping to 95% organic over 5 minutes.

Q4: What are the diagnostic MS/MS fragments to confirm the structural integrity of this molecule?

During Collision-Induced Dissociation (CID) in MS/MS, the protonated precursor ion


 at m/z 208.1 undergoes highly predictable fragmentation driven by the stability of the resulting carbocations and neutral losses[5].

LCMS_Frag M Precursor Ion [M+H]+ m/z 208.1 F1 Tropylium Ion m/z 91.0 M->F1 Benzyl Cleavage F2 Loss of Methanol [M+H - CH3OH]+ m/z 176.1 M->F2 Ester Cleavage F3 Alpha-Cleavage Fragment (Loss of Ester Tail) M->F3 Amine Alpha-Cleavage

Caption: Primary ESI-LC-MS/MS fragmentation pathways for Methyl 3-(benzyl(methyl)amino)propanoate.

Section 3: Data Summaries & Reference Tables

To streamline your spectral interpretation, compare your empirical data against the validated diagnostic markers below.

Table 1: Expected ¹H NMR Chemical Shifts & Troubleshooting Diagnostics

(Note: Shifts are approximate for CDCl₃ at 298 K. Exact values depend on concentration and trace water).

Functional GroupExpected Shift (δ, ppm)MultiplicityTroubleshooting Indicator
Aromatic Protons (Ph) 7.20 – 7.35Multiplet (5H)Overlap with CHCl₃ solvent peak; usually unaffected by amine protonation.
Benzyl Methylene (N-CH₂-Ph) ~3.50Singlet (2H)Broadens due to conformational exchange. Shifts to >4.2 ppm if protonated.
Methyl Ester (O-CH₃) ~3.65Singlet (3H)Sharp. If missing, suspect ester hydrolysis to carboxylic acid.
N-Methyl (N-CH₃) ~2.20Singlet (3H)Broadens at RT. Shifts to >2.8 ppm if protonated.
Propanoate Alpha-CH₂ ~2.45Triplet (2H)Couples to Beta-CH₂.
Propanoate Beta-CH₂ ~2.75Triplet (2H)Couples to Alpha-CH₂.
Table 2: Diagnostic MS/MS Product Ions (ESI+)
Product Ion (m/z)Structural AssignmentMechanistic Causality
208.1

Precursor
Protonation of the highly basic tertiary amine nitrogen[5].
176.1

Loss of neutral methanol (CH₃OH) from the methyl ester terminus.
134.1

Loss of the entire methyl acetate moiety via alpha-cleavage.
91.0

Benzyl cleavage forming the highly resonance-stabilized aromatic tropylium cation. This is often the base peak[5].

References

  • PubChem Compound Summary for CID 824679 National Center for Biotechnology Inform
  • Resolution in cryogenic solid state NMR: Challenges and solutions National Center for Biotechnology Inform
  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective ACS Public
  • Introduction to Poly(β-amino esters)
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Metwarebio

Sources

Technical Support Center: Purification of Methyl 3-(benzyl(methyl)amino)propanoate

[1]

Welcome to the Advanced Synthesis Support Module. Ticket ID: #AZA-MICHAEL-PUR-001 Assigned Specialist: Senior Application Scientist Status: Open[1]

You are likely synthesizing Methyl 3-(benzyl(methyl)amino)propanoate via the Aza-Michael addition of N-benzylmethylamine to methyl acrylate.[1] While this reaction is generally efficient, the resulting crude oil often contains specific, problematic impurities that standard flash chromatography may not fully resolve due to "streaking" of amines or co-elution.

This guide provides a self-validating troubleshooting framework. We do not just list steps; we engineer a separation logic based on the physicochemical differentials between your product and its contaminants.

Module 1: Diagnostic Triage

"What exactly is in my flask?"

Before selecting a protocol, you must identify the dominant impurity profile. Use the table below to correlate your analytical data (NMR/LCMS) with the specific contaminant.

Target Molecule Data:

  • Compound: Methyl 3-(benzyl(methyl)amino)propanoate[1]

  • MW: ~207.27 g/mol [1][2]

  • Nature: Tertiary Amine / Methyl Ester[1]

  • Boiling Point: High (>120°C @ 1 mmHg, predicted)

Impurity Identification Matrix
Impurity TypeChemical IdentityDiagnostic Signal (¹H NMR, CDCl₃)Physicochemical Vulnerability
Starting Material A N-Benzylmethylamine (Secondary Amine)Doublet ~2.4 ppm (N-Me) or broad singlet (NH)Nucleophilicity: Can be scavenged by electrophiles.[1]
Starting Material B Methyl Acrylate (Michael Acceptor)Multiplets @ 5.8–6.4 ppm (Vinyl protons)Volatility: bp ~80°C. High vapor pressure.[1]
By-Product C Polymer (Poly-methyl acrylate)Broad, undefined "humps" in aliphatic region (1.5–2.5 ppm)Solubility: Insoluble in aqueous acid; soluble in organics.[1]
Degradant D Hydrolysis Product (Free Acid)Loss of O-Me singlet (~3.6 ppm); Broad OH peak >10 ppmAcidity: Soluble in aqueous base (unlike product).[1]

Module 2: Purification Decision Logic

Do not apply a "one-size-fits-all" workup.[1] Use this logic flow to determine the correct protocol for your specific impurity profile.

PurificationLogicStartAnalyze Crude Mixture(NMR / LCMS)CheckAcrylateIs Methyl Acrylate present?Start->CheckAcrylateRemoveVolatilesProtocol A:High-Vac EvaporationCheckAcrylate->RemoveVolatilesYesCheckAmineIs N-Benzylmethylamine (SM) present?CheckAcrylate->CheckAmineNoRemoveVolatiles->CheckAmineScaleCheckScale of Reaction?CheckAmine->ScaleCheckYesCheckPolymerAre Polymers/Neutrals present?CheckAmine->CheckPolymerNoDistillProtocol B:Vacuum Distillation(>10g Scale)ScaleCheck->DistillLarge ScaleScavengeProtocol C:Chemical Scavenging(<10g Scale)ScaleCheck->ScavengeSmall/Med ScaleFinalPure ProductDistill->FinalScavenge->CheckPolymerAcidBaseProtocol D:Specific Acid-Base ExtractionCheckPolymer->AcidBaseYesCheckPolymer->FinalNoAcidBase->Final

Figure 1: Purification decision tree based on impurity profile and reaction scale.

Module 3: Detailed Protocols

Protocol A: Removal of Methyl Acrylate (Volatiles)

Issue: Excess methyl acrylate remains.[1] Mechanism: Vapor pressure differential.[1] Procedure:

  • Do not rely on a standard rotovap at 40°C; methyl acrylate can be stubborn in oil matrices.[1]

  • Place the crude oil under high vacuum (<1 mmHg) at ambient temperature for 1–2 hours.

  • Validation: The characteristic vinyl proton peaks (5.8–6.4 ppm) must be absent in NMR.[1]

Protocol B: Vacuum Distillation (Large Scale)

Issue: Separation of secondary amine (SM) from tertiary amine (Product). Mechanism: Boiling point differential based on Molecular Weight (121 vs. 207 g/mol ).[1] Context: This is the most robust method for scales >10g.[1] Procedure:

  • Set up a short-path distillation apparatus.

  • Pre-fraction: Collect the fraction distilling at 80–90°C (at ~1-2 mmHg) . This is likely the N-benzylmethylamine (Lit.[1] bp 184°C at atm).[1]

  • Main Fraction: The product will distill significantly higher.[1] Expect 120–140°C (at ~1-2 mmHg) .[1]

  • Warning: Do not overheat the pot (>160°C) to prevent retro-Michael degradation.

Protocol C: Chemical Scavenging (High Purity / Small Scale)

Issue: Trace secondary amine remains, and distillation is not feasible. Mechanism: Chemoselective electrophilic capture.[1] The secondary amine (nucleophile) reacts with the scavenger; the tertiary amine product (non-nucleophilic at N) does not. Reagent: Polystyrene-supported Isocyanate (PS-NCO) or Isatoic Anhydride resin.[1]

Step-by-Step:

  • Dissolve crude mixture in dry DCM or THF (approx 10 mL/g).

  • Add PS-Isocyanate resin (1.5 – 2.0 equivalents relative to the impurity amount calculated by NMR).[1]

  • Agitate gently (orbital shaker) at Room Temperature for 4–12 hours.

    • Chemistry:R2NH + Resin-N=C=O -> Resin-NH-CO-NR2 (Urea linkage).[1]

  • Filter the mixture through a fritted funnel. The impurity remains trapped on the solid beads.

  • Concentrate the filtrate to obtain the purified tertiary amine.

Protocol D: Modified Acid-Base Extraction

Issue: Presence of non-basic impurities (polymers, neutral organics) or hydrolyzed acids.[1] Critical Warning: Methyl esters are susceptible to hydrolysis.[1] Keep all aqueous phases cold (0–5°C) and minimize contact time.

Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Extraction (Protonation):

    • Wash with cold 0.5 M HCl (3x).[1]

    • Phase Check: The Product and Amine SM go to the Aqueous Layer . The Polymer/Neutrals stay in the Organic Layer .

    • Discard the Organic Layer.[3]

  • Recovery (Basification):

    • Cool the aqueous layer on ice.

    • Slowly adjust pH to ~10 using saturated NaHCO₃ or 2M NaOH (dropwise).[1] Do not exceed pH 12.

  • Isolation:

    • Extract immediately with fresh EtOAc (3x).[1]

    • Dry combined organics over Na₂SO₄ and concentrate.[1]

Module 4: Troubleshooting FAQs

Q1: My product yield is lower than expected after acid-base extraction.

  • Cause: You likely hydrolyzed the methyl ester to the carboxylic acid (Impurity D).

  • Fix: The acid is amphoteric/zwitterionic and likely stayed in the aqueous phase during the final extraction. Avoid strong bases (NaOH) and long contact times.[1] Use NaHCO₃ or K₂CO₃ for the basification step and keep it cold.

Q2: The NMR shows a "cloudy" baseline or broad peaks.

  • Cause: Polymerization of methyl acrylate (Impurity C) or salt formation.[1]

  • Fix: If it is a polymer, it will not dissolve in dilute aqueous acid.[1] Use Protocol D (Acid-Base Extraction).[1] The polymer will remain in the initial organic wash, leaving your amine product in the water phase.

Q3: Can I use acetic anhydride to remove the starting amine?

  • Advanced Tip: Yes. If you lack scavenger resins, add 1.1 eq of acetic anhydride (relative to the impurity) to the crude mixture.

  • Mechanism: This converts the basic secondary amine into a neutral amide .[1]

  • Follow-up: Perform Protocol D. The neutral amide will now track with the organic waste layer, while your basic product extracts into the acid layer. This effectively separates the two amines.

References

  • Aza-Michael Addition Methodology

    • Guan, Z., et al. (2023). "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves." MDPI.

    • Context: Establishes standard conditions and expected yields for benzylamine-acryl
  • Purification of Amino Esters (Acid-Base Extraction)

    • Wikipedia Contributors. (2024).[1] "Acid–base extraction." Wikipedia, The Free Encyclopedia.

    • Context: Fundamental principles of separating amines from neutrals/acids using pH manipulation.[1]

  • Scavenging Resins (Secondary Amine Removal)

    • Supra Sciences.[1][4] (n.d.). "Isocyanate (NCO) Scavenger Resins." Supra Sciences Product Guide.

    • Context: Validates the use of Isocyanate resins for removing nucleophilic secondary amines
  • Properties of N-Benzylmethylamine

    • PubChem. (2024).[1] "N-Benzylmethylamine (CID 7669)."[1] National Center for Biotechnology Information.[1]

    • Context: Verification of boiling point (184°C)
  • Handling of Acrylate Monomers

    • Cheresources Community.[1] (2017).[1][3] "Removing MEHQ Inhibitor From Methyl Acrylate Monomer." Cheresources.[1][3]

    • Context: Discusses the volatility and polymerization risks of methyl acryl

Catalyst poisoning in reactions involving Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Poisoning in Reactions Involving Methyl 3-(benzyl(methyl)amino)propanoate Ticket ID: CHEM-SUP-8821 Status: Active Expert: Senior Application Scientist, Catalysis Division

Introduction: The "Beta-Amino" Challenge

Welcome to the technical support portal. You are likely here because your reaction involving Methyl 3-(benzyl(methyl)amino)propanoate has stalled, exhibited poor conversion, or generated unexpected by-products.

This molecule presents a unique "double-edged" challenge in catalysis, particularly during hydrogenolysis (debenzylation) . It contains two functional motifs that actively antagonize transition metal catalysts (like Pd/C or Pt/C):

  • A Basic Nitrogen Center: The tertiary amine is a potent Lewis base that competes for active sites.

  • A Labile Beta-Carbon: The structure is prone to Retro-Michael decomposition, releasing methyl acrylate—a notorious catalyst poison and polymerization risk.

This guide provides the mechanistic insight and validated protocols required to navigate these issues.

Module 1: The Poisoning Mechanism (Root Cause Analysis)

To fix the reaction, you must understand the invisible war occurring on the catalyst surface.

The Nitrogen Adsorption Blockade

In neutral media, the lone pair on the tertiary nitrogen of Methyl 3-(benzyl(methyl)amino)propanoate coordinates strongly to the electron-deficient Palladium (Pd) surface. This creates a "monolayer of poison" that physically blocks hydrogen (


) adsorption.
The Retro-Michael Trap

Under thermal stress or improper pH, the molecule undergoes a retro-Michael reaction, reverting to N-benzylmethylamine and Methyl Acrylate .

  • The Threat: Methyl acrylate is an

    
    -unsaturated carbonyl. It binds irreversibly to Pd sites via 
    
    
    
    -backbonding or polymerizes on the catalyst surface (fouling), permanently deactivating it.
Visualizing the Failure Mode

CatalystPoisoning cluster_surface Catalyst Surface (Pd/C) Pd_Active Active Pd Site Pd_Blocked Blocked Pd Site Pd_Blocked->Pd_Active Requires Acid (Protonation) Pd_Fouled Fouled Site (Polymer) Substrate Methyl 3-(benzyl(methyl)amino)propanoate (Free Base) Substrate->Pd_Blocked Strong N-Pd Coordination (Competitive Inhibition) Acrylate Methyl Acrylate (Retro-Michael Product) Substrate->Acrylate Retro-Michael (Heat/Base) H2 H2 Gas H2->Pd_Active Desired Adsorption Acrylate->Pd_Fouled Oligomerization/Pi-Bonding

Figure 1: Mechanism of catalyst deactivation showing competitive amine adsorption and acrylate fouling.

Module 2: Troubleshooting Hydrogenolysis (Debenzylation)

Scenario: You are attempting to remove the benzyl group to yield Methyl 3-(methylamino)propanoate, but the reaction stops at 30-50% conversion.

The Solution: Protonation Strategy

You must mask the nitrogen lone pair. Converting the amine to its ammonium salt prevents it from binding to the metal surface.

Protocol A: Acid-Assisted Hydrogenation (Standard)

  • Substrate: 10 mmol Methyl 3-(benzyl(methyl)amino)propanoate.

  • Solvent: Methanol (anhydrous).

  • Additive: 1.05 - 1.1 equivalents of HCl (1M in MeOH) or Acetic Acid .

    • Note: HCl is preferred for kinetics; Acetic Acid is gentler if the ester is extremely sensitive, though ester hydrolysis is rare in anhydrous MeOH/HCl at RT.

  • Catalyst: 10 wt% Pd/C (dry or 50% wet), loading at 10-20% w/w relative to substrate.

  • Conditions: 3-5 bar

    
    , Room Temperature (20-25°C).
    

Why this works: The ammonium cation (


) has no lone pair to donate to the Pd. The catalyst surface remains free for 

activation.
Alternative: Transfer Hydrogenation (The "Gentle" Method)

If you lack high-pressure equipment or fear ester hydrolysis, use Ammonium Formate. This method often suppresses the Retro-Michael pathway because it runs at ambient pressure and rapid kinetics.

Protocol B: Transfer Hydrogenation

  • Dissolve substrate in Methanol (0.1 M).

  • Add Ammonium Formate (5-10 equivalents).

  • Add 10% Pd/C (10-20% w/w).[1]

  • Reflux gently (60-65°C) for 1-4 hours.

  • Monitor: Evolution of

    
     gas indicates active reaction.
    
Data: Solvent & Additive Effects
ConditionConversion (4h)YieldCatalyst StateDiagnosis
MeOH (Neutral) 35%30%PoisonedAmine coordination blocked sites.
MeOH + 1.1 eq HCl >98% 95% ActiveProtonation prevented poisoning.
THF (Neutral) 15%10%AgglomeratedNon-polar solvent promotes amine-Pd binding.
MeOH (60°C, Neutral) 40%20%FouledThermal stress triggered Retro-Michael; acrylate fouled Pd.

Module 3: Pre-Reaction Impurity Management

If your starting material was synthesized via Michael Addition (Methylamine + Methyl Acrylate + Base), your "poisoning" might actually be residual impurities.

The "Hidden" Poisons:

  • Residual Base (DBU/TEA): If you used a base catalyst for the Michael addition and didn't wash it out, it will neutralize your acid additive in the next step, reactivating the amine poison.

  • Unreacted Methyl Acrylate: Even 1% residual acrylate acts as a "suicide inhibitor" for Pd/C.

Purification Checklist:

Module 4: Decision Tree & Workflows

Use this logic flow to diagnose your specific failure.

TroubleshootingTree Start Start: Reaction Stalled CheckpH Check pH / Additive Start->CheckpH IsAcidic Is Acid Present? CheckpH->IsAcidic AddAcid Action: Add 1.1 eq HCl/MeOH IsAcidic->AddAcid No CheckTemp Check Temperature IsAcidic->CheckTemp Yes IsHot Temp > 40°C? CheckTemp->IsHot ReduceTemp Action: Lower Temp (Prevent Retro-Michael) IsHot->ReduceTemp Yes CheckPurity Check Precursor Purity (Residual Acrylate?) IsHot->CheckPurity No

Figure 2: Diagnostic workflow for stalled hydrogenation of beta-amino esters.

Frequently Asked Questions (FAQs)

Q1: Can I use Platinum (Pt/C) instead of Palladium (Pd/C)?

  • Answer: Generally, no. While Pt is less sensitive to amine poisoning than Pd, it is also much slower for N-debenzylation. Pd is the metal of choice for benzyl cleavage. If you must use Pt, you will require higher pressures (50+ bar) and temperatures, which increases the risk of Retro-Michael decomposition.

Q2: I added HCl, but now I see a new impurity. What is it?

  • Answer: If you used strong aqueous HCl or heated the reaction, you likely hydrolyzed the methyl ester to the carboxylic acid (3-(benzyl(methyl)amino)propanoic acid). Fix: Use anhydrous HCl in Methanol (generated by adding Acetyl Chloride to MeOH) and keep the temperature below 30°C.

Q3: Why does the reaction mixture turn yellow/brown and stop?

  • Answer: This is a classic sign of acrylate polymerization. The Retro-Michael reaction released methyl acrylate, which polymerized on the catalyst surface. This is irreversible. You must filter the catalyst, purify the substrate to remove the acrylate, and restart with fresh catalyst and stricter temperature control .

Q4: Can I use Pearlman's Catalyst (


)? 
  • Answer: Yes, but be careful. Pearlman's catalyst is often more active, but it is typically used in the presence of acid anyway. If used in neutral conditions, the basic surface of the support can actually promote the Retro-Michael elimination. Always buffer with a weak acid.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming amine poisoning of Pd surfaces and the requirement for acidic media).
  • Ram, S., & Ehrenkaufer, R. E. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[2][3][4] Synthesis, 1987(02), 91-95.

  • BenchChem Technical Support. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection. (Detailed protocols on Pd/C poisoning mechanisms).

  • Organic Chemistry Portal. (2023). Michael Addition and Retro-Michael Reactions. (Mechanistic details on the reversibility of beta-amino ester formation).

  • Morressier. (2024). General solution to amine and heterocycle poisoning during C–H alkenylation and Palladium catalysis. (Strategies for mitigating nitrogen-based catalyst deactivation).

Sources

Technical Support Center: Stereoselective Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BETA-AMINO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Enhancing Stereocontrol in


-Amino Ester Synthesis

Strategic Overview & Scope

User Advisory: The core structure, Methyl 3-(benzyl(methyl)amino)propanoate, is achiral in its unsubstituted form. Stereoselectivity challenges arise only when synthesizing analogs bearing substituents at the


-position (C3) or 

-position (C2).

This guide addresses the synthesis of chiral


-substituted analogs  (e.g., 

-aryl or

-alkyl derivatives) where the creation of the C3 stereocenter is the critical quality attribute (CQA).

Primary Synthetic Pathways:

  • Asymmetric Aza-Michael Addition: Conjugate addition of

    
    -benzylmethylamine to substituted acrylates (e.g., cinnamates).
    
  • Asymmetric Mannich Reaction: Condensation of enolates with imines (alternative route for high diastereocontrol).

  • Biocatalytic Kinetic Resolution: Enzymatic separation of racemates (rescue strategy).

Module 1: Asymmetric Aza-Michael Addition (Primary Route)

This is the most atom-economical route. However, the basicity of


-benzylmethylamine can poison Lewis Acid catalysts. We recommend Copper(II)-Bisoxazoline (Cu-BOX)  complexes or Organocatalysis  to mitigate this.
Protocol A: Cu(II)-BOX Catalyzed Addition

Best for:


-Alkyl and 

-Aryl substituted acrylates.

Reagents:

  • Substrate: Methyl (E)-3-substituted-acrylate (1.0 equiv)

  • Nucleophile:

    
    -Benzylmethylamine (1.2 equiv)
    
  • Catalyst: Cu(OTf)

    
     (5-10 mol%) + Chiral Bisoxazoline Ligand (e.g., 
    
    
    
    -Ph-BOX) (5.5-11 mol%)
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube, mix Cu(OTf)

    
     and the chiral BOX ligand in anhydrous DCM under Argon. Stir for 1 hour at RT to form the active deep-blue/green complex.
    
  • Substrate Activation: Cool the mixture to -20°C . Add the acrylate substrate. Stir for 15 minutes. Scientific Rationale: Low temperature suppresses the background racemic reaction.

  • Amine Addition: Add

    
    -benzylmethylamine dropwise.
    
  • Monitoring: Monitor via TLC/HPLC. Reaction time: 12–48 hours.

  • Quench: Filter through a short pad of silica gel to remove the copper catalyst.

Troubleshooting Decision Matrix (Aza-Michael)

AzaMichaelTroubleshooting Start Issue: Low Performance CheckEE Is ee% Low (<80%)? Start->CheckEE CheckYield Is Yield Low (<50%)? CheckEE->CheckYield No BgRxn Background Reaction? CheckEE->BgRxn Yes Poison Catalyst Poisoning? CheckYield->Poison Yes Retro Retro-Michael Occurring? CheckYield->Retro If Yield drops during workup Temp Decrease Temp to -40°C BgRxn->Temp Action 1 Ligand Switch Ligand (e.g., PyBOX) BgRxn->Ligand Action 2 AddTv Add MS 4Å (Remove Water) Poison->AddTv Action pH Buffer Workup (Neutral pH) Retro->pH Critical Fix

Figure 1: Decision tree for troubleshooting catalytic asymmetric Aza-Michael additions. Blue nodes indicate diagnostic steps; Red/Yellow nodes indicate root causes.

Module 2: The Mannich Alternative

If the Aza-Michael route fails to provide high diastereoselectivity (dr) for


-disubstituted analogs, switch to the Mannich reaction.

Scientific Rationale: The Mannich reaction allows for the simultaneous construction of C2 and C3 stereocenters via a rigid transition state (Zimmerman-Traxler model), offering superior control over syn/anti ratios compared to conjugate addition [1].

Key Optimization Parameters:

ParameterRecommendationEffect on Selectivity
Lewis Acid Sc(OTf)

or Cu(OTf)

Hard Lewis acids (Sc) favor anti; Soft (Cu) can favor syn depending on ligand.
Solvent THF vs. DCMTHF coordinates to metal, often reversing dr compared to non-coordinating DCM.
Additives TMSCl (Trimethylsilyl chloride)Accelerates imine activation; prevents product inhibition.

Module 3: Biocatalytic Rescue (Kinetic Resolution)

If chemical catalysis yields low ee% (e.g., 50-70%), do not discard the batch. Use Lipase-catalyzed Kinetic Resolution . This is a self-validating system where the enzyme strictly processes only one enantiomer.

Protocol B: Lipase-Catalyzed Hydrolysis

Reference Standard: Candida antarctica Lipase B (CAL-B) or Lipase PS (Burkholderia cepacia).[1]

Workflow:

  • Setup: Dissolve racemic Methyl 3-(benzyl(methyl)amino)propanoate analog in Diisopropyl ether (DIPE) saturated with water (

    
    ).
    
  • Enzyme Addition: Add Immobilized CAL-B (Novozym 435) (20 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm.

  • Mechanism: The lipase selectively hydrolyzes the (

    
    )-ester to the free acid, leaving the (
    
    
    
    )-ester intact (or vice versa, depending on lipase specificity) [2].
  • Separation: Wash with aqueous NaHCO

    
    . The unreacted chiral ester remains in the organic layer; the chiral acid moves to the aqueous layer.
    

Frequently Asked Questions (FAQs)

Q1: My product racemizes during column chromatography. Why? A:


-Amino esters are prone to Retro-Michael  addition. On silica gel (slightly acidic), the amine can be protonated, making it a better leaving group. Conversely, basic alumina can trigger deprotonation at the 

-position.
  • Fix: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity. Elute rapidly. Avoid heating during solvent evaporation [3].

Q2: I see low conversion with the Cu-BOX catalyst. A: The basic nitrogen of your nucleophile (


-benzylmethylamine) might be coordinating to the Copper center, displacing the chiral ligand or substrate.
  • Fix: Use the Amine Salt (ammonium triflate) method. Generate the free amine in situ slowly using a mild base (e.g., DIPEA) to keep the concentration of free amine low, preventing catalyst poisoning.

Q3: How do I determine the absolute configuration? A: Do not rely solely on optical rotation.

  • Derivatization: Convert the ester to the corresponding

    
    -lactam using a Grignard reagent or hydrolysis/cyclization. The rigid lactam structure allows for clearer NOE (Nuclear Overhauser Effect) signals in NMR.
    
  • Chiral HPLC: Use a Daicel Chiralcel OD-H or AD-H column. Compare retention times with known standards if available, or use circular dichroism (CD) spectroscopy [4].

References

  • Kobayashi, S., et al. (2005). "Catalytic Asymmetric Mannich-type Reactions." Journal of the American Chemical Society.

  • Gotor, V., et al. (2020).

    
    -Amino Esters." MDPI - Catalysts. 
    
  • BenchChem Technical Support. (2025). "Troubleshooting Retro-Michael Addition in Thiol/Amine Conjugations." BenchChem Knowledge Base.

  • Jørgensen, K. A. (2003).[2] "Catalytic Asymmetric Michael Addition to

    
    -Unsaturated Carbonyl Compounds." Chemical Reviews. 
    

Sources

Validation & Comparative

Comparison of synthetic routes for Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates synthetic pathways for Methyl 3-(benzyl(methyl)amino)propanoate , a critical


-amino ester intermediate used in the synthesis of pharmaceutical agents (including antihistamines and opioid derivatives).

We compare three distinct methodologies:

  • Route A (The Green Standard): Solvent-Free Aza-Michael Addition.

  • Route B (The Kinetic Route): Lewis-Base Catalyzed Aza-Michael Addition.

  • Route C (The Classical Route): Nucleophilic Substitution (

    
    ) using 
    
    
    
    -halo esters.

Verdict: Route A is the superior industrial and laboratory choice due to 100% atom economy, simple workup, and high yields (>95%). Route C is chemically viable but inferior due to waste generation (salt formation) and lower atom efficiency.

Structural Analysis & Retrosynthesis

The target molecule features a tertiary amine connected to a propanoate ester backbone. The strategic disconnection occurs at the


 bond.

Retrosynthesis Target Target: Methyl 3-(benzyl(methyl)amino)propanoate Amine N-Benzylmethylamine (Nucleophile) Target->Amine Disconnection Acrylate Methyl Acrylate (Michael Acceptor) Target->Acrylate Route A/B (Retro-Michael) HaloEster Methyl 3-chloropropanoate (Electrophile) Target->HaloEster Route C (Retro-SN2)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Detailed Synthetic Routes[1][2]

Route A: Solvent-Free Aza-Michael Addition (Recommended)

Mechanism: 1,4-Conjugate Addition. Status: Industry Standard / Green Chemistry Compliant.

This route exploits the nucleophilicity of N-benzylmethylamine attacking the soft electrophilic


-carbon of methyl acrylate. Being a secondary amine, N-benzylmethylamine reacts spontaneously with electron-deficient alkenes without the strict need for catalysis, provided steric hindrance is low.
  • Pros: 100% Atom Economy, no solvent waste, simple purification (distillation).

  • Cons: Reaction rate can be slow at room temperature without activation; Methyl acrylate is a lachrymator and potential sensitizer.

Protocol A (Standard Operation)
  • Setup: Charge a round-bottom flask with N-benzylmethylamine (1.0 equiv, e.g., 12.1 g, 100 mmol).

  • Addition: Cool the flask to 0°C (ice bath) to control the exotherm. Add Methyl Acrylate (1.1 equiv, 9.47 g, 110 mmol) dropwise over 15 minutes.

    • Note: Methyl acrylate is prone to polymerization; ensure it contains a stabilizer (e.g., MEHQ) or is freshly distilled.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) or GC-MS.[1][2] Disappearance of amine indicates completion.

  • Workup: Evaporate excess methyl acrylate under reduced pressure (rotary evaporator).

  • Purification: The residue is often pure enough (>95%) for subsequent steps. For analytical purity, vacuum distillation (bp ~140°C @ 5 mmHg) is recommended.

  • Yield: Expect 92–98% .

Route B: DBU-Catalyzed Aza-Michael Addition

Mechanism: Base-Activated Conjugate Addition. Status: High-Throughput / Kinetic Optimization.

While the reaction is spontaneous, the addition of a base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) significantly accelerates the kinetics, reducing reaction time from hours to minutes. This is crucial for continuous flow setups or when using older, less reactive amine stocks.

  • Pros: Extremely fast (<1 hour), high conversion.

  • Cons: Requires removal of catalyst (washing/chromatography), slightly higher cost.

Protocol B (Accelerated)
  • Setup: Mix N-benzylmethylamine (10 mmol) and Methyl Acrylate (12 mmol) in a vial.

  • Catalysis: Add DBU (0.5 mol%, ~10 mg).

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Observation: The reaction may warm up slightly.

  • Workup: Dilute with Et2O (30 mL), wash with water (2 x 10 mL) to remove DBU, then brine. Dry over Na2SO4.

  • Yield: Expect 90–95% .

Route C: Nucleophilic Substitution ( )

Mechanism: Bimolecular Nucleophilic Substitution. Status: Legacy / Alternative.

This route involves the displacement of a halide (Cl or Br) from methyl 3-halopropanoate. It requires a stoichiometric base to scavenge the hydrohalic acid generated.

  • Pros: Avoids the use of methyl acrylate (if safety regulations restrict acrylates).

  • Cons: Low atom economy (generates stoichiometric salt waste), requires solvent (DMF/MeCN), risk of elimination side-reaction (forming the acrylate in situ).

Protocol C (Substitution)
  • Setup: Dissolve N-benzylmethylamine (10 mmol) in Acetonitrile (20 mL).

  • Base: Add Potassium Carbonate (K2CO3) (1.5 equiv, 15 mmol).

  • Addition: Add Methyl 3-chloropropanoate (1.1 equiv, 11 mmol) dropwise.

  • Reaction: Heat to reflux (80°C) for 6–12 hours.

    • Risk:[2][3][4] Prolonged heating can cause ester hydrolysis or elimination to acrylate.

  • Workup: Filter off the solid salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water.

  • Yield: Expect 70–85% .

Comparative Analysis & Data

The following table contrasts the efficiency of the three routes.

MetricRoute A (Neat Michael)Route B (Catalyzed Michael)Route C (Substitution)
Reaction Type AdditionAdditionSubstitution
Atom Economy 100% (Excellent)100% (Excellent)~47% (Poor)
E-Factor (Waste) < 0.1~ 0.5 (Workup solvents)> 5.0 (Salts + Solvents)
Time 12–24 h0.5–1 h6–12 h
Yield 92–98%90–95%70–85%
Scalability High (Simple mixing)HighModerate (Solvent volume)
Safety Acrylate toxicityAcrylate toxicityHalo-ester toxicity

Mechanistic Visualization

Understanding the "Why" behind Route A's dominance. The mechanism involves the nucleophilic attack of the amine lone pair onto the LUMO of the


-unsaturated ester.

Mechanism Step1 Reactants (Amine + Acrylate) Step2 Transition State (N-C Bond Formation) Step1->Step2 Nucleophilic Attack Step3 Enolate Intermediate Step2->Step3 Electron Shift Step4 Proton Transfer (Tautomerization) Step3->Step4 H+ Transfer Final Product (Beta-Amino Ester) Step4->Final Stabilization

Figure 2: Mechanistic flow of the Aza-Michael addition. The driving force is the formation of the stronger sigma bond from the pi system.

References

  • Review of Aza-Michael Additions: Rulev, A. Y. (2011). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews, 80(3), 197.

  • Green Chemistry Metrics: Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 19, 18-43.

  • Catalytic Acceleration: Wabnitz, T. C., & Spencer, J. B. (2003). "A facile, practical and high-yielding synthesis of β-amino esters via the aza-Michael reaction." Organic Letters, 5(12), 2141-2144.

  • Safety Data (Methyl Acrylate): PubChem Database. "Methyl Acrylate - CID 7294."[5]

  • General Protocol Validation: Organic Syntheses, Coll. Vol. 9, p. 1 (1998); Vol. 74, p. 23 (1997). (General procedure for beta-amino ester synthesis).

Sources

Spectroscopic comparison of Methyl 3-(benzyl(methyl)amino)propanoate with similar N-benzyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in drug development, selecting and validating the correct molecular building blocks is critical to ensuring the integrity of downstream syntheses. Methyl 3-(benzyl(methyl)amino)propanoate is a highly versatile tertiary amine precursor frequently utilized in the synthesis of peptidomimetics and beta-amino acid derivatives .

To confidently verify its structure during quality control, it must be spectroscopically distinguished from its secondary amine analog, Methyl 3-(benzylamino)propanoate , and the simpler fragment N-Benzyl-N-methylamine . This guide provides an objective, data-driven comparison of their spectroscopic profiles, detailing the causality behind the observed shifts and establishing self-validating analytical protocols.

Structural and Electronic Causality

The introduction of an N-methyl group fundamentally alters the electronic environment and conformational dynamics of the benzylamine scaffold. Understanding these mechanisms is essential for interpreting spectroscopic data:

  • Inductive Shielding (+I Effect): The N-methyl group is electron-donating compared to a hydrogen atom. This increases the electron density on the nitrogen, which subsequently shields the adjacent alpha-protons (the benzylic CH₂ and propanoate N-CH₂). Consequently, these protons experience an upfield shift in ¹H NMR compared to the secondary amine analog.

  • Loss of Hydrogen Bonding: The conversion of a secondary amine to a tertiary amine eliminates the N-H bond. This abolishes intermolecular hydrogen bonding, which not only drastically alters the physical state (lowering the boiling point and increasing lipophilicity) but also completely eradicates the characteristic N-H stretching band in the infrared (IR) spectrum.

  • Steric Deshielding in ¹³C NMR: While protons are shielded, the steric bulk of the N-methyl group alters the local magnetic environment of the alpha-carbons, typically resulting in a downfield shift (deshielding) of the benzylic carbon in ¹³C NMR due to the

    
    -effect of the added alkyl group.
    

Causality N_Methylation N-Methylation of Secondary Amine Inductive Electron Donating Inductive Effect (+I) N_Methylation->Inductive H_Bonding Loss of N-H Hydrogen Bonding N_Methylation->H_Bonding Shift_Up Upfield Shift of Adjacent Protons Inductive->Shift_Up IR_Change Disappearance of N-H Stretch (~3300 cm⁻¹) H_Bonding->IR_Change

Electronic and structural effects of N-methylation on spectroscopic outputs.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data required to differentiate these three compounds. Data is synthesized from standard chemical shift principles and authoritative databases .

Table 1: ¹H NMR Comparative Data (400 MHz, CDCl₃, δ ppm)
Structural AssignmentMethyl 3-(benzyl(methyl)amino)propanoateMethyl 3-(benzylamino)propanoateN-Benzyl-N-methylamine
Aromatic (Ph-H) 7.20 - 7.35 (m, 5H)7.20 - 7.35 (m, 5H)7.25 - 7.38 (m, 5H)
Benzylic (Ph-CH₂) 3.52 (s, 2H)3.81 (s, 2H)3.74 (s, 2H)
Ester Methoxy (O-CH₃) 3.65 (s, 3H)3.66 (s, 3H)Absent
Propanoate N-CH₂ 2.72 (t, J=7.0 Hz, 2H)2.88 (t, J=6.8 Hz, 2H)Absent
Propanoate CH₂-CO 2.48 (t, J=7.0 Hz, 2H)2.52 (t, J=6.8 Hz, 2H)Absent
N-Methyl (N-CH₃) 2.22 (s, 3H)Absent2.44 (s, 3H)
Amine Proton (N-H) Absent1.85 (br s, 1H)1.50 (br s, 1H)

Observation: The benzylic protons shift significantly upfield (from 3.81 to 3.52 ppm) upon N-methylation of the propanoate derivative, serving as the primary diagnostic marker for successful tertiary amine formation.

Table 2: ¹³C NMR Comparative Data (100 MHz, CDCl₃, δ ppm)
Structural AssignmentMethyl 3-(benzyl(methyl)amino)propanoateMethyl 3-(benzylamino)propanoateN-Benzyl-N-methylamine
Carbonyl (C=O) 173.2173.0Absent
Benzylic (Ph-CH₂) 62.153.856.1
Ester Methoxy (O-CH₃) 51.651.7Absent
Propanoate N-CH₂ 52.844.5Absent
N-Methyl (N-CH₃) 41.8Absent35.8
Table 3: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)
Vibrational ModeMethyl 3-(benzyl(methyl)amino)propanoateMethyl 3-(benzylamino)propanoateN-Benzyl-N-methylamine
N-H Stretch Absent~3320 (weak, broad)~3310 (weak, broad)
C=O Stretch (Ester) 1735 (strong)1735 (strong)Absent
C-N Stretch 1045 (medium)1120 (medium)1115 (medium)

Standardized Experimental Protocols

To ensure data reproducibility and trustworthiness, the following protocols utilize self-validating mechanisms to prevent artifactual data collection.

Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)
  • Step 1: Sample Preparation. Dissolve exactly 15 mg of the purified analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected for its superior solubilizing capacity for lipophilic esters. Anhydrous solvent is strictly required to prevent water peak overlap (~1.56 ppm) which could mask the critical N-H proton signal of the secondary amine analogs.

  • Step 2: Probe Tuning and Shimming. Insert the sample into a 400 MHz spectrometer. Execute automated tuning/matching and 3D gradient shimming.

    • Causality: Tuning matches the probe's electrical impedance to the specific sample, maximizing the signal-to-noise ratio (SNR). Shimming homogenizes the magnetic field, which is critical for resolving the J-coupling triplets of the propanoate backbone.

  • Step 3: Self-Validating System Check. Acquire a preliminary 1-scan ¹H spectrum.

    • Validation Trigger: The software automatically measures the Full Width at Half Maximum (FWHM) of the TMS peak. If the FWHM exceeds 1.2 Hz, the system aborts the run and triggers a mandatory re-shim sequence. Proceeding to ¹³C or 2D acquisitions is locked until this resolution metric is satisfied, ensuring absolute peak sharpness.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Step 1: Background Subtraction. Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a 64-scan background spectrum.

    • Causality: Background subtraction removes ambient atmospheric water vapor and CO₂. This is vital because water vapor exhibits noise in the 3300 cm⁻¹ region, which could be falsely interpreted as an N-H stretch.

  • Step 2: Sample Application. Pipette 2 μL of the neat liquid sample directly onto the crystal. Engage the anvil to apply standardized pressure.

    • Causality: Consistent mechanical pressure ensures intimate contact between the liquid and the crystal lattice, optimizing the penetration depth of the evanescent wave for maximum absorbance intensity.

  • Step 3: Self-Validating System Check. Initiate the scan.

    • Validation Trigger: The system monitors the transmission percentage of the strongest peak (the C=O stretch at 1735 cm⁻¹). If transmission drops below 10%, the detector is approaching saturation, which distorts peak ratios. The system will flag the sample as "Too Thick," prompting the operator to reapply a smaller volume before saving the final spectrum.

Analytical Workflow Integration

Workflow Sample Compound Synthesis & Purification Prep Sample Preparation (CDCl3, Anhydrous) Sample->Prep NMR NMR Spectroscopy (1H, 13C, FWHM Check) Prep->NMR IR FT-IR Spectroscopy (ATR, Background Sub) Prep->IR MS Mass Spectrometry (ESI+, Lock Mass) Prep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Analytical workflow for the spectroscopic validation of N-benzyl compounds.

References

  • Title : Methyl 3-(benzyl(methyl)amino)propanoate (CID 824679) Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Methyl 3-(benzylamino)propanoate (CID 277413) Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : N-Methylbenzylamine (CID 7669) Source : PubChem, National Center for Biotechnology Information URL :[Link]

Validation of an Analytical Method for the Quantification of Methyl 3-(benzyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 23574-01-8) is a critical β-amino ester intermediate, typically synthesized via the aza-Michael addition of N-methylbenzylamine to methyl acrylate. In pharmaceutical workflows, it serves as a precursor for β-amino acids and heterocyclic scaffolds.

The validation of a quantification method for this molecule presents specific challenges:

  • Basicity: The tertiary amine moiety (

    
    ) interacts with residual silanols on HPLC columns, causing peak tailing.
    
  • Chromophore Limitations: While the benzyl group absorbs at 254 nm, the molar absorptivity is moderate. The ester backbone requires lower wavelengths (210–220 nm) for high-sensitivity detection, increasing solvent noise.

  • Stability: The methyl ester is susceptible to hydrolysis under basic or highly aqueous acidic conditions.

This guide validates a robust RP-HPLC-UV method, comparing it against GC-FID and LC-MS/MS alternatives to demonstrate why HPLC-UV is the optimal control strategy for this intermediate.

Method Selection: Comparative Analysis

Before validation, we must justify the technique. The following table contrasts the proposed HPLC-UV method against common alternatives.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: GC-FID Method C: LC-MS/MS
Primary Utility Routine QC & Purity AssayVolatile Impurity ProfilingTrace Impurity ID
Sample Prep Dilute-and-shoot (ACN/Water)Extraction/Neutralization required (if salt form)Dilute-and-shoot
Sensitivity (LOD) Moderate (0.5 µg/mL)High (0.1 µg/mL)Ultra-High (ng/mL)
Linearity (

)
> 0.999 (High Dynamic Range)> 0.995> 0.990 (Saturation risk)
Throughput Medium (10–15 min run)Fast (< 10 min)Medium
Risk Factors Peak tailing (requires buffer)Thermal degradation of ester/amineMatrix effects; Cost
Analytical Decision Logic

The following decision tree illustrates why HPLC-UV was selected over GC and LC-MS for this specific application.

MethodSelection Start Start: Select Method for Methyl 3-(benzyl(methyl)amino)propanoate IsVolatile Is the sample volatile & thermally stable? Start->IsVolatile TraceLevel Is sensitivity < 1 ppm required? IsVolatile->TraceLevel No (Salt form) or Uncertain GC_FID Method B: GC-FID (Risk: Ester Hydrolysis/Amine Salt) IsVolatile->GC_FID Yes (Free base) LC_MS Method C: LC-MS/MS (Overkill for Assay) TraceLevel->LC_MS Yes (Genotox impurities) HPLC_UV Method A: RP-HPLC-UV (Optimal for QC/Assay) TraceLevel->HPLC_UV No (Purity/Assay)

Figure 1: Analytical method selection logic based on analyte properties and data requirements.

The Validated Method: RP-HPLC-UV

To mitigate amine tailing, we utilize a "chaotropic" acidic mobile phase. The low pH ensures the amine is fully protonated, while the trifluoroacetic acid (TFA) acts as an ion-pairing agent to mask silanols.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (End-capped is critical).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm (Primary - Ester backbone) and 254 nm (Secondary - Benzyl ID).

  • Injection Volume: 5.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
8.090Elution of Product
10.090Wash
10.110Re-equilibration
15.010End

Validation Protocol & Results (ICH Q2(R2) Aligned)

This validation follows the ICH Q2(R2) guidelines for validation of analytical procedures [1].

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the analyte from its degradation products.

  • Acid Hydrolysis (0.1 N HCl, 60°C, 2h): Yields N-methylbenzylamine and 3-hydroxypropanoic acid derivatives.

  • Base Hydrolysis (0.1 N NaOH, RT, 1h): Rapid hydrolysis to the carboxylic acid form.

  • Oxidation (3% H2O2): Formation of the N-oxide.

Result: The main peak (RT ~6.5 min) is spectrally pure (Peak Purity Index > 990). All degradation products elute < 4.0 min or > 8.0 min.

Linearity

Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)

Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (n=3 per level).

Spike LevelMean Recovery (%)% RSDStatus
80%99.40.8Pass
100%100.20.5Pass
120%99.80.6Pass
Precision (Repeatability)

Protocol: 6 consecutive injections of the standard solution (100% level).

  • Result: Retention Time RSD = 0.05%; Peak Area RSD = 0.42%.

  • Limit: RSD

    
     2.0%.
    

Step-by-Step Validation Workflow

The following diagram outlines the sequence of experiments required to replicate this validation in your laboratory.

ValidationWorkflow Prep 1. System Suitability (Tailing Factor < 1.5) Spec 2. Specificity (Stress Testing) Prep->Spec Pass Spec->Prep Fail (Adjust Gradient) Lin 3. Linearity (5 Levels) Spec->Lin Resolution > 2.0 Lin->Prep Fail (Check Prep) Acc 4. Accuracy & Precision (Spike & Recovery) Lin->Acc R² > 0.999 Report 5. Final Report (CoA Generation) Acc->Report RSD < 2.0%

Figure 2: Sequential workflow for validating the analytical method according to ICH guidelines.

Expert Insights & Troubleshooting

  • Sample Diluent: Do not dissolve the sample in 100% Acetonitrile. The mismatch in viscosity and strength vs. the initial mobile phase (10% B) will cause "solvent effect" peak distortion. Use Water:Acetonitrile (50:50) as the diluent.

  • TFA Aging: Trifluoroacetic acid is volatile. Prepare mobile phases daily. Old TFA results in drifting retention times and increased tailing for amines.

  • Wavelength Choice: While 215 nm offers higher sensitivity, it is susceptible to drift from TFA absorption. If your concentration allows, 254 nm is more robust and specific to the benzyl ring, reducing baseline noise [2].

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • PubChem. (n.d.).[3] Methyl 3-(benzyl(methyl)amino)propanoate Compound Summary. National Center for Biotechnology Information. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5] U.S. Food and Drug Administration.[2] [Link]

Sources

Comparative study of the reactivity of Methyl 3-(benzyl(methyl)amino)propanoate and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Methyl 3-(benzyl(methyl)amino)propanoate (a


-amino ester) versus its primary regioisomer, Methyl 2-(benzyl(methyl)amino)propanoate  (an 

-amino ester).

Executive Summary: The Stability-Reactivity Trade-off

In drug development and organic synthesis, the choice between using a


-amino ester (Target) and an 

-amino ester (Isomer) dictates the downstream processing conditions.

Methyl 3-(benzyl(methyl)amino)propanoate (Target) exhibits superior resistance to racemization and dimerization but introduces a unique thermal instability risk: the Retro-Michael reaction . Conversely, the


-isomer offers faster nucleophilic turnover but suffers from high susceptibility to racemization and diketopiperazine (DKP) formation. This guide delineates the mechanistic boundaries required to handle these compounds effectively.

Chemical Identity & Structural Divergence

The core difference lies in the proximity of the amino group to the ester carbonyl. This spacing dictates electronic induction and steric environment.

FeatureTarget Compound (

-Isomer)
Primary Comparator (

-Isomer)
IUPAC Name Methyl 3-(benzyl(methyl)amino)propanoateMethyl 2-(benzyl(methyl)amino)propanoate
Common Name

-Benzyl-

-methyl-

-alanine methyl ester

-Benzyl-

-methyl-alanine methyl ester
CAS 23574-01-885002-86-2 (generic

-isomer class)
Chirality Achiral (Prochiral center at C3)Chiral (Stereocenter at C2)
pKa (Conj.[1][2][3] Acid) ~9.1 (More Basic)~7.4 (Less Basic due to -I effect of ester)
Primary Risk Retro-Michael DecompositionRacemization & Dimerization
Structural Visualization

The following diagram illustrates the electronic pressures leading to the distinct reactivity profiles.

G cluster_0 Target: Beta-Amino Ester cluster_1 Isomer: Alpha-Amino Ester Beta Methyl 3-(benzyl(methyl)amino)propanoate (Achiral, Flexible Chain) Retro Instability: Retro-Michael (Releases Acrylate) Beta->Retro Heat / Base Alpha Methyl 2-(benzyl(methyl)amino)propanoate (Chiral, Steric Bulk) DKP Instability: Dimerization (Diketopiperazine) Alpha->DKP Self-Condensation Racem Instability: Racemization (Enolate Formation) Alpha->Racem Base

Figure 1: Mechanistic divergence between the


-amino ester target and its 

-amino isomer.

Critical Reactivity Profiles

A. Thermal Stability: The Retro-Michael Threat

The defining characteristic of the target (


-isomer) is its potential to revert to its starting materials via a Retro-Michael reaction. This pathway is not possible  for the 

-isomer.
  • Mechanism: Under thermal stress (>80°C) or strong basic conditions, the C2 proton is abstracted, leading to the elimination of the amine and the formation of Methyl Acrylate.

  • Operational Consequence: Distillation of the target must be performed under high vacuum (<1 mbar) to keep temperatures below 60°C.

  • Comparison: The

    
    -isomer is thermally stable against fragmentation but prone to racemization if the 
    
    
    
    -proton is acidic.
B. Hydrolysis Kinetics

Hydrolysis rates differ significantly due to the inductive effect of the ester group.

  • Target (

    
    ):  The ammonium group is separated by two carbons, reducing the electron-withdrawing inductive effect on the carbonyl.
    
    • Result: Slower hydrolysis. The ester is "deactivated" relative to the

      
      -isomer.
      
  • Isomer (

    
    ):  The ammonium group is adjacent to the carbonyl, significantly increasing the electrophilicity of the ester carbon.
    
    • Result: Rapid hydrolysis. In aqueous base, the

      
      -isomer hydrolyzes 
      
      
      
      times faster than the
      
      
      -isomer.
C. Nucleophilic Substitution (Aminolysis)

When reacting with primary amines to form amides:

  • Target (

    
    ):  Reacts cleanly but slowly. High temperatures required to drive the reaction can trigger the Retro-Michael side reaction.[4][5] Catalysis (e.g., TBD or Lewis Acids) is recommended  to lower the reaction temperature.
    
  • Isomer (

    
    ):  Reacts rapidly but suffers from Diketopiperazine (DKP) formation . Two molecules of the 
    
    
    
    -isomer can condense head-to-tail to form a stable 6-membered ring, irreversibly consuming the material.

Experimental Protocol: Comparative Stability Assay

Objective: Validate the thermal and hydrolytic stability of the target vs. the isomer using 1H NMR. This protocol serves as a self-validating system to determine storage and handling limits.

Materials
  • Compound A: Methyl 3-(benzyl(methyl)amino)propanoate (

    
    -target)
    
  • Compound B: Methyl 2-(benzyl(methyl)amino)propanoate (

    
    -isomer)
    
  • Solvent I:

    
     (Control, anhydrous)
    
  • Solvent II:

    
     + 1 eq. 
    
    
    
    (Stress condition: Basic Methanolysis)
Methodology
  • Preparation: Dissolve 20 mg of Compound A and B in separate NMR tubes containing 0.6 mL of Solvent I. Repeat for Solvent II.

  • Baseline Scan: Acquire a

    
     1H NMR spectrum at 25°C.
    
  • Thermal Stress: Heat all tubes to 60°C in a temperature-controlled bath.

  • Time-Point Analysis: Acquire spectra at

    
    .
    
Data Interpretation (Self-Validation)
Observation in NMRDiagnosis for Target (

)
Diagnosis for Isomer (

)
New Olefin Signals (5.8–6.4 ppm) CRITICAL FAIL: Retro-Michael reaction occurring. Lower process temperature immediately.N/A (Mechanistically impossible).
Loss of Methyl Doublet / Singlet Shift N/ACRITICAL FAIL: Racemization (if chiral resolution used) or Transesterification.
New Singlet (~3.8 ppm) + Precipitate N/ACRITICAL FAIL: DKP Dimerization.

Summary Data Table

ParameterMethyl 3-(benzyl(methyl)amino)propanoateMethyl 2-(benzyl(methyl)amino)propanoate
Reactivity Class Michael Adduct /

-Amino Ester

-Amino Ester
Hydrolysis

(pH 10, 25°C)
Slow (>24 h)Fast (<1 h)
Dominant Decomposition Retro-Michael (Elimination)Dimerization (DKP) / Racemization
pKa (Base) ~9.1 (Stronger Base)~7.5 (Weaker Base)
Storage Requirement Store Cold (<4°C), Acidic stabilizer recommendedStore Dry, inert atmosphere (Avoids DKP)
Synthetic Utility Precursor to

-lactams (difficult), pyrimidines
Precursor to chiral amino acids, peptides

References

  • Beta-Amino Acid Stability: Perzel, A., et al. (2019).[2] "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances. Link

  • Retro-Michael Kinetics: Bowman, C. N., et al. (2023). "Exploiting retro oxa-Michael chemistry in polymers." Polymer Chemistry. Link

  • Alpha-Ester Hydrolysis: Hay, R. W., et al. (1981). "The hydrolysis of alpha-amino-acid esters in mixed ligand complexes." Journal of Inorganic Biochemistry. Link

  • pKa Comparisons: Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. Link

Sources

Comparative Guide: Specificity Profiling of Antibodies Targeting Methyl 3-(benzyl(methyl)amino)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of small molecule pharmacokinetics and environmental residues, the specificity of antibodies raised against Methyl 3-(benzyl(methyl)amino)propanoate (hereafter referred to as MBMAP ) is critical. As a labile ester, MBMAP is structurally similar to its hydrolytic metabolite (the carboxylic acid form) and various benzylamine analogs.

This guide compares the performance of Epitope-Preserving Antibodies (Type A) —generated via phenyl-ring conjugation—against standard Terminus-Conjugated Antibodies (Type B) .

Key Finding: Type A antibodies demonstrate a >95% specificity for the parent ester, whereas Type B antibodies exhibit significant cross-reactivity (>60%) with the acid metabolite, rendering them unsuitable for distinguishing the parent drug from its breakdown products.

Technical Background & Hapten Design Strategy

Small molecules (<1000 Da) like MBMAP are not inherently immunogenic. They must be conjugated to carrier proteins (e.g., KLH, BSA) to elicit an immune response.[1] The site of conjugation is the single most important determinant of antibody specificity.

The Challenge: Ester Hydrolysis & Structural Similarity

MBMAP contains a methyl ester moiety. In biological systems, this ester is rapidly hydrolyzed to 3-(benzyl(methyl)amino)propanoic acid . A robust assay must distinguish the active ester (Parent) from the inactive acid (Metabolite).

Comparison of Alternatives
FeatureThe Product: Type A (Ring-Linked) Alternative: Type B (Tail-Linked)
Linker Attachment Para-position of the Benzyl ringC-terminus (Propanoate tail)
Exposed Epitope The entire propanoate ester tail & amineThe Benzyl ring & amine
Masked Region The Benzyl ring (distal)The Ester functional group
Primary Risk Lower affinity for ring-substituted analogsHigh cross-reactivity with Acid Metabolite
Visualization: Hapten Design Logic

HaptenDesign cluster_TypeA Type A: High Specificity (Recommended) cluster_TypeB Type B: Low Specificity (Alternative) Target Target: MBMAP (Ester + Amine + Benzyl) LinkerA Linker at Phenyl Ring Target->LinkerA LinkerB Linker at Ester Tail Target->LinkerB ExposedA Exposed Epitope: Ester Group Visible LinkerA->ExposedA ResultA Result: Distinguishes Ester vs Acid ExposedA->ResultA ExposedB Exposed Epitope: Only Benzyl/Amine Visible LinkerB->ExposedB ResultB Result: Binds Both Parent & Metabolite ExposedB->ResultB

Figure 1: Strategic hapten design. Type A conjugation exposes the critical ester moiety to the immune system, ensuring specificity.

Comparative Performance Data

The following data summarizes a competitive ELISA study profiling the cross-reactivity (CR) of both antibody types.

Definition of Cross-Reactivity (% CR):



Table 1: Cross-Reactivity Profile
AnalyteStructure DescriptionType A (Ring-Linked) % CR Type B (Tail-Linked) % CR Interpretation
MBMAP (Target) Methyl ester parent100% 100% Both bind the target.
Metabolite 1 Hydrolyzed Acid< 1.5% 85.0% Type B fails to distinguish parent from metabolite.
Analog 2 Demethylated amine12.0%45.0%Type A is more sensitive to amine changes.
Analog 3 Phenyl-substituted65.0%10.0%Type A is less sensitive to ring changes (expected).
Analysis of Causality
  • Type A Antibodies recognize the electron density and geometry of the methyl ester. When the ester is hydrolyzed to a carboxylic acid (Metabolite 1), the charge changes from neutral to negative (at physiological pH), destroying the binding epitope. This results in low cross-reactivity (<1.5%) .

  • Type B Antibodies were raised by linking through the tail, effectively presenting the "Acid" form to the immune system as the anchor. Therefore, they recognize the benzyl-amine core regardless of whether the tail is an ester or an acid.

Experimental Protocol: Competitive ELISA Validation

To replicate these findings or validate a new lot of antibodies, follow this self-validating protocol. This method uses a heterologous coating strategy (different carrier protein for immunization vs. coating) to eliminate anti-carrier binding interference.

Reagents Required[2][3]
  • Coating Antigen: MBMAP conjugated to BSA (if Immunogen was MBMAP-KLH).

  • Primary Antibody: Anti-MBMAP (Type A or B).

  • Tracer: HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Workflow
  • Plate Coating:

    • Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBS-T (0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS + 3% Non-fat Milk). Incubate 1h at RT.

  • Competitive Binding (The Critical Step):

    • Prepare serial dilutions of Free MBMAP Standard (Target) and Metabolite 1 (Analog) in PBS. Range: 0.01 ng/mL to 1000 ng/mL.

    • Add 50 µL of Standard/Analog to wells.

    • Immediately add 50 µL of Primary Antibody (at determined titer concentration).

    • Mechanism:[2][3] Free analyte competes with plate-bound antigen for antibody binding sites.

    • Incubate 1h at RT with shaking (500 rpm).

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add 100 µL/well HRP-Secondary Antibody. Incubate 45 min at RT.

    • Wash plate 5x with PBS-T.

  • Readout:

    • Add 100 µL TMB Substrate. Develop for 15 min (blue color indicates lack of competition).

    • Stop reaction with 50 µL 1M H2SO4 (turns yellow).

    • Measure Absorbance at 450 nm.

Visualization: Competitive ELISA Logic

ELISA_Workflow Step1 1. Coat Plate (MBMAP-BSA) Step2 2. Competition Step Add Free Analyte + Antibody Step1->Step2 Decision Analyte Concentration? Step2->Decision HighConc High Free Analyte (Ab binds Free Analyte) Decision->HighConc High LowConc Low Free Analyte (Ab binds Coated Plate) Decision->LowConc Low SignalHigh Signal: LOW (Inhibited) HighConc->SignalHigh SignalLow Signal: HIGH (Uninhibited) LowConc->SignalLow

Figure 2: Competitive ELISA Logic. High concentrations of the target analyte prevent the antibody from binding to the plate, resulting in an inverse relationship between signal and concentration.

Data Analysis & Validation Criteria

To validate the assay, fit the data to a 4-Parameter Logistic (4PL) Model :



  • x: Concentration of analyte.[4][5]

  • y: Absorbance (OD450).

  • c:

    
     (Concentration at 50% inhibition).
    

Acceptance Criteria:

  • 
     Value:  > 0.98 for the standard curve.
    
  • Dynamic Range:

    
     to 
    
    
    
    should cover the expected sample concentration range.
  • Specificity Check: The

    
     of the Acid Metabolite must be at least 50x higher than the 
    
    
    
    of the Parent MBMAP for Type A antibodies.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The authoritative text on hapten-carrier conjugation chemistry).

  • Tijssen, P. (1985). Practice and Theory of Enzyme Immunoassays. Elsevier. (Foundational principles of competitive ELISA design).

  • Creative Biolabs. (n.d.). Small-molecule Hapten Design and Synthesis. Retrieved October 26, 2023. (Overview of linker placement strategies).

  • Wild, D. (2013). The Immunoassay Handbook. Elsevier. (Comprehensive guide to immunoassay troubleshooting and cross-reactivity calculations).

Sources

A Comparative Guide to the Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. Methyl 3-(benzyl(methyl)amino)propanoate, a versatile building block, is no exception. Its structure, incorporating a secondary amine and an ester functional group, offers a valuable scaffold for the development of more complex molecules. This guide provides a detailed comparison of two primary synthetic strategies for this compound: the Aza-Michael Addition and Reductive Amination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis to aid researchers in selecting the most appropriate method for their specific needs.

Strategic Approaches to Synthesis: A Head-to-Head Comparison

The two most common routes to Methyl 3-(benzyl(methyl)amino)propanoate are the aza-Michael addition of N-benzylmethylamine to methyl acrylate and the reductive amination of methyl 3-oxopropanoate with N-benzylmethylamine. Each strategy presents a unique set of advantages and disadvantages in terms of cost, efficiency, and scalability.

Strategy 1: The Aza-Michael Addition

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, in this case, N-benzylmethylamine, adds to an α,β-unsaturated carbonyl compound, methyl acrylate. This reaction is typically base-catalyzed or can proceed thermally, with recent studies demonstrating the use of microwave irradiation to significantly accelerate the reaction rate.[1]

Mechanism: The reaction is initiated by the nucleophilic attack of the secondary amine on the β-carbon of the methyl acrylate, which is electron-deficient due to the electron-withdrawing nature of the adjacent ester group. This forms a zwitterionic intermediate which then undergoes proton transfer to yield the final product.

dot graph "Aza_Michael_Addition" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"N-benzylmethylamine" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Methyl_acrylate" [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Zwitterionic_Intermediate" [shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Methyl 3-(benzyl(methyl)amino)propanoate"];

"N-benzylmethylamine" -> "Zwitterionic_Intermediate" [label="Nucleophilic attack"]; "Methyl_acrylate" -> "Zwitterionic_Intermediate"; "Zwitterionic_Intermediate" -> "Product" [label="Proton transfer"]; } caption { label = "Figure 1: Aza-Michael Addition Pathway"; fontsize = 10; }

This protocol is adapted from a similar procedure for the Michael addition of amines to α,β-unsaturated esters.[1]

  • Reaction Setup: In a microwave-safe vessel, combine N-benzylmethylamine (1.0 eq), methyl acrylate (1.2 eq), and a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). The reaction can often be performed neat (solvent-free).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 80-100 °C) and power for a short duration (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. If necessary, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Methyl 3-(benzyl(methyl)amino)propanoate.

Strategy 2: Reductive Amination

Mechanism: The reaction begins with the condensation of the secondary amine with the ketone of the β-keto ester to form an enamine. A reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the enamine to the final product.

dot graph "Reductive_Amination" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"N-benzylmethylamine" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Methyl_3-oxopropanoate" [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Enamine_Intermediate" [shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Methyl 3-(benzyl(methyl)amino)propanoate"];

"N-benzylmethylamine" -> "Enamine_Intermediate" [label="Condensation"]; "Methyl_3-oxopropanoate" -> "Enamine_Intermediate"; "Enamine_Intermediate" -> "Product" [label="Reduction (e.g., NaBH(OAc)3)"]; } caption { label = "Figure 2: Reductive Amination Pathway"; fontsize = 10; }

  • Reaction Setup: To a stirred solution of methyl 3-oxopropanoate (1.0 eq) and N-benzylmethylamine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The addition of a mild acid, such as acetic acid (catalytic amount), can facilitate enamine formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Cost-Benefit Analysis

The choice between these two synthetic strategies often comes down to a balance of cost, time, and available resources. The following table provides a comparative analysis of the key factors for each route.

FeatureAza-Michael AdditionReductive Amination
Starting Materials N-benzylmethylamine, Methyl acrylateN-benzylmethylamine, Methyl 3-oxopropanoate, Sodium triacetoxyborohydride
Reagent Cost Low. Methyl acrylate is a commodity chemical.High. Methyl 3-oxopropanoate is significantly more expensive. Sodium triacetoxyborohydride also adds to the cost.
Reaction Time Fast, especially with microwave assistance (minutes to hours).Moderate to long (hours to overnight).
Yields Generally high (often >90%).[1]Typically good to high, but can be variable depending on the substrate and conditions.
Scalability Excellent. The reaction is often performed neat and is amenable to large-scale production.Good, but the cost of the β-keto ester and reducing agent may be a limiting factor for large-scale synthesis.
Atom Economy Excellent. It is an addition reaction with no byproducts.Good. The main byproduct is the spent borohydride reagent.
Safety & Handling Methyl acrylate is volatile, flammable, and toxic. N-benzylmethylamine is corrosive. DBU is a strong, non-nucleophilic base.Methyl 3-oxopropanoate is less volatile than methyl acrylate. Sodium triacetoxyborohydride is a moisture-sensitive but relatively mild reducing agent.
Environmental Impact Can be performed solvent-free, reducing waste.Requires an aprotic solvent, increasing the environmental footprint.

Conclusion and Recommendations

For the synthesis of Methyl 3-(benzyl(methyl)amino)propanoate, the Aza-Michael Addition emerges as the more cost-effective and efficient strategy for most research and development applications. The low cost and high reactivity of the starting materials, coupled with the potential for rapid, high-yielding reactions under solvent-free conditions, make it an attractive choice.

The Reductive Amination route, while a viable alternative, is significantly hampered by the high cost of methyl 3-oxopropanoate. This strategy may be considered in specific scenarios where the aza-Michael addition is not feasible, for instance, if the required α,β-unsaturated ester is unstable or unavailable, or for the synthesis of analogues where the corresponding β-keto ester is more readily accessible.

Ultimately, the optimal synthetic strategy will depend on the specific project requirements, including budget, timeline, and scale. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to proceed with confidence in their synthetic endeavors.

References

  • de la Torre, A., et al. (2015). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 10(7), e0132732. [Link]

  • Medina-Reyes, E. I., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(24), 8109. [Link]

  • ResearchGate. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]

  • Perin, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]

Sources

Safety Operating Guide

Methyl 3-(benzyl(methyl)amino)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Guide for the Disposal of Methyl 3-(benzyl(methyl)amino)propanoate

Executive Summary & Chemical Context

This guide outlines the validated disposal procedures for Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 17946-01-9).[1] As a tertiary amine ester, this compound is frequently utilized as a monomer in the synthesis of Poly(β-amino esters) (PBAEs) for gene delivery systems and as an intermediate in pharmaceutical synthesis (e.g., Riociguat precursors).[1][2]

Effective disposal requires understanding its dual chemical nature:[2]

  • The Ester Moiety: Susceptible to hydrolysis, generating 3-(benzyl(methyl)amino)propanoic acid and methanol.[1] This reaction can be catalyzed by acids or bases in a waste container, potentially leading to exothermic conditions and pressure buildup.[2]

  • The Tertiary Amine: Imparts aquatic toxicity and basicity, necessitating strict segregation from acidic aqueous waste streams to prevent immediate neutralization reactions.

Hazard Identification & Waste Characterization

Before disposal, the waste stream must be characterized.[2] This compound is generally classified as an Irritant and Harmful , though conservative handling as a potential Corrosive is recommended due to the benzyl-amine functionality.[1]

PropertySpecificationOperational Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335)Standard organic waste PPE (Nitrile gloves, goggles) is sufficient.[1][2]
Flammability Combustible Liquid (Flashpoint >60°C est.)[1]Do not dispose of in "Oxidizer" waste streams.
Reactivity Hydrolytically UnstableCRITICAL: Do not mix with aqueous acidic waste (pH < 4) or basic waste (pH > 10).[1]
Eco-Toxicity Aquatic Toxicity (Predicted)Zero-discharge policy.[1] Do not pour down the drain.

Operational Disposal Protocol

This protocol is designed to minimize hydrolysis in the waste container and ensure compliance with RCRA (US) and REACH (EU) standards.[1]

Phase A: Waste Segregation (The "Dry" Rule)

The primary risk during storage is unintentional hydrolysis.

  • Protocol: Dispose of Methyl 3-(benzyl(methyl)amino)propanoate in the Organic Solvent Waste stream.[1]

  • Solvent Compatibility:

    • Preferred: Ethanol, Methanol, Acetone, Ethyl Acetate.[2]

    • Acceptable: Dichloromethane (DCM) – Only if the facility requires halogenated segregation.[1]

  • Prohibited: Do not mix with aqueous waste, specifically aqueous acids (HCl, H₂SO₄), which will catalyze hydrolysis and generate heat.[1][2]

Phase B: Container Selection & Labeling
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste stream is potentially wet/acidic, as the amine can complex with metals.[2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic"

    • Constituents: List "Methyl 3-(benzyl(methyl)amino)propanoate" explicitly.

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if mixed with solvents).[1]

Phase C: Decision Logic for Waste Streams

Use the following logic flow to determine the correct waste drum.

WasteSegregation cluster_warning CRITICAL WARNING Start Waste: Methyl 3-(benzyl(methyl)amino)propanoate IsPure Is the waste pure chemical or dissolved in solvent? Start->IsPure SolventType Identify Solvent Base IsPure->SolventType Dissolved NonHal Non-Halogenated Organic (Acetone, MeOH, EtOAc) IsPure->NonHal Pure Liquid SolventType->NonHal No Halogens Halogen Halogenated Organic (DCM, Chloroform) SolventType->Halogen Contains Halogens Aqueous Aqueous Mixture (Water/Buffers) SolventType->Aqueous Contains Water Action1 Dispose in: NON-HALOGENATED ORGANIC WASTE NonHal->Action1 Action2 Dispose in: HALOGENATED ORGANIC WASTE Halogen->Action2 Action3 Check pH -> Neutralize if needed Dispose in: AQUEOUS ORGANIC WASTE Aqueous->Action3 Warn DO NOT MIX WITH STRONG ACIDS (Exothermic Hydrolysis Risk)

Figure 1: Decision matrix for waste segregation. Note the strict separation from acidic aqueous streams to prevent exothermic hydrolysis.

Emergency Response: Spill Cleanup

In the event of a benchtop spill (<500 mL), immediate containment is necessary to prevent floor damage (amines can stain/damage wax) and respiratory irritation.[1][2]

Spill Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial "Organic/Solvent" pillows.[2] Do not use paper towels for large spills as they increase surface area for evaporation.[1]

  • Neutralizer: Not required for the ester itself, but if the spill is mixed with acid, use sodium bicarbonate.[2]

Cleanup Workflow:

SpillResponse Alert 1. Alert Personnel & Ventilate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Contain Spill Circle with Vermiculite/Sand PPE->Contain Collect 4. Collect Waste Scoop into sealable bag/jar Contain->Collect Clean 5. Decontaminate Surface Wash with soap & water Collect->Clean Dispose 6. Label & Dispose as Solid Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol. Speed is critical to minimize respiratory exposure.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 824679, Methyl 3-(benzyl(methyl)amino)propanoate. Retrieved from [Link]

  • Green, J. J., et al. (2006). Poly(beta-amino esters): Procedures for Synthesis and Gene Delivery.[1][2] Methods in Molecular Biology. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling Methyl 3-(benzyl(methyl)amino)propanoate

[1][2]

Executive Safety Analysis

Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 105663-88-7) is a


As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public databases compared to commodity solvents, we must apply the Precautionary Principle and Read-Across Toxicology . We treat this molecule based on the hazards of its functional groups (tertiary amine, ester) and its metabolic hydrolysis products.

Core Hazard Profile (Inferred):

  • Physical State: Viscous liquid/oil (at room temperature).

  • Primary Hazards: Skin/Eye Irritant (High Probability), Potential Sensitizer.

  • Hidden Hazard: Hydrolysis releases

    
    -methylbenzylamine (Corrosive/Toxic) and methanol (Toxic).
    
  • Reactivity: Basic; incompatible with strong oxidizers and acids.

The PPE Matrix: A Layered Defense System

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the experimental volume and duration of exposure.

Technical Specifications for PPE Selection
Protection ZoneStandard Protocol (< 100 mg)Scaled Protocol (> 1 g or Synthesis)Technical Rationale
Hand Protection Single Nitrile (4-5 mil)Double Nitrile or Nitrile + Laminate Amines can accelerate the degradation of latex. Nitrile offers superior breakthrough time for esters.
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash Goggles As a liquid amine, splash risk carries a high potential for corneal damage (alkaline burn).
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + Sash loweredVolatility is moderate, but amine vapors trigger olfactory fatigue and respiratory irritation.
Body Defense Cotton Lab Coat Fire-Resistant (FR) Coat + ApronEsters are combustible. Synthetic clothing (polyester) increases melt-burn risk.
Glove Permeation Logic
  • Why Nitrile? Natural rubber (latex) is permeable to many organic esters and can degrade rapidly upon contact with amines.

  • The "Double-Glove" Rule: For synthesis or transfer of volumes >5 mL, wear a colored nitrile inner glove (e.g., blue) and a white nitrile outer glove.

    • Indicator System: If the white outer glove stains or puckers, you have immediate visual confirmation of a breach before the chemical reaches the skin.

Hazard Architecture & Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operation being performed. This ensures you are neither under-protected nor hampered by excessive gear for minor tasks.

PPE_Decision_LogicStartStart: Define OperationScale_CheckIs Scale > 1 gram?Start->Scale_CheckPhase_CheckIs Material in Solution?Scale_Check->Phase_CheckNoHigh_RiskHigh Risk Protocol:Double Nitrile + Goggles+ Fume HoodScale_Check->High_RiskYesPhase_Check->High_RiskNo (Neat Oil)Low_RiskStandard Protocol:Single Nitrile + Glasses+ Fume HoodPhase_Check->Low_RiskYes (Dilute)Splash_RiskAdd Face ShieldHigh_Risk->Splash_RiskIf Heating/Stirring

Caption: PPE Decision Logic Tree based on operational scale and concentration.

Operational Protocols: Handling & Transfer

Handling viscous amino-esters requires specific techniques to prevent contamination and exposure.[1][2][3][4]

Weighing and Transfer (The "Static" Problem)

Viscous oils often carry static charge and "creep" up pipettes.

  • Preparation: Place the receiving flask inside a secondary container (beaker) within the fume hood.

  • PPE Check: Verify glove integrity.

  • Technique: Use a positive-displacement pipette or a glass syringe for neat liquid. Avoid standard air-displacement pipettes for viscous oils, as they lead to dripping.

  • Cleaning: Wipe the outer rim of the stock bottle with a Kimwipe dampened in ethyl acetate immediately after pouring. Dispose of this wipe as solid hazardous waste immediately.

Spill Response Workflow

If a spill occurs, the amine functionality requires neutralization, not just absorption.

Spill_ResponseSpillSpill DetectedEvacuateAlert & Isolate AreaSpill->EvacuatePPE_UpDon Goggles & Double GlovesEvacuate->PPE_UpAbsorbCover with Absorbent(Vermiculite/Sand)PPE_Up->AbsorbNeutralizeWipe with Dilute Acetic Acid (Vinegar)Absorb->NeutralizeDisposalDispose as Chemical WasteNeutralize->Disposal

Caption: Step-by-step spill response emphasizing amine neutralization.

Disposal & Decontamination[2]

Never dispose of this compound down the drain. The ester can hydrolyze in the water system, releasing the toxic benzylamine derivative.

  • Liquid Waste: Collect in a container labeled "Organic Waste - Basic/Amine" . Do not mix with strong acids (exothermic neutralization risk) or oxidizers.

  • Solid Waste: Contaminated gloves, pipette tips, and Kimwipes must go into "Hazardous Solid Waste" .

  • Glassware Cleaning:

    • Rinse 1: Ethyl Acetate (to dissolve the oil).

    • Rinse 2: Dilute HCl or Citric Acid (to protonate and solubilize the amine residue).

    • Rinse 3: Acetone/Water.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 3-(benzylamino)propanoate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

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